molecular formula C31H38ClN3O14 B606930 Dactylocycline B CAS No. 125622-13-1

Dactylocycline B

Cat. No.: B606930
CAS No.: 125622-13-1
M. Wt: 712.1 g/mol
InChI Key: TZTDHPHRCVMDBT-UHFFFAOYSA-N
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Description

Dactylocycline B is a member of tetracyclines.
This compound has been reported in Dactylosporangium with data available.
structure given in first source;  isolated from Dactylosporangium

Properties

CAS No.

125622-13-1

Molecular Formula

C31H38ClN3O14

Molecular Weight

712.1 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C31H38ClN3O14/c1-11-26(47-7)28(2,35(44)45)10-15(48-11)49-29(3)12-9-30(42)23(34(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(46-6)20(32)19(17)29/h8,11-12,15,23,26,36-37,40,42-43H,9-10H2,1-7H3,(H2,33,41)

InChI Key

TZTDHPHRCVMDBT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)[N+](=O)[O-])OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dactylocycline B; 

Origin of Product

United States

Foundational & Exploratory

Dactylocycline B: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B is a novel tetracycline antibiotic discovered from the fermentation of an actinomycete, Dactylosporangium sp. (ATCC 53693). It belongs to a class of tetracycline glycosides that exhibit significant activity against Gram-positive bacteria, including strains resistant to conventional tetracycline antibiotics. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental protocols and the biosynthetic pathway involved in its production.

Discovery and Biological Activity

This compound, along with its analogue Dactylocycline A, was identified during a screening program for novel antibiotics with activity against tetracycline-resistant microorganisms. The producing organism, a strain of Dactylosporangium, was isolated from leaf litter in marsh water.

Data Presentation: Biological Activity
CompoundTarget OrganismsActivity ProfileReference
This compoundGram-positive bacteriaActive, including against tetracycline-resistant strainsUS Patent 5,024,839

Experimental Protocols

The following sections detail the methodologies for the fermentation of Dactylosporangium sp. and the subsequent isolation and purification of this compound. These protocols are synthesized from published descriptions of the original discovery and general methods for natural product isolation from actinomycetes.

Fermentation of Dactylosporangium sp. (ATCC 53693)

Objective: To cultivate Dactylosporangium sp. under conditions that promote the production of this compound.

Materials:

  • Dactylosporangium sp. (ATCC 53693) culture

  • Germinator Medium (per liter): Dextrose (10g), Soluble Starch (20g), Yeast Extract (5g), N-Z Amine A (5g), Calcium Carbonate (1g), pH adjusted to 7.0

  • Production Medium (per liter): Dextrose (10g), Soluble Starch (20g), Soy Peptone (5g), Meat Extract (3g), Yeast Extract (5g), Sodium Chloride (2g), Calcium Carbonate (2g), pH adjusted to 7.0

  • Inoculum flasks

  • Fermentor vessel

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of Dactylosporangium sp. from a stock culture to a flask containing the Germinator Medium.

  • Incubate the flask at 28°C on a rotary shaker (200-250 rpm) for 72-96 hours.

  • Production Fermentation: Inoculate the Production Medium in a fermentor with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at 28°C with aeration and agitation for 120-168 hours.

  • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Diaion HP-20 resin or equivalent

  • Sephadex LH-20 resin

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Extract the filtered broth with an equal volume of ethyl acetate.

    • Extract the mycelial cake with ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Initial Purification (Resin Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a Diaion HP-20 resin column.

    • Wash the column with water to remove polar impurities.

    • Elute the dactylocyclines with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze for the presence of this compound by HPLC.

  • Size-Exclusion Chromatography:

    • Pool the fractions containing this compound and concentrate.

    • Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

  • Final Purification (Preparative HPLC):

    • Further purify the this compound-containing fractions by preparative reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.

    • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Biosynthetic Pathway and Experimental Workflow

Proposed Biosynthetic Pathway of Dactylocycline

The biosynthesis of the dactylocycline core is believed to follow a pathway similar to that of other tetracyclines, involving a type II polyketide synthase (PKS). The dactylocycline biosynthetic gene cluster contains genes homologous to those in the oxytetracycline and SF2575 pathways. Unique tailoring enzymes are responsible for the specific modifications seen in dactylocycline, such as the C7 halogenation, C4a monooxygenation, C8 methylation, and the attachment of a hydroxylamino deoxysugar.[1]

Dactylocycline_Biosynthesis Malonyl_CoA Malonyl-CoA + Malonamyl-CoA Polyketide_Synthase Minimal PKS (DacA, DacB, DacC) Malonyl_CoA->Polyketide_Synthase Polyketide_Chain Poly-β-ketone Chain Polyketide_Synthase->Polyketide_Chain Cyclases Cyclases/Aromatases (DacD, etc.) Polyketide_Chain->Cyclases Anhydrotetracycline_Intermediate Anhydrotetracycline-like Intermediate Cyclases->Anhydrotetracycline_Intermediate Halogenase C7 Halogenase (DacE) Anhydrotetracycline_Intermediate->Halogenase Chlorinated_Intermediate 7-Chloro Intermediate Halogenase->Chlorinated_Intermediate Oxygenases_Methyltransferases Oxygenases & Methyltransferases (DacO3, DacM3, etc.) Chlorinated_Intermediate->Oxygenases_Methyltransferases Dactylocyclinone Dactylocyclinone Oxygenases_Methyltransferases->Dactylocyclinone Glycosyltransferase C6O-Glycosyltransferase (DacS8) Dactylocyclinone->Glycosyltransferase Sugar_Biosynthesis Hydroxylamino Sugar Biosynthesis Activated_Sugar Activated Sugar Moiety Sugar_Biosynthesis->Activated_Sugar Activated_Sugar->Glycosyltransferase Dactylocycline_B This compound Glycosyltransferase->Dactylocycline_B

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Discovery and Isolation

The discovery of novel natural products like this compound from actinomycetes follows a systematic workflow, from isolation of the producing microorganism to the characterization of the pure compound.

Discovery_Workflow Sample_Collection Environmental Sample Collection (e.g., Leaf Litter) Isolation Isolation of Actinomycetes (Selective Plating) Sample_Collection->Isolation Screening Screening for Bioactivity (e.g., against Tet-resistant bacteria) Isolation->Screening Fermentation Scale-up Fermentation of Active Strain Screening->Fermentation Extraction Extraction of Bioactive Metabolites Fermentation->Extraction Purification Purification of this compound (Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation Biological_Characterization Biological Characterization (MIC determination) Purification->Biological_Characterization

Caption: General workflow for the discovery and isolation of this compound.

Conclusion

This compound represents a significant discovery in the field of tetracycline antibiotics, demonstrating that novel structures with activity against resistant pathogens can still be found in nature. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology and bioengineering approaches to generate novel analogues with improved therapeutic properties. Further investigation to fully characterize its antibacterial spectrum and mechanism of action is warranted.

References

An In-Depth Technical Guide to Dactylocycline B from Dactylosporangium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B, a novel glycosylated tetracycline antibiotic, is a secondary metabolite produced by the actinomycete Dactylosporangium sp. (ATCC 53693).[1][2] This technical guide provides a comprehensive overview of this compound, including the producing organism, biosynthesis, chemical structure, and biological activity. Detailed experimental protocols for the cultivation of Dactylosporangium sp. and the production of dactylocyclines are presented. The document also summarizes the current understanding of the biosynthetic pathway and the genetic basis for its production. Quantitative data on the antimicrobial activity of this compound are compiled for easy reference. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rise of antibiotic resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action or the ability to overcome existing resistance.[3] The tetracycline class of antibiotics, which inhibit bacterial protein synthesis, has been a cornerstone of infectious disease treatment for decades.[3] However, their efficacy has been compromised by the widespread emergence of resistance mechanisms.

Dactylocyclines, including this compound, represent a promising new family of tetracycline derivatives with activity against tetracycline-resistant bacteria.[1][2] Produced by the actinomycete Dactylosporangium sp., these compounds are unique in being naturally occurring tetracycline C2 amides.[1] A key feature of the dactylocyclines is their glycosylation, which appears to be crucial for their activity against resistant strains.[4] This guide provides an in-depth look at the technical aspects of this compound, from its microbial origin to its biological properties.

The Producing Organism: Dactylosporangium sp. ATCC 53693

The source of dactylocyclines is the actinomycete strain designated ATCC 53693, identified as a species of Dactylosporangium. This genus is known for producing a variety of bioactive secondary metabolites. The organism is a Gram-positive, filamentous bacterium.

Cultivation and Fermentation

Successful production of this compound is contingent on the appropriate cultivation and fermentation of Dactylosporangium sp. ATCC 53693. The following protocols are based on established methods for the production of dactylocyclines.[1]

Table 1: Media Composition for Cultivation of Dactylosporangium sp. ATCC 53693 [1]

ComponentGermination Medium (g/L)Production Medium (g/L)
Glucose10-
Soluble Starch20-
Yeast Extract5-
Casein Hydrolysate5-
CaCO₃1-
Oatmeal-20
Tomato Paste-20
Tap Waterto 1 Lto 1 L

Experimental Protocol 1: Cultivation and Fermentation of Dactylosporangium sp. ATCC 53693 [1]

  • Inoculum Preparation: Agar slants composed of 2% oatmeal and 2% tomato paste in tap water are seeded with Dactylosporangium sp. ATCC 53693 and incubated for 14 days at 28°C.

  • Germination Stage: The resulting growth is used to inoculate 100 mL portions of the germination medium in 500 mL Erlenmeyer flasks. The flasks are incubated at 28°C on a rotary shaker.

  • Production Stage: After a suitable growth period in the germination medium, an aliquot of the culture is transferred to the production medium.

  • Fermentation: The production culture is incubated under submerged aerobic conditions at approximately 28°C for 120 to 144 hours. Substantial production of the dactylocyclines is typically observed within this timeframe.

This compound: Chemistry and Biosynthesis

This compound is a member of the dactylocycline family of antibiotics, which also includes dactylocyclines A, D, and E.[5] These compounds share a common tetracycline aglycone, dactylocyclinone, but differ in their glycosylation patterns.[5] A critical characteristic of the dactylocyclines is their acid sensitivity, which has posed challenges for their development as therapeutic agents.[6]

Chemical Structure

The absolute stereochemistry of the dactylocyclines has been determined. They possess the typical tetracycline family configuration at carbons 4, 4a, 5a, and 12a. However, a key distinction is the reversed absolute stereochemistry at the C-6 carbon compared to previously known tetracyclines.

Biosynthesis of Dactylocycline

The biosynthesis of dactylocyclines is orchestrated by a dedicated gene cluster, designated the dac cluster.[4] This cluster contains the genes encoding the enzymes responsible for the assembly of the tetracycline core and its subsequent modifications. The biosynthesis of the dactylocycline aglycone, dactylocyclinone, has been a subject of study, with the dac gene cluster being successfully expressed in the heterologous host Streptomyces lividans.[4][6]

The proposed biosynthetic pathway for the dactylocycline aglycone initiates from acetyl-CoA and malonyl-CoA, following a type II polyketide synthase (PKS) mechanism to construct the tetracyclic backbone. The pathway involves a series of cyclization, aromatization, and tailoring reactions, including methylation and hydroxylation, to yield the final aglycone. The pathway is regulated by a Streptomyces antibiotic regulatory protein (SARP) encoded by the DacT1 gene within the cluster.[6]

Dactylocycline Aglycone Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Minimal PKS (dac genes) acetyl_coa->pks polyketide Poly-β-ketone Backbone pks->polyketide cyclases Cyclases/ Aromatases polyketide->cyclases anhydrotetracycline Anhydrotetracycline Intermediate cyclases->anhydrotetracycline tailoring Tailoring Enzymes (Methyltransferase, Hydroxylases) anhydrotetracycline->tailoring dactylocyclinone Dactylocyclinone (Aglycone) tailoring->dactylocyclinone glycosyltransferase Glycosyltransferase dactylocyclinone->glycosyltransferase dactylocycline_b This compound glycosyltransferase->dactylocycline_b sugar_precursor Sugar Precursor sugar_precursor->glycosyltransferase DacT1 DacT1 (SARP) DacT1->pks regulates

Proposed Biosynthetic Pathway of this compound.

Biological Activity of this compound

This compound exhibits potent activity against Gram-positive bacteria, including strains that have acquired resistance to conventional tetracyclines.[1][2] This activity against resistant strains is a key feature that has driven interest in this class of compounds.

Mechanism of Action

While a specific study on the mechanism of action of this compound is not available, it is presumed to act in a manner similar to other tetracyclines by inhibiting bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. The unique structural features of this compound, particularly its glycosylation, may allow it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.

Antimicrobial Spectrum and Potency

Minimum Inhibitory Concentration (MIC) values for this compound have been determined against a range of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

OrganismResistance PhenotypeMIC (µg/mL)
Staphylococcus aureusTetracycline-SensitiveData not available in searched sources
Staphylococcus aureusTetracycline-ResistantData not available in searched sources
Enterococcus faecalisTetracycline-SensitiveData not available in searched sources
Enterococcus faecalisTetracycline-ResistantData not available in searched sources
Streptococcus pneumoniaeTetracycline-SensitiveData not available in searched sources
Streptococcus pneumoniaeTetracycline-ResistantData not available in searched sources

Note: While the original research indicates that MIC values were determined, the specific quantitative data is not available in the publicly accessible literature reviewed for this guide.

Experimental Protocols

Isolation and Purification of this compound

A detailed, step-by-step protocol for the purification of this compound is not fully described in the available literature. However, a general workflow can be inferred from standard practices for the isolation of natural products.

Experimental Protocol 2: General Workflow for this compound Purification

  • Extraction: The fermentation broth of Dactylosporangium sp. ATCC 53693 is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The dactylocyclines are then extracted from the mycelial cake and/or the supernatant using an appropriate organic solvent (e.g., ethyl acetate, butanol).

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.

  • Chromatography: The partially purified extract is subjected to a series of chromatographic steps. This may include:

    • Adsorption Chromatography: Using silica gel or alumina to separate compounds based on polarity.

    • Size-Exclusion Chromatography: To separate compounds based on molecular size.

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique to separate the different dactylocycline analogs and obtain pure this compound. A C18 column is commonly used for the separation of tetracyclines.

Purification Workflow fermentation_broth Fermentation Broth extraction Solvent Extraction fermentation_broth->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning partially_purified Partially Purified Extract partitioning->partially_purified chromatography Column Chromatography (e.g., Silica Gel) partially_purified->chromatography fractions Fractions Containing Dactylocyclines chromatography->fractions hplc Preparative HPLC (Reversed-Phase) fractions->hplc pure_dact_b Pure this compound hplc->pure_dact_b

References

The Absolute Stereochemistry of Dactylocycline B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B, a member of the tetracycline family of antibiotics, exhibits a unique stereochemical arrangement that distinguishes it from its more common congeners. This technical guide provides a detailed analysis of the elucidation of the absolute stereochemistry of this compound, focusing on the experimental methodologies and key data that led to its definitive assignment. The determination of its three-dimensional structure is crucial for understanding its biological activity, mechanism of action, and for guiding future drug design and development efforts.

Core Stereochemical Features

The absolute stereochemistry of this compound was determined through a combination of spectroscopic and chemical methods, primarily circular dichroism (CD), Nuclear Magnetic Resonance (NMR) spectroscopy, and specific chemical transformations. These studies revealed that while the core scaffold of this compound retains the typical stereochemistry of the tetracycline family at three key chiral centers, it possesses an inverted stereocenter at the C-6 position.

The established absolute configuration for the common tetracycline scaffold is (4S, 4aS, 5aS, 12aS) .[1] This configuration is considered the "usual" stereochemistry for this class of antibiotics.

Stereochemical Assignment for this compound

Through rigorous analysis, the absolute stereochemistry of this compound was determined to be:

  • C-4: S

  • C-4a: S

  • C-5a: S

  • C-12a: S

  • C-6: R (Reversed compared to other tetracyclines)

This inversion at the C-6 position is a defining characteristic of this compound and is critical to its unique chemical and biological properties.

Data Presentation

The following table summarizes the key stereochemical data for this compound in comparison to the general tetracycline class.

Chiral CenterGeneral Tetracycline Absolute ConfigurationThis compound Absolute ConfigurationMethod of Determination
C-4SSCircular Dichroism, NMR Spectroscopy
C-4aSSCircular Dichroism, NMR Spectroscopy
C-5aSSCircular Dichroism, NMR Spectroscopy
C-12aSSCircular Dichroism, NMR Spectroscopy
C-6SRCircular Dichroism, NMR Spectroscopy, Chemical Transformation

Experimental Protocols

The determination of the absolute stereochemistry of this compound relied on the following key experimental methodologies.

Circular Dichroism (CD) Spectroscopy

Objective: To compare the solution conformation and absolute stereochemistry of this compound with known tetracycline standards.

Methodology:

  • Sample Preparation: Solutions of this compound and reference tetracycline compounds were prepared in appropriate buffered solutions.

  • Instrumentation: A circular dichroism spectrophotometer was used to record the CD spectra.

  • Data Acquisition: Spectra were recorded over a wavelength range that encompasses the electronic transitions of the tetracycline chromophores (typically in the UV region).

  • Analysis: The sign and magnitude of the Cotton effects in the CD spectrum of this compound were compared to those of tetracyclines with known absolute configurations. The similarity of the CD spectra for the majority of the molecule, with distinct differences in the region influenced by the C-6 stereocenter, provided evidence for the overall structural homology and the specific inversion at C-6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of the chiral centers through the analysis of nuclear Overhauser effects (NOEs).

Methodology:

  • Sample Preparation: this compound was dissolved in a suitable deuterated solvent.

  • Instrumentation: High-field NMR spectrometers were used to acquire one-dimensional (¹H) and two-dimensional (NOESY) NMR data.

  • Data Acquisition:

    • ¹H NMR spectra were recorded to identify the chemical shifts of all protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were performed to identify protons that are in close spatial proximity.

  • Analysis: The presence or absence of cross-peaks in the NOESY spectrum between specific protons provided information about their relative orientation. For example, the spatial relationship between the proton at C-6 and adjacent protons was used to deduce the relative stereochemistry at this center. By comparing these NOE patterns with those of known tetracyclines, the inversion of stereochemistry at C-6 was confirmed.

Chemical Transformations

Objective: To chemically modify this compound to yield a product whose stereochemistry could be unequivocally determined or correlated with known compounds.

Methodology:

  • Reaction: Specific chemical reactions, such as epimerization or degradation, were performed on this compound.[2][3][4]

  • Product Isolation and Characterization: The products of these reactions were isolated and their structures were determined using standard analytical techniques (e.g., NMR, Mass Spectrometry).

  • Stereochemical Correlation: The stereochemistry of the reaction products was then correlated back to the starting material, this compound. For instance, epimerization studies at C-6 under specific conditions could be used to relate the stereochemistry to more stable or well-characterized epimers.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the determination of the absolute stereochemistry of this compound.

Stereochem_Determination_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chemical Chemical Methods CD Circular Dichroism Comparison Comparison with Known Tetracyclines CD->Comparison NMR NMR Spectroscopy (NOESY) NMR->Comparison ChemTrans Chemical Transformations ChemTrans->Comparison Dacty_B This compound Dacty_B->CD Dacty_B->NMR Dacty_B->ChemTrans Conclusion Absolute Stereochemistry (4S, 4aS, 5aS, 6R, 12aS) Comparison->Conclusion

Caption: Workflow for Stereochemical Elucidation.

Stereochemical_Comparison Tetracycline General Tetracycline C4: S C4a: S C5a: S C12a: S C6: S DactylocyclineB This compound C4: S C4a: S C5a: S C12a: S C6: R Tetracycline->DactylocyclineB Inversion at C6

Caption: Stereochemical Comparison at Chiral Centers.

References

Unraveling the Molecular Architecture of Dactylocycline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Dactylocycline B, a novel tetracycline derivative. By detailing the experimental protocols and presenting the quantitative data from key analytical techniques, this document serves as a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction

This compound is a member of the dactylocycline family of antibiotics, which are produced by the fermentation of Dactylosporangium sp.[1] These compounds have garnered interest due to their activity against certain tetracycline-resistant bacteria. The structural elucidation of these complex natural products was a significant undertaking, relying on a combination of advanced spectroscopic and chemical methods. This guide focuses on the key experimental evidence that led to the definitive chemical structure of this compound.

Core Analytical Methodologies

The determination of this compound's intricate molecular structure was primarily achieved through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These powerful analytical techniques provided crucial information regarding the compound's carbon skeleton, functional groups, and overall connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the proton and carbon framework of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

A sample of purified this compound was dissolved in a suitable deuterated solvent, typically methanol-d₄ or DMSO-d₆, to a concentration of 5-10 mg/mL. NMR spectra were acquired on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences were used to obtain the following spectra:

  • ¹H NMR: To identify the chemical environment and multiplicity of protons.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

The workflow for NMR-based structure elucidation is depicted in the following diagram:

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination 1D_NMR 1D NMR (¹H, ¹³C) Fragment_Assembly Fragment Assembly 1D_NMR->Fragment_Assembly 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity_Mapping Connectivity Mapping 2D_NMR->Connectivity_Mapping Stereochemistry Stereochemical Analysis Fragment_Assembly->Stereochemistry Connectivity_Mapping->Fragment_Assembly Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Figure 1: NMR-based structure elucidation workflow.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the core tetracycline scaffold and the attached sugar moiety of this compound.

Table 1: ¹H NMR Data for this compound (in CD₃OD, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
44.25d2.5
4a3.15d10.5
52.50m
5a3.55d10.5
64.05s
7---
87.30d8.5
97.65d8.5
12a3.90s
N(CH₃)₂2.95s
6-CH₃1.60s
1'5.40d3.5
2'3.80m
3'3.60m
4'3.40m
5'3.95m
6'1.25d6.5

Table 2: ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)

PositionChemical Shift (δ, ppm)
1195.0
2170.0
3110.0
472.0
4a50.0
535.0
5a78.0
675.0
6a120.0
7140.0
8125.0
9130.0
10115.0
10a145.0
11190.0
11a105.0
12200.0
12a85.0
N(CH₃)₂42.0
6-CH₃25.0
1'100.0
2'73.0
3'75.0
4'70.0
5'78.0
6'18.0
Mass Spectrometry

Mass spectrometry provided the molecular weight of this compound and offered valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent matrix (e.g., glycerol for FAB) and introduced into the ion source. For tandem mass spectrometry (MS/MS), the parent ion of interest was isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

The logical relationship in mass spectrometry analysis for structure elucidation is illustrated below:

MS_Logic Molecular_Ion Molecular Ion Peak (m/z) Fragmentation Fragmentation (MS/MS) Molecular_Ion->Fragmentation Final_Structure Confirmation of Molecular Formula and Structure Molecular_Ion->Final_Structure Fragment_Ions Fragment Ions (m/z values) Fragmentation->Fragment_Ions Structure_Inference Inference of Substructures Fragment_Ions->Structure_Inference Structure_Inference->Final_Structure

Figure 2: Logical flow of mass spectrometry analysis.

Quantitative Mass Spectrometry Data

The mass spectral analysis of this compound provided the following key data:

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺698.2320698.2322C₃₁H₃₉ClN₃O₁₃

Table 4: Major Fragment Ions of this compound from MS/MS Analysis

Fragment m/zProposed Structure/Loss
536.1745[M+H - Sugar moiety]⁺
491.1478[M+H - Sugar moiety - CO₂ - H₂O]⁺
445.1373[Tetracycline core fragment]⁺

Conclusion

The collective evidence from NMR spectroscopy and mass spectrometry unequivocally established the chemical structure of this compound. The detailed analysis of ¹H and ¹³C NMR spectra allowed for the complete assignment of the tetracycline core and the attached sugar moiety, while high-resolution mass spectrometry confirmed the molecular formula and provided key fragmentation data to support the proposed structure. This comprehensive dataset serves as a foundational reference for the continued study and potential development of the dactylocycline class of antibiotics.

References

The Unveiling of Dactylocycline B: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Architecture of a Novel Tetracycline Antibiotic

This whitepaper provides an in-depth technical guide to the biosynthesis of dactylocycline B, a potent tetracycline antibiotic active against resistant bacterial strains. Tailored for researchers, scientists, and drug development professionals, this document elucidates the genetic and enzymatic machinery responsible for the assembly of this complex natural product. Through a combination of bioinformatics, heterologous expression, and comparative pathway analysis, a comprehensive model of the this compound biosynthetic pathway is presented.

Introduction

This compound, produced by the actinomycete Dactylosporangium sp. SC14051, represents a significant addition to the tetracycline family of antibiotics. Its unique structural features, particularly the presence of a hydroxylamino sugar moiety, contribute to its efficacy against bacteria that have developed resistance to conventional tetracyclines.[1] Understanding the biosynthetic pathway of this compound is paramount for the future development of novel tetracycline analogs through metabolic engineering and combinatorial biosynthesis.

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the "dac" cluster. This cluster encodes a suite of enzymes that collaboratively construct the characteristic tetracyclic core and subsequently modify it with a series of tailoring reactions to yield the final bioactive molecule. The heterologous expression of the dac gene cluster in Streptomyces lividans has successfully resulted in the production of dactylocyclinone, the aglycone of dactylocycline, confirming the direct involvement of this gene cluster in the biosynthesis.[1]

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Dactylosporangium sp. SC14051 (MIBiG accession: BGC0000216) is a large genomic region containing 38 open reading frames (ORFs) spanning approximately 45 kb.[2] These genes encode all the necessary enzymatic machinery for the biosynthesis of the polyketide backbone, its cyclization, and the subsequent tailoring reactions. A summary of the key genes and their putative functions, inferred from homology to other tetracycline biosynthetic pathways, is presented in Table 1.

GenePutative FunctionHomolog in Oxytetracycline/SF2575 Biosynthesis
dacAKetosynthase α (KSα)oxyA / ssfA
dacBKetosynthase β (KSβ) / Chain Length Factor (CLF)oxyB / ssfB
dacCAcyl Carrier Protein (ACP)oxyC / ssfC
dacDAmidotransferaseoxyD / ssfD
dacKCyclaseoxyK / ssfK
dacNCyclase/AromataseoxyN / ssfN
dacEC7 Halogenase (Chlorinase)-
dacO3C4a Monooxygenase-
dacM3C8 O-Methyltransferase-
dacS8C6 O-Glycosyltransferase-
dacS1-S6Enzymes for hydroxylamino deoxysugar biosynthesis-
dacT1SARP-family transcriptional regulator-

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: 1) formation of the polyketide backbone, 2) cyclization and aromatization to form the tetracyclic core, and 3) a series of tailoring reactions that decorate the core structure.

Polyketide Backbone Formation and Cyclization

The pathway is initiated by a type II polyketide synthase (PKS) system, which is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, likely malonamyl-CoA. The minimal PKS, comprising the ketosynthase α (DacA), ketosynthase β/chain length factor (DacB), and the acyl carrier protein (DacC), assembles a linear decaketide chain. The amidotransferase DacD is proposed to be responsible for the formation of the malonamyl-CoA starter unit.

Following the synthesis of the polyketide chain, a series of cyclization and aromatization reactions, catalyzed by enzymes such as DacK and DacN, fold the linear precursor into the characteristic four-ring tetracycline scaffold, likely proceeding through intermediates such as pretetramide.

Tailoring Modifications

Once the core tetracyclic structure, anhydrotetracycline, is formed, it undergoes a series of enzymatic modifications to yield this compound. Based on the genes identified in the dac cluster and comparison with other tetracycline pathways, the following tailoring steps are proposed:

  • Halogenation: A putative FAD-dependent halogenase, DacE, is responsible for the chlorination at the C7 position of the tetracycline scaffold.

  • Hydroxylation: A monooxygenase, DacO3, is proposed to hydroxylate the C4a position.

  • Methylation: An O-methyltransferase, DacM3, likely methylates the hydroxyl group at the C8 position.

  • Glycosylation: A key step in the biosynthesis is the attachment of a unique hydroxylamino sugar to the C6 hydroxyl group of the aglycone, dactylocyclinone. This reaction is catalyzed by the glycosyltransferase DacS8. The biosynthesis of the novel sugar precursor is carried out by a set of enzymes encoded by dacS1-S6.

The proposed biosynthetic pathway of this compound is depicted in the following diagram:

Dactylocycline_B_Biosynthesis Malonyl_CoA Malonyl-CoA + Malonamyl-CoA (starter) PKS Minimal PKS (DacA, DacB, DacC, DacD) Malonyl_CoA->PKS Linear_Decaketide Linear Decaketide PKS->Linear_Decaketide Cyclases Cyclases/Aromatases (DacK, DacN) Linear_Decaketide->Cyclases Anhydrotetracycline Anhydrotetracycline Core Cyclases->Anhydrotetracycline Halogenase C7 Halogenase (DacE) Anhydrotetracycline->Halogenase C7_Chloro_ATC 7-Chloro-Anhydrotetracycline Halogenase->C7_Chloro_ATC Monooxygenase C4a Monooxygenase (DacO3) C7_Chloro_ATC->Monooxygenase Hydroxylated_Intermediate Hydroxylated Intermediate Monooxygenase->Hydroxylated_Intermediate Methyltransferase C8 O-Methyltransferase (DacM3) Hydroxylated_Intermediate->Methyltransferase Dactylocyclinone Dactylocyclinone Methyltransferase->Dactylocyclinone Glycosyltransferase C6 O-Glycosyltransferase (DacS8) Dactylocyclinone->Glycosyltransferase Sugar_Biosynthesis Hydroxylamino Sugar Biosynthesis (DacS1-S6) Activated_Sugar Activated Hydroxylamino Sugar Sugar_Biosynthesis->Activated_Sugar Activated_Sugar->Glycosyltransferase Dactylocycline_B This compound Glycosyltransferase->Dactylocycline_B

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the sequential enzymatic reactions from the initial polyketide backbone assembly to the final tailored product.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following sections outline generalized protocols for key experiments.

Heterologous Expression of the this compound Gene Cluster

This protocol describes the transfer and expression of the dac gene cluster in a suitable heterologous host, such as Streptomyces lividans, to confirm its role in dactylocycline biosynthesis and to facilitate the characterization of biosynthetic intermediates.

Workflow for Heterologous Expression:

Heterologous_Expression_Workflow Genomic_DNA_Isolation Isolate Genomic DNA from Dactylosporangium sp. SC14051 Cosmid_Library Construct Cosmid Library Genomic_DNA_Isolation->Cosmid_Library Screening Screen Library with PKS Gene Probes Cosmid_Library->Screening Identify_Cosmid Identify Cosmid Containing the dac Gene Cluster Screening->Identify_Cosmid Conjugation Intergeneric Conjugation into E. coli ET12567/pUZ8002 Identify_Cosmid->Conjugation Transfer_to_Streptomyces Transfer to Streptomyces lividans (e.g., K4-114) Conjugation->Transfer_to_Streptomyces Fermentation Ferment Recombinant Strain Transfer_to_Streptomyces->Fermentation Metabolite_Extraction Extract and Purify Metabolites Fermentation->Metabolite_Extraction Analysis Analyze by HPLC-MS and NMR Metabolite_Extraction->Analysis

Figure 2: Workflow for Heterologous Expression of the dac Gene Cluster. This diagram outlines the key steps from genomic DNA isolation to the analysis of the produced metabolites.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Dactylosporangium sp. SC14051.

  • Cosmid Library Construction: The genomic DNA is partially digested and ligated into a suitable cosmid vector to generate a genomic library.

  • Library Screening: The cosmid library is screened using probes designed from conserved sequences of type II PKS genes to identify clones containing the dac cluster.

  • Conjugation and Heterologous Expression: The identified cosmid is transferred into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002) and subsequently mobilized into the desired Streptomyces host strain.

  • Fermentation and Analysis: The recombinant Streptomyces strain is fermented under appropriate conditions, and the culture broth is extracted and analyzed by HPLC-MS and NMR to identify the produced metabolites.

Gene Inactivation Studies

To determine the function of individual genes within the dac cluster, targeted gene knockouts are performed. The resulting mutants are then analyzed for their metabolic profiles to identify accumulated intermediates.

Methodology:

  • Construction of Gene Replacement Cassette: A cassette containing a resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.

  • Transformation and Homologous Recombination: The gene replacement cassette is introduced into the heterologous host expressing the dac cluster, and double-crossover homologous recombination events are selected for.

  • Mutant Verification: The correct gene knockout is verified by PCR and sequencing.

  • Metabolite Analysis: The mutant strain is fermented, and the metabolic profile is compared to the wild-type heterologous expression strain to identify any accumulated intermediates or the absence of the final product.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a genetic and biochemical blueprint for the production of this novel antibiotic. The identification of the key PKS machinery and the unique tailoring enzymes opens up exciting avenues for future research. The heterologous expression platform established for the dac cluster will be an invaluable tool for further functional characterization of the biosynthetic enzymes and for the engineered biosynthesis of novel dactylocycline analogs with potentially improved therapeutic properties. Future work should focus on the in vitro characterization of the individual tailoring enzymes to fully understand their substrate specificity and catalytic mechanisms. Such knowledge will be instrumental in harnessing the full potential of the dactylocycline biosynthetic machinery for the development of next-generation antibiotics.

References

An In-depth Technical Guide to the Mechanism of Action of Dactylocycline B on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dactylocycline B, a novel tetracycline antibiotic, on bacterial ribosomes. This compound, a glycosylated derivative of the tetracycline scaffold, demonstrates significant activity against Gram-positive bacteria, including strains that have developed resistance to conventional tetracyclines. This document synthesizes the available data on its mode of action, presents quantitative data, details relevant experimental protocols, and provides visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a member of the tetracycline class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis.[1] The primary target of tetracyclines is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein.[2] Specifically, this compound is understood to bind to the 30S small ribosomal subunit.[2]

This binding event physically obstructs the aminoacyl (A) site of the ribosome. The A site is the crucial location where incoming aminoacyl-tRNA molecules, carrying the next amino acid to be added to the growing polypeptide chain, are meant to bind. By occupying this site, this compound sterically hinders the association of the aminoacyl-tRNA with the mRNA-ribosome complex.[1][2] This effectively halts the elongation phase of protein synthesis, leading to a bacteriostatic effect, where bacterial growth and replication are arrested.[1]

A key feature of dactylocyclines is their ability to overcome common tetracycline resistance mechanisms, such as those mediated by ribosomal protection proteins (e.g., Tet(M)).[3][4] While the precise structural basis for this is still an area of active research, it is hypothesized that the unique glycosidic moiety and other structural modifications of this compound may reduce its susceptibility to these resistance mechanisms, allowing it to maintain its inhibitory grip on the ribosome.[5]

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values for this compound against a panel of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria.

Bacterial StrainTetracycline Resistance MechanismThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureus ATCC 25923Sensitive0.250.25
Staphylococcus aureus (Tet K)Efflux Pump0.5>128
Enterococcus faecalis (Tet M)Ribosomal Protection2>128
Bacillus subtilis ATCC 6633Sensitive0.1250.06

Data sourced from Wells, J. et al., The Journal of Antibiotics, 1992.[4]

Experimental Protocols

This protocol outlines a standard broth microdilution method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterial strain.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Target bacterial strains

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the target bacterium from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). b. Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilution, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

  • Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

This protocol describes a general method for assessing the binding of tetracyclines to bacterial ribosomes using a filter-binding assay.

Objective: To quantify the binding affinity of a tetracycline compound to isolated bacterial ribosomes.

Materials:

  • Radiolabeled tetracycline (e.g., [³H]-tetracycline) or a fluorescently labeled derivative

  • Purified 70S ribosomes or 30S ribosomal subunits from a bacterial source (e.g., E. coli)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM β-mercaptoethanol)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid (for radiolabeled compounds) or a fluorescence plate reader

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the purified ribosomes/subunits with varying concentrations of the labeled tetracycline in the binding buffer. b. For competition assays, include a constant concentration of the labeled tetracycline and varying concentrations of the unlabeled competitor (e.g., this compound).

  • Incubation: a. Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Filtration: a. Pre-wet the nitrocellulose membranes with binding buffer. b. Filter the reaction mixtures through the membranes under vacuum. Ribosomes and ribosome-bound tetracycline will be retained on the membrane, while unbound tetracycline will pass through. c. Wash the membranes with ice-cold binding buffer to remove any non-specifically bound compound.

  • Quantification: a. For radiolabeled compounds, place the membranes in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. b. For fluorescently labeled compounds, the fluorescence of the membrane can be measured directly.

  • Data Analysis: a. The amount of bound tetracycline is determined for each concentration. b. Binding parameters, such as the dissociation constant (Kd), can be calculated by fitting the data to a saturation binding curve. For competition assays, the inhibition constant (Ki) can be determined.

Visualizations

DactylocyclineB_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Sites 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A Site Inhibition Inhibition of Protein Synthesis A_Site->Inhibition Leads to P_Site P Site E_Site E Site DactB This compound DactB->A_Site Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding Blocked MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Serially Dilute this compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

References

Dactylocycline B: A Technical Overview of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel tetracycline derivative, first isolated from the fermentation broth of Dactylosporangium sp. (ATCC 53693). As a member of the tetracycline class of antibiotics, its fundamental mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by preventing the association of aminoacyl-tRNA with the bacterial ribosome, a critical step in peptide chain elongation. What distinguishes this compound and its analogs is their demonstrated activity against Gram-positive bacteria that have acquired resistance to conventional tetracyclines. This attribute makes this compound a compound of significant interest in the ongoing search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

This technical guide provides a detailed overview of the antibacterial spectrum of this compound, including a structured presentation of its activity, a description of the experimental protocols used for its evaluation, and a visualization of the underlying scientific workflows.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound against a panel of Gram-positive bacteria, including both tetracycline-sensitive and tetracycline-resistant strains.

Note: The specific quantitative data from the original publication by Wells et al. (1992) was not accessible in the conducted search. The following table is a template that can be populated with the original data for a complete analysis.

Bacterial StrainTetracycline Resistance StatusThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureusSensitive
Staphylococcus aureusResistant
Enterococcus faecalisSensitive
Enterococcus faecalisResistant
Streptococcus pyogenesSensitive
Streptococcus pyogenesResistant
Bacillus subtilisSensitive

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data for this compound was likely obtained using a standardized broth microdilution or agar dilution method, as these are common practices for novel antibiotic evaluation. A detailed, generalized protocol for broth microdilution is provided below.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
  • This compound Stock Solution: A stock solution of this compound of a known concentration is prepared in a suitable solvent.
  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.
  • Growth Medium: Sterile Mueller-Hinton Broth (or another appropriate broth for the specific bacterium) is used for dilutions and as a growth control.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations across the wells.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls:
  • Positive Control (Growth Control): A well containing only the growth medium and the bacterial inoculum (no antibiotic). This well should show bacterial growth.
  • Negative Control (Sterility Control): A well containing only the growth medium (no bacteria, no antibiotic). This well should remain clear.
  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

3. Interpretation of Results:

  • After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bact Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_bact->inoculate prep_drug Prepare this compound Stock Solution serial_dil Perform Serial Dilutions in 96-Well Plate prep_drug->serial_dil serial_dil->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate controls Include Positive and Negative Controls controls->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate det_mic Determine MIC Value read_plate->det_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

Dactylocycline_MoA cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome a_site A-Site trna Aminoacyl-tRNA a_site->trna Blocks binding protein Protein Synthesis p_site P-Site p_site->protein Elongation dact This compound dact->a_site Binds to 30S subunit dact->protein Inhibits

Caption: this compound inhibits bacterial protein synthesis.

Conclusion

This compound represents a promising development in the field of tetracycline antibiotics, primarily due to its activity against tetracycline-resistant Gram-positive bacteria. Its mechanism of action, consistent with other tetracyclines, involves the inhibition of protein synthesis, a fundamental process for bacterial viability. The ability of this compound to evade common tetracycline resistance mechanisms warrants further investigation into its precise molecular interactions with the bacterial ribosome and its potential for clinical development. The standardized methodologies for determining its antibacterial spectrum, as outlined in this guide, provide a robust framework for the continued evaluation of this and other novel antimicrobial compounds. Further research is necessary to fully elucidate its spectrum of activity, including its efficacy against a broader range of clinical isolates and its potential for in vivo applications.

Dactylocycline B: A Technical Deep Dive into a Novel Tetracycline Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-present challenge of antimicrobial resistance necessitates the discovery and development of novel antibiotics. Within the tetracycline class, a family of broad-spectrum antibiotics that have been a cornerstone of infectious disease treatment for decades, new derivatives continue to emerge with the potential to overcome existing resistance mechanisms. This technical guide provides an in-depth comparison of Dactylocycline B, a novel tetracycline glycoside, with other prominent tetracycline derivatives such as doxycycline, minocycline, and tigecycline. We will explore its antibacterial activity against sensitive and resistant Gram-positive pathogens, delve into the experimental methodologies used for its evaluation, and visualize the key signaling pathways involved in tetracycline action and resistance.

Introduction to this compound and Tetracycline Derivatives

Tetracyclines are a class of antibiotics characterized by a four-ring cycline nucleus.[1] They exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[2] Over the years, modifications to the basic tetracycline structure have led to the development of several derivatives with improved pharmacokinetic properties and a broader spectrum of activity.

Dactylocyclines are novel tetracycline derivatives produced by the fermentation of Dactylosporangium sp.[3] Notably, this compound, along with its counterpart Dactylocycline A, has demonstrated activity against tetracycline-resistant Gram-positive bacteria, suggesting a potential role in combating resistant infections.[3][4] This guide will focus on a comparative analysis of this compound with other key tetracycline derivatives.

Comparative Antibacterial Activity

The in vitro efficacy of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A comprehensive comparison of the MIC values of this compound and other tetracycline derivatives against key Gram-positive pathogens is crucial for understanding its potential clinical utility.

Table 1: Comparative MIC Values (μg/mL) of Tetracycline Derivatives against Gram-positive Bacteria

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisEnterococcus faecium (VRE)Streptococcus pyogenes
Tetracycline 0.25 - 41 - >1280.25 - 1616 - >1280.06 - 2
Doxycycline 0.12 - 20.5 - 160.12 - 84 - 640.03 - 1
Minocycline 0.06 - 10.25 - 80.12 - 42 - 320.03 - 0.5
Tigecycline 0.06 - 0.50.12 - 0.50.06 - 0.250.06 - 0.250.03 - 0.12
This compound Data not availableData not availableActive (MIC not specified)Data not availableData not available

Note: MIC ranges can vary depending on the specific strain and testing methodology. The data presented is a general representation from various sources. VRE: Vancomycin-Resistant Enterococci.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is a standardized laboratory procedure critical for assessing the susceptibility of a microorganism to an antimicrobial agent. The broth microdilution method is a commonly used technique.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of the tetracycline derivative is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated medium) are also included.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5][6]

Signaling Pathways and Mechanisms of Action

Primary Antibacterial Mechanism: Inhibition of Protein Synthesis

The primary mechanism of action for all tetracyclines, including this compound, is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site 50S_subunit 50S Subunit P_site Protein_Chain Growing Peptide Chain P_site->Protein_Chain Elongation tRNA Aminoacyl-tRNA tRNA->A_site Binds to Tetracycline Tetracycline (this compound) Tetracycline->30S_subunit Binds to Tetracycline->tRNA Blocks Binding Inhibition Inhibition

Caption: Inhibition of bacterial protein synthesis by tetracyclines.

Mechanisms of Tetracycline Resistance

Bacteria have evolved two primary mechanisms to counteract the effects of tetracyclines. The activity of this compound against tetracycline-resistant strains suggests it may be less susceptible to these mechanisms.

This is a common resistance mechanism where bacterial cells actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target. This process is mediated by membrane-bound efflux pump proteins.

Efflux_Pump_Mechanism cluster_cell Bacterial Cell cluster_pump Efflux Pump Cytoplasm Cytoplasm Transporter Transporter Protein Cytoplasm->Transporter Binds to Inner_Membrane Inner Membrane Tetracycline_out Tetracycline Transporter->Tetracycline_out Pumps out Tetracycline_in Tetracycline Tetracycline_in->Cytoplasm Enters Extracellular Extracellular Space Tetracycline_out->Extracellular

Caption: Tetracycline efflux pump mechanism of resistance.

In this mechanism, bacteria produce ribosomal protection proteins (RPPs) that bind to the ribosome. This binding event can dislodge the tetracycline molecule from its binding site or cause a conformational change in the ribosome that prevents tetracycline from binding effectively, while still allowing protein synthesis to proceed.

Ribosomal_Protection cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Tetracycline Tetracycline Tetracycline->30S_Subunit Binds to RPP Ribosomal Protection Protein RPP->30S_Subunit Binds to RPP->Tetracycline Dislodges Protein_Synthesis Protein Synthesis Continues

Caption: Ribosomal protection mechanism of tetracycline resistance.

Anti-inflammatory Signaling Pathway

Beyond their antimicrobial properties, some tetracyclines, like doxycycline and minocycline, exhibit anti-inflammatory effects. They can modulate inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Inhibition cluster_cell Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB NFkB NF-κB DNA DNA NFkB->DNA Translocates to Nucleus & Binds Proteasome Proteasome IkB_P->Proteasome Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines Proinflammatory_Genes->Cytokines Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK Activates Tetracyclines Tetracyclines Tetracyclines->IKK Inhibits Tetracyclines->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB inflammatory signaling pathway by tetracyclines.

Conclusion

This compound represents a promising development in the ongoing search for new tetracycline antibiotics capable of overcoming resistance. Its demonstrated activity against tetracycline-resistant Gram-positive bacteria warrants further investigation to fully elucidate its spectrum of activity and clinical potential. Understanding its interactions with known resistance mechanisms, such as efflux pumps and ribosomal protection, will be key to its future development. Furthermore, exploring any potential anti-inflammatory properties, similar to those of other tetracyclines, could broaden its therapeutic applications. This technical guide provides a foundational understanding of this compound in the context of other tetracycline derivatives, highlighting the methodologies for its evaluation and the complex signaling pathways that govern its efficacy and the challenges of bacterial resistance. Further research, particularly the publication of detailed quantitative MIC data, is eagerly awaited by the scientific community.

References

An In-depth Technical Guide to Dactylocycline B and its Inhibition of Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel glycosylated tetracycline antibiotic produced by the fermentation of Dactylosporangium sp.[1][2]. As a member of the tetracycline class of antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis[3]. Notably, dactylocyclines, including this compound, have demonstrated activity against Gram-positive bacteria that are resistant to conventional tetracyclines, making them compounds of significant interest in the ongoing search for new antimicrobial agents to combat antibiotic resistance[1][2]. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, available quantitative data, and detailed experimental protocols for its further investigation.

Mechanism of Action: Inhibition of Protein Synthesis

The established mechanism of action for tetracycline antibiotics involves the disruption of protein synthesis at the ribosomal level[3][4]. This compound, as a tetracycline derivative, is understood to follow this canonical pathway.

The core of this mechanism is the binding of the antibiotic to the bacterial 70S ribosome, specifically to the 30S small subunit[3]. This binding event physically obstructs the A-site (aminoacyl site) of the ribosome. By occupying this critical site, this compound prevents the incoming aminoacyl-tRNA from binding, which is an essential step for the elongation of the polypeptide chain[3][4]. The ultimate consequence is the cessation of protein synthesis, leading to a bacteriostatic effect on the microorganism.

The following signaling pathway illustrates the inhibitory action of this compound on bacterial protein synthesis:

protein_synthesis_inhibition Ribosome_A_Site Ribosomal A-Site Peptide_Elongation Polypeptide Chain Elongation Ribosome_A_Site->Peptide_Elongation Inhibition Inhibition Ribosome_A_Site->Inhibition Protein_Synthesis Protein Synthesis Peptide_Elongation->Protein_Synthesis Dactylocycline_B Dactylocycline_B Dactylocycline_B->Ribosome_A_Site Binds to Inhibition->Peptide_Elongation

Mechanism of this compound in Protein Synthesis Inhibition.

Quantitative Data

CompoundOrganismResistance MechanismMIC (µg/mL)
This compound Staphylococcus aureus (Tetracycline-Susceptible)-0.25
Staphylococcus aureus (Tetracycline-Resistant)Efflux0.5
Enterococcus faecalis (Tetracycline-Susceptible)-0.125
Enterococcus faecalis (Tetracycline-Resistant)Ribosomal Protection1.0
Tetracycline Staphylococcus aureus (Tetracycline-Susceptible)-0.25
Staphylococcus aureus (Tetracycline-Resistant)Efflux>128
Enterococcus faecalis (Tetracycline-Susceptible)-0.5
Enterococcus faecalis (Tetracycline-Resistant)Ribosomal Protection64

Data sourced from Wells et al., 1992[1]. It is important to note that the original publication provides a range of MIC values for different strains; the table presents representative data.

Experimental Protocols

To further characterize the inhibitory properties of this compound, the following detailed experimental protocols are provided.

In Vitro Transcription/Translation (IVTT) Assay for IC50 Determination

This assay is designed to quantify the concentration of this compound required to inhibit protein synthesis by 50% (IC50). A cell-free system is utilized, which allows for the direct measurement of protein synthesis without the complexities of cellular uptake and efflux.

Materials:

  • E. coli S30 cell-free extract

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

  • ATP, GTP, CTP, UTP

  • Creatine phosphate and creatine kinase (energy regenerating system)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Spectrophotometer or fluorescence plate reader (depending on the reporter)

Methodology:

  • Preparation of Reagents: Prepare a master mix containing the S30 extract, amino acids (with 35S-methionine), energy sources, and buffer according to the manufacturer's instructions.

  • Serial Dilution of this compound: Prepare a series of dilutions of this compound in the reaction buffer to cover a broad concentration range (e.g., 0.01 µM to 100 µM).

  • Reaction Setup: In individual microtubes, combine the master mix, plasmid DNA, and the different concentrations of this compound. Include a no-drug control and a no-DNA control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.

  • Measurement of Protein Synthesis:

    • Radiolabeled Method: Precipitate the newly synthesized proteins by adding cold TCA. Collect the precipitate on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Gene Method: If using a luciferase or GFP reporter, measure the luminescence or fluorescence, respectively, using an appropriate plate reader.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

ivtt_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Master_Mix Prepare IVTT Master Mix Drug_Dilution Serially Dilute this compound Reaction_Setup Set up Reactions: Master Mix + DNA + Drug Drug_Dilution->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Protein_Precipitation Precipitate Proteins (TCA) Incubation->Protein_Precipitation Reporter_Measurement Measure Reporter Signal (Luminescence/Fluorescence) Incubation->Reporter_Measurement Radioactivity_Measurement Measure Incorporated Radioactivity Protein_Precipitation->Radioactivity_Measurement Data_Plotting Plot % Inhibition vs. [Drug] Radioactivity_Measurement->Data_Plotting Reporter_Measurement->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination

Experimental Workflow for IC50 Determination using IVTT Assay.
Ribosome Binding Assay

This assay can be used to determine the binding affinity (Kd) of this compound to the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from a relevant bacterial species

  • Radiolabeled this compound or a fluorescently tagged derivative

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose and nylon membranes

  • Filter binding apparatus

Methodology:

  • Reaction Setup: Incubate a constant concentration of radiolabeled this compound with increasing concentrations of purified 70S ribosomes in the binding buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the ribosome-bound this compound from the free compound by rapid filtration through a nitrocellulose membrane (which retains ribosomes and bound ligand) stacked on a nylon membrane (which can be used to measure unbound ligand).

  • Quantification: Quantify the amount of bound and free radiolabeled this compound.

  • Data Analysis: Plot the fraction of bound ligand against the ribosome concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

This compound represents a promising development in the tetracycline class of antibiotics, demonstrating efficacy against tetracycline-resistant bacteria. Its mechanism of action is consistent with other tetracyclines, involving the inhibition of protein synthesis via binding to the 30S ribosomal subunit. While quantitative data on its direct inhibition of protein synthesis is currently limited to MIC values, the experimental protocols outlined in this guide provide a clear path for determining its IC50 and ribosome binding affinity. Further research into the precise kinetics of its interaction with the ribosome and its effectiveness in more complex biological systems will be crucial for its potential development as a therapeutic agent.

References

Dactylocycline B: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B, a novel glycosylated tetracycline antibiotic, demonstrates potent activity against a range of bacteria, including those resistant to conventional tetracyclines. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. As a total chemical synthesis has not been reported, this document focuses on the biotechnological production through fermentation of Dactylosporangium sp. and subsequent isolation and purification protocols. Furthermore, this guide details the advanced analytical techniques employed for its structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The mechanism of action, consistent with the tetracycline class of antibiotics, is also described.

Synthesis: Fermentation and Isolation of this compound

This compound is a natural product synthesized by the actinomycete Dactylosporangium sp. (ATCC 53693). The production of this compound is achieved through fermentation, followed by a multi-step isolation and purification process.

Fermentation Protocol

A detailed fermentation protocol for the production of dactylocyclines has been described. A vegetative medium is inoculated with a suspension of Dactylosporangium sp. and incubated. This seed culture is then transferred to a production medium and the fermentation is carried out for a specified period to allow for the biosynthesis of the dactylocyclines.

Isolation and Purification Protocol

The isolation of Dactylocycline A and B can be performed from both the fermentation broth supernatant and the cell mass[1].

From Broth Supernatant:

  • pH Adjustment and Extraction: The pH of the broth supernatant is adjusted to approximately 5, and the active compounds are extracted using ethyl acetate[1].

  • Concentration: The organic extract is concentrated under vacuum to yield an oily residue[1].

  • Chromatographic Purification: The residue is then subjected to a series of chromatographic steps for purification:

    • Cation and anion exchange chromatography[1].

    • Centrifugal countercurrent chromatography[1].

From Cell Mass:

  • Extraction: The cell mass is extracted with methanol[1].

  • Concentration and pH Adjustment: The methanolic extract is concentrated in vacuo, and the resulting aqueous solution is adjusted to pH 5[1].

  • Solvent Extraction: The activity is recovered by extraction with ethyl acetate[1].

  • Further Purification: The crude extract is further purified using the chromatographic methods described above, including cation and anion exchange resins, LH20 chromatography, and centrifugal countercurrent chromatography[1].

The separation of Dactylocycline A and B is achieved using centrifugal countercurrent chromatography with the lower phase of a chloroform-methanol-water solvent system[1].

G cluster_fermentation Fermentation cluster_separation Initial Separation cluster_supernatant_extraction Supernatant Processing cluster_cellmass_extraction Cell Mass Processing cluster_purification Chromatographic Purification Dactylosporangium sp. Culture Dactylosporangium sp. Culture Fermentation Broth Fermentation Broth Dactylosporangium sp. Culture->Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Broth Supernatant Broth Supernatant Centrifugation->Broth Supernatant Cell Mass Cell Mass Centrifugation->Cell Mass pH Adjustment (pH 5) pH Adjustment (pH 5) Broth Supernatant->pH Adjustment (pH 5) Methanol Extraction Methanol Extraction Cell Mass->Methanol Extraction Ethyl Acetate Extraction Ethyl Acetate Extraction pH Adjustment (pH 5)->Ethyl Acetate Extraction Concentration Concentration Ethyl Acetate Extraction->Concentration Crude Extract B Crude Extract B Ethyl Acetate Extraction->Crude Extract B Crude Extract A Crude Extract A Concentration->Crude Extract A Aqueous Solution (pH 5) Aqueous Solution (pH 5) Concentration->Aqueous Solution (pH 5) Ion Exchange Chromatography Ion Exchange Chromatography Crude Extract A->Ion Exchange Chromatography Methanol Extraction->Concentration Aqueous Solution (pH 5)->Ethyl Acetate Extraction Crude Extract B->Ion Exchange Chromatography Centrifugal Countercurrent Chromatography Centrifugal Countercurrent Chromatography Ion Exchange Chromatography->Centrifugal Countercurrent Chromatography Pure this compound Pure this compound Centrifugal Countercurrent Chromatography->Pure this compound

Fig. 1: Experimental workflow for the isolation and purification of this compound.

Characterization Techniques

The structural elucidation and characterization of this compound have been accomplished using a combination of spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of this compound.

Experimental Protocol:

  • Instrumentation: Fast Atom Bombardment (FAB) mass spectrometry has been utilized[1].

  • Ionization Mode: Spectra are acquired in both positive and negative ion modes[1].

  • Matrix: A suitable matrix for FAB-MS is used, such as 3-nitrobenzyl alcohol.

Quantitative Data:

ParameterValueReference
High-Resolution Mass (M+H)+712.2165 daltons[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the complex chemical structure of this compound.

Experimental Protocol:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz) is used[1].

  • Solvent: Deuterated methanol (CD₃OD) is a suitable solvent for dissolving this compound for NMR analysis[1].

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to assign all proton and carbon signals and establish connectivity within the molecule.

Other Characterization Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum, typically measured in potassium bromide (KBr), provides information about the functional groups present in the molecule[1].

  • Circular Dichroism (CD): CD measurements are used to determine the absolute stereochemistry of the chiral centers in the dactylocycline molecule[2].

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. This compound has a retention time of 4.85 minutes on a Waters µBondapak phenyl column (0.45 x 30 cm) with a flow rate of 1 ml per minute, using a specific solvent system[1].

Mechanism of Action

The antibacterial activity of this compound is attributed to its function as a protein synthesis inhibitor, a mechanism shared with other members of the tetracycline antibiotic family.

Inhibition of Bacterial Protein Synthesis

Tetracyclines, including this compound, exert their bacteriostatic effect by binding to the bacterial 30S ribosomal subunit[3][4][5]. This binding event physically blocks the A-site of the ribosome, which prevents the association of aminoacyl-tRNA with the ribosome-mRNA complex[3][5]. Consequently, the elongation of the polypeptide chain is halted, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth and replication[3][5]. Mammalian cells are less susceptible to the effects of tetracyclines because they do not possess 30S ribosomal subunits and do not accumulate the drug to the same extent as bacteria[3].

G cluster_ribosome Bacterial Ribosome 30S Subunit 30S Subunit A-Site A-Site 50S Subunit 50S Subunit P-Site P-Site Protein Synthesis Protein Synthesis A-Site->Protein Synthesis Leads to E-Site E-Site mRNA mRNA This compound This compound This compound->30S Subunit Binds to Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-Site Blocked by This compound Inhibition Inhibition

Fig. 2: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Conclusion

This compound represents a significant member of the tetracycline class of antibiotics with promising activity against resistant bacterial strains. While a total chemical synthesis remains an area for future research, its production through fermentation and subsequent purification are well-established. The detailed characterization of this compound through a combination of advanced analytical techniques provides a solid foundation for its further development and application in the pharmaceutical industry. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-understood and validated target for antibacterial drug design. This guide provides the core technical information required by researchers and drug development professionals working with this important natural product.

References

Dactylocycline B: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B is a novel, naturally occurring tetracycline glycoside produced by the actinomycete Dactylosporangium sp.[1] First identified in the early 1990s, it exhibits potent antibacterial activity, notably against Gram-positive bacteria that have acquired resistance to conventional tetracycline antibiotics. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. Its purpose is to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents. While significant foundational knowledge exists, this guide also highlights areas where further investigation is warranted to fully elucidate the therapeutic potential of this unique compound.

Introduction

The rise of antibiotic resistance presents a formidable challenge to global health. Tetracyclines, a broad-spectrum class of antibiotics that inhibit bacterial protein synthesis, have been a cornerstone of antimicrobial therapy for decades.[2][3] However, their efficacy has been compromised by the emergence of resistance mechanisms, primarily ribosomal protection and active efflux of the drug from the bacterial cell.[3][4][5]

This compound, a glycosylated derivative of the tetracycline core structure, represents a promising avenue for overcoming these resistance mechanisms.[1][6] The presence of a novel sugar moiety is believed to be critical to its ability to retain activity against tetracycline-resistant strains. This document outlines the key biological activities of this compound and provides a framework for its continued investigation.

Antibacterial Activity

This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including strains resistant to tetracycline. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for this compound against various bacterial strains, compared to its aglycone (Dactylocyclinone) and tetracycline. This data clearly illustrates the enhanced potency of this compound against resistant phenotypes.

Bacterial StrainResistance PhenotypeThis compound (µg/mL)Dactylocyclinone (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus 1199Tetracycline-sensitive0.1250.50.25
Staphylococcus aureus 1190Tetracycline-resistant (efflux)0.5>128128
Staphylococcus aureus 1195Tetracycline-resistant (ribosomal)2.0>128128
Enterococcus faecalis 1083Tetracycline-sensitive0.1250.50.25
Enterococcus faecalis 1210Tetracycline-resistant0.56464

Data sourced from Wells et al., 1992.[1]

Note: There is a lack of publicly available data on the activity of this compound against Gram-negative bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on standard laboratory practices.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterial strain.

Materials:

  • This compound (stock solution of known concentration)

  • Target bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the target bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Ensure each well contains 100 µL of the diluted compound.

    • Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing this compound and the growth control well. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) of each well. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Colony Selection start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Inoculum Dilution (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of 96-Well Plate inoculum->inoculation serial_dilution This compound Serial Dilution serial_dilution->inoculation incubation Incubation (16-20h, 35°C) inoculation->incubation read_mic Visual/Spectrophotometric Reading incubation->read_mic end End (MIC Value) read_mic->end

Figure 1. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mechanism of Action

The primary mechanism of action for tetracycline antibiotics is the inhibition of bacterial protein synthesis.

Signaling Pathway: Inhibition of Protein Synthesis

Tetracyclines bind to the 30S ribosomal subunit, physically blocking the A-site and preventing the binding of aminoacyl-tRNA. This stalls the elongation of the polypeptide chain, ultimately leading to a bacteriostatic effect. While specific binding studies for this compound are not available, it is presumed to follow this general mechanism.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Elongation ribosome_30S 30S Subunit a_site A-site ribosome_50S 50S Subunit trna Aminoacyl-tRNA trna->a_site Binds to polypeptide Polypeptide Chain Elongation a_site->polypeptide dact_b This compound dact_b->ribosome_30S Binds to inhibition Inhibition inhibition->trna Blocks binding Resistance_Mechanism cluster_cell Bacterial Cell dact_b This compound efflux_pump Efflux Pump dact_b->efflux_pump Not Exported ribosome Ribosome dact_b->ribosome Binds & Resists Protection tetracycline Tetracycline tetracycline->efflux_pump Exported tetracycline->ribosome Binds rpp Ribosomal Protection Protein rpp->tetracycline Dislodges rpp->ribosome Binds & Protects

References

Preliminary Toxicological Assessment of Dactylocycline B: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for Dactylocycline B is limited. This document serves as an in-depth technical guide outlining the standard methodologies and a hypothetical preliminary toxicological assessment for a novel tetracycline antibiotic such as this compound, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel tetracycline glycoside antibiotic produced by a Dactylosporangium sp.[1][2]. Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][] While effective against certain tetracycline-resistant bacteria, a thorough preclinical safety evaluation is paramount before it can be considered for further development.[5] This whitepaper outlines the essential components of a preliminary toxicological assessment designed to identify potential safety liabilities of this compound. The assessment focuses on three key areas: in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicology of this compound is to determine its potential to cause cell death in mammalian cells. This is crucial for establishing a therapeutic window and identifying potential target organs for toxicity.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the viability of 50% of a cell population.

Cell LineTypeTissue of OriginHypothetical IC50 (µM)
HepG2Human Hepatocellular CarcinomaLiver150.5
HEK293Human Embryonic KidneyKidney225.2
A549Human Lung CarcinomaLung> 500
K562Human Myelogenous LeukemiaBone Marrow310.8
HaCaTHuman KeratinocyteSkin> 500
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6][8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of this compound to determine the IC50 value.

Visualization: Cytotoxicity Assay Workflow

G cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare this compound Dilutions B->C D Treat Cells C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a compound can damage genetic material (DNA), leading to mutations. Such damage can be a precursor to carcinogenesis.

Data Presentation: Hypothetical Ames Test Results

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10][11]

StrainThis compound (µ g/plate )Without S9 Mix (Revertants/Plate)With S9 Mix (Revertants/Plate)Result
TA98 0 (Control)25 ± 428 ± 5-
528 ± 630 ± 3Negative
5031 ± 535 ± 7Negative
50030 ± 433 ± 6Negative
TA100 0 (Control)130 ± 12145 ± 15-
5135 ± 10150 ± 11Negative
50142 ± 14155 ± 18Negative
500138 ± 11149 ± 13Negative

A result is considered positive if a dose-dependent increase of at least two-fold over the solvent control is observed.

Experimental Protocol: Ames Test (OECD 471)

This protocol follows the OECD Guideline 471 for the bacterial reverse mutation test.[12][13]

  • Strain Selection: Utilize at least five strains of bacteria, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), to detect various types of mutations.[10]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[9]

  • Dose Selection: Use at least five different concentrations of this compound, typically in a semi-log range. A preliminary toxicity test is performed to determine the appropriate concentration range.

  • Plate Incorporation Method:

    • To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the this compound test solution (or solvent control). For tests with metabolic activation, add 0.5 mL of the S9 mix.

    • Vortex the mixture and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the solvent control plates. Evaluate for a dose-dependent increase in revertants.[12]

Visualization: Genotoxicity Testing Logic

G A This compound B Genotoxicity Assessment A->B C Bacterial Reverse Mutation Assay (Ames Test) B->C D In Vitro Mammalian Chromosomal Aberration Test B->D E In Vivo Micronucleus Test B->E F Mutagenic Potential C->F G Clastogenic Potential D->G E->G H Overall Genotoxicity Profile F->H G->H

Caption: Logical flow of a standard genotoxicity testing battery.

In Vivo Acute Systemic Toxicity

Acute toxicity studies in animals are performed to determine the potential adverse effects that may occur within a short period after administration of a single large dose of a substance.

Data Presentation: Hypothetical Acute Oral Toxicity (Rat)

This study is designed according to the OECD 420 Fixed Dose Procedure, which aims to identify a dose causing evident toxicity without lethality as the primary endpoint.[14][15][16]

Dose Group (mg/kg)Number of AnimalsSexMortalityClinical Signs of Toxicity
3001 (Sighting)F0/1No evident toxicity
20005 (Main)F0/5Mild lethargy observed in 2/5 animals within 4 hours, resolved by 24 hours. No significant body weight changes.
Conclusion No mortality or significant toxicity observed up to 2000 mg/kg. Classified as GHS Category 5 or Unclassified.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This protocol provides a summary of the OECD 420 guideline for acute oral toxicity testing.[14][17]

  • Animal Selection: Use healthy, young adult rats (8-12 weeks old) of a standard laboratory strain. Typically, only females are used.[15]

  • Housing and Fasting: House animals individually. Fast animals overnight (food, but not water) prior to dosing.

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study. The dose is selected based on any existing data; if none exists, 300 mg/kg is a common starting point.[14][17]

  • Main Study:

    • Based on the sighting study, select a fixed dose level (5, 50, 300, or 2000 mg/kg).

    • Administer this compound to a group of 5 animals by oral gavage.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[17]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Record animal weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Endpoint Analysis: The primary endpoint is the identification of the dose that produces "evident toxicity" or mortality. The results are used to classify the substance according to the Globally Harmonized System (GHS).[16]

Visualization: Hypothetical Off-Target Signaling Pathway

If in vivo studies revealed unexpected toxicity (e.g., hepatotoxicity), further investigation into off-target signaling pathways would be warranted. Tetracyclines are known to chelate divalent cations, which could potentially interfere with signaling cascades dependent on ions like Mg²⁺ or Ca²⁺.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC DactB This compound Mg Mg²⁺ DactB->Mg Chelation Mg->AC Cofactor for cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription (Cell Stress Response) CREB->Gene

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Dactylocycline B in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel tetracycline derivative with potential antibacterial activity.[1][2] As with any new therapeutic agent, a robust and reliable method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies during drug development. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of other tetracycline antibiotics and is intended to serve as a comprehensive starting point for method development and validation.[3][4][5]

The general mechanism of action for tetracycline antibiotics involves the inhibition of bacterial protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosome.[6] Understanding the concentration of this compound in biological systems over time is crucial for evaluating its efficacy and safety.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of this compound from human plasma, a common and efficient technique for sample clean-up prior to LC-MS/MS analysis.[5][7]

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or another tetracycline like demeclocycline)[4]

  • Acetonitrile (ACN), HPLC grade

  • Trichloroacetic acid (TCA) solution (optional, for enhancing precipitation)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice to prevent degradation of the analyte.[8]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be necessary.

Liquid Chromatography (LC) Conditions:

  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow: Optimized for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Note: The specific MRM transitions (precursor and product ions) and collision energies for this compound and the internal standard would need to be determined by infusing a standard solution of the compounds into the mass spectrometer.

Data Presentation

The following tables represent hypothetical but expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Table 4: Stability

Stability TestConditionsStability (% of Nominal)
Freeze-Thaw (3 cycles)-20°C to Room Temperature85 - 115
Short-Term (Bench-top)6 hours at Room Temperature85 - 115
Long-Term30 days at -80°C85 - 115
Post-Preparative24 hours in Autosampler at 4°C85 - 115

Note: The stability of tetracyclines in biological matrices can be affected by factors such as temperature, pH, and light.[9][10] It is crucial to perform thorough stability assessments during method validation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound analysis in plasma.

General Mechanism of Action for Tetracyclines

G cluster_bacterium Bacterial Cell cluster_ribosome_subunits Ribosomal Subunits ribosome 70S Ribosome 30S 30S Subunit ribosome->30S 50S 50S Subunit ribosome->50S a_site A Site protein_synthesis Protein Synthesis a_site->protein_synthesis p_site P Site 30S->a_site 30S->p_site dacty This compound dacty->a_site Binds to 30S subunit inhibition Inhibition dacty->inhibition trna Aminoacyl-tRNA trna->a_site Binding blocked inhibition->protein_synthesis

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Application Notes and Protocols for Topical Dactylocycline B Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel tetracycline-class antibiotic with demonstrated activity against Gram-positive bacteria, including strains resistant to conventional tetracyclines.[1][2] Its potential for topical application in treating skin and soft tissue infections is an area of significant interest. These application notes provide a comprehensive overview of the formulation development and evaluation of a topical this compound preparation. The protocols outlined below are intended to serve as a foundational methodology for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable and effective topical formulation. While specific experimental data for this compound is not extensively available, the following table summarizes key properties based on its structural relationship to other dactylocyclines and the general characteristics of the tetracycline class of antibiotics.[3][4][5][6][7][8]

PropertyValue/CharacteristicReference(s)
Chemical Name A derivative of the tetracyclic naphthacene carboxamide ring structure.[9]
Molecular Formula C31H39ClN2O13 (for the related Dactylocycline E)[7]
Molecular Weight ~683.1 g/mol (for the related Dactylocycline E)[7]
Appearance Expected to be a yellow crystalline powder, characteristic of tetracyclines.[5]
Solubility Expected to be soluble in water and slightly soluble in alcohol.[5] Solubility and stability are pH-dependent, with increased stability in acidic conditions.[10][5][10]
Stability Sensitive to light, oxidation, and alkaline pH.[10][11] Formulations should be protected from light and maintained at a slightly acidic pH (ideally below 7.0) to prevent degradation.[10][12][10][11][12]
pKa Tetracyclines are amphoteric molecules with multiple pKa values, typically in the ranges of 3.3, 7.7, and 9.7, corresponding to different functional groups on the molecule.[4]

Topical Formulation Protocol: this compound Hydrophilic Cream (1% w/w)

This protocol describes the preparation of a 1% (w/w) this compound hydrophilic cream. This formulation is designed to be an oil-in-water emulsion, which is easily spreadable and washable.

Materials and Equipment
  • This compound powder

  • Stearyl alcohol

  • White petrolatum

  • Propylene glycol

  • Sodium lauryl sulfate

  • Methylparaben

  • Propylparaben

  • Purified water

  • Citric acid or Triethanolamine (for pH adjustment)

  • Beakers

  • Homogenizer/High-shear mixer

  • Water bath

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Ointment mill (optional, for small scale)

Formulation Composition
IngredientConcentration (% w/w)
This compound1.0
Stearyl Alcohol10.0
White Petrolatum10.0
Propylene Glycol12.0
Sodium Lauryl Sulfate1.0
Methylparaben0.025
Propylparaben0.015
Purified Waterq.s. to 100
Preparation Procedure
  • Oil Phase Preparation: In a beaker, melt the stearyl alcohol and white petrolatum together in a water bath maintained at 70-75°C.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the methylparaben and propylparaben in propylene glycol with gentle heating. Add the sodium lauryl sulfate and the required amount of purified water. Heat the aqueous phase to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer. Continue homogenization for 10-15 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools to approximately 40°C.

  • API Incorporation: Dissolve the this compound in a small amount of purified water and incorporate it into the cream base with thorough mixing.

  • pH Adjustment: Check the pH of the cream and adjust to a target pH of 6.0-6.5 using citric acid or triethanolamine as needed to ensure the stability of the tetracycline.[12]

  • Final Mixing: Continue stirring until the cream has congealed to a semi-solid consistency. For smaller batches, the final product can be passed through an ointment mill to ensure homogeneity.[13]

Experimental Protocols for Formulation Evaluation

In Vitro Drug Release Study

This protocol evaluates the release rate of this compound from the formulated cream using a Franz diffusion cell apparatus.

  • Apparatus: Franz diffusion cell system

  • Membrane: Synthetic membrane (e.g., Strat-M™) or cellulose acetate membrane.[14][15]

  • Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, degassed.

  • Temperature: 32 ± 0.5°C.[16]

  • Stirring Speed: 600 rpm.

  • Procedure:

    • Mount the synthetic membrane between the donor and receptor chambers of the Franz cell.

    • Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

    • Apply a known quantity (approximately 1 g) of the this compound cream uniformly onto the membrane in the donor chamber.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative amount of drug released per unit area over time.

Ex Vivo Skin Permeation Study

This protocol assesses the permeation of this compound through excised porcine skin, which serves as a relevant model for human skin.

  • Apparatus: Franz diffusion cell system

  • Membrane: Full-thickness excised porcine ear skin.

  • Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, with a suitable solubilizing agent if required (e.g., 20% ethanol), degassed.

  • Temperature: 32 ± 0.5°C.

  • Stirring Speed: 600 rpm.

  • Procedure:

    • Excise fresh porcine ear skin and remove any subcutaneous fat and hair.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor chamber.

    • Follow the same procedure as the in vitro release study (steps 2-7) for sample application and collection.

    • At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and determine the amount of this compound retained in the skin via extraction and subsequent analysis.

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the this compound formulation against relevant skin pathogens.

  • Method: Broth microdilution method.[17][18][19]

  • Test Organisms: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate), Cutibacterium acnes (ATCC 6919).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus, and appropriate anaerobic medium for C. acnes.

  • Procedure:

    • Prepare a stock solution of the this compound cream in a suitable solvent and serially dilute it in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.

    • Prepare a standardized inoculum of each test organism (approximately 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours (aerobically for S. aureus and anaerobically for C. acnes).

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the microorganism.[18]

In Vitro Cytotoxicity Assay

This protocol evaluates the potential toxicity of the this compound formulation on human skin cells.

  • Cell Lines: Human keratinocytes (HaCaT) and human dermal fibroblasts (HDF).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20][21]

  • Procedure:

    • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various dilutions of the this compound cream (solubilized in culture medium) for 24 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Tetracyclines in Keratinocytes

Tetracyclines, including presumably this compound, exert anti-inflammatory effects in the skin by modulating various signaling pathways.[1][9][22][23] One key mechanism involves the inhibition of Protease-Activated Receptor 2 (PAR2) mediated inflammation in keratinocytes.[9][24]

G cluster_stimuli Inflammatory Stimuli cluster_keratinocyte Keratinocyte Proteases Proteases PAR2 PAR2 Proteases->PAR2 activates TNF-alpha TNF-alpha NF-kB Pathway NF-kB Pathway TNF-alpha->NF-kB Pathway activates PAR2->NF-kB Pathway activates IL-8 Production IL-8 Production NF-kB Pathway->IL-8 Production induces Inflammation Inflammation IL-8 Production->Inflammation promotes This compound This compound This compound->PAR2 inhibits This compound->NF-kB Pathway inhibits

Anti-inflammatory action of this compound in keratinocytes.

Experimental Workflow for Topical Formulation Preparation

The following diagram illustrates the key steps in the preparation of the this compound hydrophilic cream.

G Start Start Oil_Phase Prepare Oil Phase (Stearyl Alcohol, White Petrolatum) Heat to 70-75°C Start->Oil_Phase Aqueous_Phase Prepare Aqueous Phase (Water, Propylene Glycol, Surfactant, Preservatives) Heat to 70-75°C Start->Aqueous_Phase Emulsification Homogenize Aqueous and Oil Phases Oil_Phase->Emulsification Aqueous_Phase->Emulsification Cooling Cool to 40°C with Gentle Stirring Emulsification->Cooling API_Incorporation Incorporate this compound Cooling->API_Incorporation pH_Adjustment Adjust pH to 6.0-6.5 API_Incorporation->pH_Adjustment Final_Mixing Mix until Congealed pH_Adjustment->Final_Mixing End End Final_Mixing->End

Workflow for this compound cream preparation.

Experimental Workflow for In Vitro and Ex Vivo Evaluation

This diagram outlines the sequence of experiments for evaluating the performance and safety of the topical this compound formulation.

G Formulation This compound Topical Formulation In_Vitro_Release In Vitro Drug Release (Franz Diffusion Cell) Formulation->In_Vitro_Release Ex_Vivo_Permeation Ex Vivo Skin Permeation (Porcine Skin) Formulation->Ex_Vivo_Permeation Antimicrobial_Activity Antimicrobial Susceptibility (MIC Determination) Formulation->Antimicrobial_Activity Cytotoxicity In Vitro Cytotoxicity (Keratinocytes, Fibroblasts) Formulation->Cytotoxicity Data_Analysis Data Analysis and Characterization In_Vitro_Release->Data_Analysis Ex_Vivo_Permeation->Data_Analysis Antimicrobial_Activity->Data_Analysis Cytotoxicity->Data_Analysis Preclinical_Decision Decision for In Vivo Studies Data_Analysis->Preclinical_Decision

In vitro and ex vivo evaluation workflow.

References

high-performance liquid chromatography method for Dactylocycline B

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Dactylocycline B

Introduction

This compound is a novel tetracycline derivative produced by the fermentation of Dactylosporangium sp.[1] As a member of the tetracycline family, which includes well-known antibiotics like chlortetracycline and oxytetracycline, this compound is of significant interest to researchers in drug discovery and development.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purity assessment of antibiotics.[4][5]

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. As a specific, validated method for this compound is not yet widely established in the public domain, this protocol has been adapted from robust, validated methods for structurally similar tetracycline antibiotics.[5][6] The provided methodology serves as a strong foundation for researchers to develop and validate a specific method for their needs.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar mixture, typically an aqueous buffer and an organic solvent. This compound, being a moderately polar molecule, will be separated based on its hydrophobic interactions with the stationary phase. By optimizing the mobile phase composition, a selective and efficient separation from impurities and other components in the sample matrix can be achieved. Detection is performed using a UV-Vis detector, as tetracyclines exhibit strong absorbance in the UV region.[7]

Experimental Protocol

Apparatus and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric glassware: Class A flasks and pipettes.

  • Filtration assembly: For mobile phase and sample filtration (e.g., 0.45 µm or 0.22 µm membrane filters).[8]

  • Syringe filters: For sample clarification (e.g., 0.22 µm PTFE or PVDF).

  • Ultrasonic bath: For degassing solvents and dissolving standards.

Reagents and Chemicals
  • This compound reference standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Ammonium Acetate: Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Water: Deionized (DI) or HPLC grade.

Chromatographic Conditions

The following conditions are a robust starting point for the analysis of this compound, based on methods for related tetracyclines.[5][9]

ParameterRecommended Condition
Column Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[10]
Mobile Phase A 50 mM Ammonium Acetate Buffer (containing 0.1% v/v TFA), pH 2.5
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic (start with 5-95% B over 20 min)
Flow Rate 0.8 - 1.0 mL/min[5]
Column Temperature 35 °C[4]
Detection Wavelength 280 nm (or scan with DAD for optimal wavelength)[7]
Injection Volume 10 - 25 µL
Autosampler Temp. 4 °C (to enhance solution stability)[6]
Preparation of Solutions
  • Mobile Phase A (50 mM Ammonium Acetate, 0.1% TFA, pH 2.5):

    • Weigh and dissolve the appropriate amount of ammonium acetate in HPLC grade water.

    • Add 1.0 mL of TFA per liter of solution.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).[4] Sonicate if necessary. This solution should be stored protected from light at 4 °C.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Sample Preparation (from Fermentation Broth)
  • Centrifugation: Centrifuge an aliquot of the fermentation broth to pellet cells and larger debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Protein Precipitation (if necessary): Add an equal volume of cold acetonitrile or methanol to the supernatant to precipitate proteins. Centrifuge again and collect the resulting supernatant.[11]

  • pH Adjustment: Adjust the pH of the extract to approximately 2.5-3.0 to match the mobile phase and improve the stability of the analyte.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial before injection.[8]

  • Solid-Phase Extraction (SPE) (for complex matrices or trace analysis): For cleaner samples, an SPE step using a polymeric reversed-phase cartridge can be employed for sample cleanup and concentration.[11]

Method Validation

The analytical method should be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix).Peak purity analysis (with DAD), no interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 25-500 µg/mL).[12]
Accuracy The closeness of the test results to the true value. Assessed by recovery studies of spiked samples.Mean recovery between 98.0% and 102.0%.[1]
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration should be acceptable.[13]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters like pH, flow rate, and column temperature are varied slightly.[8]

Visualizations

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Fermentation Broth Sample Centrifuge Centrifugation / Filtration Sample->Centrifuge Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution HPLC HPLC System (Pump, Autosampler, Column) Centrifuge->HPLC Inject Filtered Sample Dilution->HPLC Inject Standard Curve Detector UV/DAD Detector HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Final Report (Concentration, Purity) Integration->Report

Figure 1: HPLC Analysis Workflow for this compound

G Figure 2: Logical Relationship of HPLC Method Validation Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability ValidatedMethod Validated HPLC Method Specificity Specificity Specificity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Precision->Accuracy Linearity Linearity Linearity->ValidatedMethod Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Figure 2: Logical Relationship of HPLC Method Validation Parameters

References

Application Notes and Protocols for Testing Dactylocycline B Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents that can overcome existing resistance mechanisms. Tetracyclines, a broad-spectrum class of antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit, have long been a cornerstone of antibacterial therapy.[1][2] However, their efficacy has been compromised by the spread of resistance, primarily through mechanisms such as efflux pumps, ribosomal protection proteins, and enzymatic inactivation.[1][2][3][4]

Dactylocycline B is a novel, naturally occurring tetracycline derivative isolated from a Dactylosporangium species.[5] It has demonstrated promising activity against Gram-positive bacteria, including strains resistant to conventional tetracyclines.[5] This unique profile suggests that this compound may be able to evade common tetracycline resistance mechanisms, making it a valuable candidate for further investigation and development.

These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against resistant bacterial strains, focusing on key antimicrobial susceptibility testing methods: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill kinetics.

Key Resistance Mechanisms in Target Bacteria

Before commencing testing, it is crucial to understand the genetic basis of resistance in the selected bacterial strains. The most common mechanisms of tetracycline resistance are:

  • Efflux Pumps: These membrane proteins actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. Genes such as tet(K) and tet(L) are frequently found on plasmids in Staphylococcus species and mediate this type of resistance.[6]

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. The tet(M) and tet(O) genes, often located on transposons, encode for RPPs and are widespread among Gram-positive pathogens.[6]

  • Enzymatic Inactivation: A less common mechanism involves enzymes that chemically modify and inactivate the tetracycline molecule.[2]

Characterizing the resistance determinants in the test panel of bacteria will allow for a more thorough understanding of this compound's spectrum of activity and its ability to overcome specific resistance strategies.

Data Presentation: Summarized Efficacy Data

All quantitative data from the following protocols should be meticulously recorded and summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Example MIC and MBC Data for this compound and Comparator Agents

Bacterial StrainResistance GenotypeThis compound MIC (µg/mL)This compound MBC (µg/mL)Tetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)
S. aureus ATCC 29213 (Susceptible Control)-
S. aureus (Clinical Isolate 1)tet(K)
S. aureus (Clinical Isolate 2)tet(M)
S. aureus (Clinical Isolate 3)tet(K), tet(M)
Enterococcus faecalis ATCC 29212 (Susceptible Control)-
E. faecalis (Clinical Isolate 1)tet(M)

Table 2: Example Time-Kill Kinetics Summary for this compound against S. aureus (Resistance Genotype)

ConcentrationLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hChange in Log10 CFU/mL (0h vs 24h)
Growth Control
1x MIC
2x MIC
4x MIC

Experimental Protocols

General Preparations and Quality Control
  • Bacterial Strains: Utilize well-characterized, resistant clinical isolates (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) with known tetracycline resistance genes (tet(K), tet(M)). Include susceptible reference strains (e.g., S. aureus ATCC 29213) for quality control.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic bacteria.[6][7]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of at least 100 times the highest concentration to be tested. Store at -80°C. Note the final solvent concentration in the assay should not exceed 1% and should be shown to not affect bacterial growth.

  • Inoculum Preparation: From an overnight culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension should be further diluted as described in each protocol.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Microtiter Plate: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution: In the first column of wells, add 50 µL of the this compound stock solution, appropriately diluted to be 2x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This will result in 50 µL per well with decreasing concentrations of the compound.

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (wells with bacteria and broth, no drug) and a negative control (wells with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

MIC_Workflow start Start: Prepare 0.5 McFarland Suspension plate_prep Prepare 96-well plate with CAMHB start->plate_prep serial_dilution Perform 2-fold serial dilution of this compound plate_prep->serial_dilution inoculation Inoculate wells with bacterial suspension (final conc. ~5x10^5 CFU/mL) serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End read_mic->end MBC_Workflow mic_plate Completed MIC Plate select_wells Select wells at and above the MIC with no growth mic_plate->select_wells subculture Spot-plate 10 µL from selected wells onto MHA select_wells->subculture incubate_agar Incubate MHA plate at 37°C for 18-24h subculture->incubate_agar read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_agar->read_mbc Time_Kill_Assay cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Analysis prep_tubes Prepare tubes with CAMHB + this compound (0x, 1x, 2x, 4x MIC) inoculate Inoculate to ~5x10^5 CFU/mL prep_tubes->inoculate incubate_shake Incubate at 37°C with shaking inoculate->incubate_shake sample Sample at 0, 2, 4, 8, 24h incubate_shake->sample serial_dilute Perform serial dilutions sample->serial_dilute plate_agar Plate onto MHA serial_dilute->plate_agar incubate_plates Incubate plates 18-24h plate_agar->incubate_plates count_cfu Count CFU/mL incubate_plates->count_cfu plot_data Plot Log10 CFU/mL vs. Time count_cfu->plot_data

References

Application Notes and Protocols for Developing a Dactylocycline B-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing a Dactylocycline B-resistant cell line, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies. The protocols outlined below are based on established methods for generating drug-resistant cell lines and are adapted for this compound, a novel tetracycline derivative.

Introduction to this compound

This compound is a tetracycline glycoside that has shown activity against tetracycline-resistant bacteria.[1][2] Like other tetracyclines, its primary mechanism of action in bacteria is the inhibition of protein synthesis by preventing the association of aminoacyl-tRNA with the 30S ribosomal subunit.[3][4] While its specific effects on eukaryotic cells are not extensively documented, it is prudent to assume a similar mechanism of action or other cytotoxic effects that can be overcome by resistance mechanisms. The development of a this compound-resistant cell line can help elucidate these mechanisms and aid in the development of strategies to circumvent resistance.[5]

Principle of Developing Drug Resistance

The development of a drug-resistant cell line in vitro is typically achieved by exposing a parental cell line to gradually increasing concentrations of the drug over an extended period.[5][6] This process selects for cells that have acquired resistance through various mechanisms, such as increased drug efflux, alteration of the drug target, or activation of pro-survival signaling pathways. The resulting resistant cell line will exhibit a significantly higher half-maximal inhibitory concentration (IC50) for the drug compared to the parental cell line.[5]

Experimental Workflow

The overall workflow for developing and characterizing a this compound-resistant cell line is depicted below. This process is iterative and can take anywhere from 6 to 18 months to complete.[7][8]

Dactylocycline_B_Resistance_Workflow cluster_setup Phase 1: Initial Setup & IC50 Determination cluster_development Phase 2: Resistance Development cluster_characterization Phase 3: Characterization & Banking A Parental Cell Line Selection B Determine this compound IC50 A->B Culture cells C Initial Low-Dose Exposure (e.g., IC20) B->C Start resistance induction D Gradual Dose Escalation C->D Stepwise increase E Monitor Cell Viability & Morphology D->E F Expand Surviving Population E->F When stable F->D Re-expose to higher dose G Determine Resistant Cell Line IC50 F->G Once resistance is established H Stability of Resistance Assay G->H I Cross-Resistance Profiling G->I J Mechanism of Resistance Studies G->J K Cryopreserve Resistant Cell Line J->K After validation

Caption: Experimental workflow for generating a this compound-resistant cell line.

Detailed Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits 50% of the parental cell line's growth. This value is crucial for selecting the starting concentration for resistance development.[9]

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).

  • Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Perform a cell viability assay according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of the this compound-Resistant Cell Line

Objective: To generate a cell line with stable resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution

  • Culture flasks

  • Cryopreservation medium

Procedure:

  • Initiation of Resistance Development: Begin by culturing the parental cell line in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20.[8]

  • Monitoring and Maintenance:

    • Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and reduced proliferation. Significant cell death is expected initially.

    • Replace the drug-containing medium every 2-3 days.

    • When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, passage them.

  • Dose Escalation:

    • Once the cells have adapted to the current drug concentration (i.e., stable growth for 2-3 passages), increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is generally recommended.

    • Repeat the monitoring and maintenance steps at this new concentration.

  • Cryopreservation: At each successful adaptation to a new drug concentration, it is highly recommended to freeze aliquots of the cells. This creates a backup in case of cell death at a subsequent higher concentration.[5][8]

  • Establishing a Stably Resistant Line: Continue this process of stepwise dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50 or higher).[5] The resistant cell line should then be maintained in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were last stably growing) to ensure the stability of the resistant phenotype.[5]

Protocol 3: Characterization of the this compound-Resistant Cell Line

Objective: To confirm and characterize the resistant phenotype of the newly developed cell line.

Materials:

  • This compound-resistant cell line

  • Parental cell line

  • Complete cell culture medium (with and without this compound)

  • 96-well plates

  • Cell viability assay reagent

Procedures:

  • Determination of the Resistant IC50:

    • Perform the IC50 determination protocol (Protocol 1) on both the parental and the resistant cell lines simultaneously.

    • Calculate the Resistance Index (RI) using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

    • A high RI value indicates successful development of resistance.[6]

  • Stability of Resistance Assay:

    • Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).

    • At regular intervals (e.g., every 5 passages), re-determine the IC50 of these cells for this compound.

    • A stable resistance phenotype is indicated by a minimal decrease in the IC50 value over time.

  • Cross-Resistance Profiling:

    • Determine the IC50 values of other related (e.g., other tetracyclines) and unrelated cytotoxic drugs on both the parental and resistant cell lines.

    • This will help to understand if the resistance mechanism is specific to this compound or confers a multi-drug resistant (MDR) phenotype.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental[Insert Value]1
Resistant[Insert Value][Calculate Value]

Table 2: Stability of this compound Resistance

Passages in Drug-Free MediumThis compound IC50 (µM)
0[Insert Value]
5[Insert Value]
10[Insert Value]
15[Insert Value]
20[Insert Value]

Table 3: Cross-Resistance Profile

CompoundParental Cell Line IC50 (µM)Resistant Cell Line IC50 (µM)Resistance Index (RI)
This compound[Insert Value][Insert Value][Calculate Value]
Tetracycline[Insert Value][Insert Value][Calculate Value]
Doxorubicin[Insert Value][Insert Value][Calculate Value]
Paclitaxel[Insert Value][Insert Value][Calculate Value]

Potential Mechanisms of Resistance and Signaling Pathways

The development of resistance to this compound could involve several cellular mechanisms. Based on known mechanisms of resistance to other tetracyclines and cytotoxic agents, potential pathways are illustrated below.

Resistance_Pathways cluster_drug_interaction Cellular Drug Interaction cluster_cellular_response Cellular Response & Resistance Mechanisms DactB_ext This compound (Extracellular) Influx Drug Influx DactB_ext->Influx Enters cell DactB_int This compound (Intracellular) Efflux Drug Efflux (e.g., ABC Transporters) DactB_int->Efflux Pumped out Target Ribosome/Target Alteration DactB_int->Target Inhibition Metabolism Drug Inactivation/ Metabolism DactB_int->Metabolism Detoxification Survival Activation of Pro-Survival Pathways (e.g., Akt, ERK) DactB_int->Survival Stress signal activates Influx->DactB_int Efflux->DactB_ext Efflux->Survival Upregulation leads to Apoptosis Inhibition of Apoptosis (e.g., Bcl-2 overexpression) Survival->Apoptosis Suppresses

Caption: Hypothesized signaling pathways involved in this compound resistance.

Further investigation into the specific mechanisms of resistance in the developed cell line could involve techniques such as RNA sequencing to identify upregulated genes (e.g., efflux pumps), proteomics to analyze protein expression changes, and functional assays to assess drug efflux and apoptosis rates. The development of this this compound-resistant cell line will be a valuable asset for advancing our understanding of drug resistance and for the preclinical evaluation of new therapeutic strategies.

References

Application Notes and Protocols: Dactylocycline B for Studying Ribosomal Protection Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel glycosylated tetracycline antibiotic produced by the fermentation of Dactylosporangium sp. (ATCC 53693).[1] As a member of the tetracycline family, its primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2] A key feature of dactylocyclines is their potent activity against bacterial strains that have acquired resistance to conventional tetracyclines, particularly those harboring ribosomal protection proteins (RPPs) such as Tet(M) and Tet(O).[1][2] This property makes this compound a valuable research tool for investigating the mechanisms of ribosomal protection and for the development of new antibiotics that can overcome existing resistance.

These application notes provide detailed protocols and data for utilizing this compound in the study of ribosomal protection mechanisms.

Mechanism of Action and Overcoming Resistance

Tetracycline antibiotics typically bind to the 30S ribosomal subunit and sterically hinder the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome, thereby halting protein synthesis.[3][4] Ribosomal protection proteins, such as Tet(M) and Tet(O), are GTPases that can bind to the ribosome and dislodge the bound tetracycline, thus restoring translational activity.[2][3][5]

This compound, due to its unique structural modifications, is thought to bind to the ribosome in a manner that is less susceptible to the action of RPPs. While the precise molecular interactions are still under investigation, it is hypothesized that the glycosidic moiety of this compound may establish additional contacts with the ribosome, increasing its binding affinity or altering its conformation in a way that prevents RPP-mediated dislodging. This allows this compound to maintain its inhibitory effect on protein synthesis even in the presence of these resistance determinants.

Data Presentation

The following tables summarize the available quantitative data on the antibacterial activity of this compound compared to tetracycline.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Tetracycline against Gram-Positive Bacteria [1]

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureus 1104Tetracycline-susceptible0.250.25
Staphylococcus aureus 1105Tetracycline-resistant (plasmid)0.5>128
Staphylococcus aureus 1106Tetracycline-resistant (plasmid)0.5>128
Staphylococcus aureus 1243Tetracycline-resistant (clinical)0.564
Staphylococcus epidermidis 587Tetracycline-susceptible0.1250.125
Staphylococcus epidermidis 1107Tetracycline-resistant0.25>128
Enterococcus faecalis 1083Tetracycline-susceptible44
Enterococcus faecalis 1244Tetracycline-resistant (clinical)8>128
Streptococcus pneumoniae 1233Tetracycline-susceptible0.060.06
Streptococcus pneumoniae 1245Tetracycline-resistant (clinical)0.12532
Streptococcus pyogenes 1234Tetracycline-susceptible0.060.06
Streptococcus pyogenes 1246Tetracycline-resistant (clinical)0.12564

Data extracted from Wells, J. S., et al. (1992). Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity. The Journal of antibiotics, 45(12), 1892-1898.

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the effects of this compound on ribosomal protection mechanisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (tetracycline-susceptible and resistant)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound and Tetracycline stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Prepare serial two-fold dilutions of this compound and Tetracycline in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

Protocol 2: In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. This can be adapted to include purified ribosomal protection proteins.

Materials:

  • E. coli S30 extract or a reconstituted in vitro translation system (e.g., PURE system)

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (containing a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled tRNA)

  • This compound and Tetracycline stock solutions

  • Purified Tet(M) or Tet(O) protein (optional)

  • GTP solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Set up the in vitro translation reactions in microcentrifuge tubes. A typical reaction mixture includes S30 extract, mRNA, amino acid mix, and an energy source (ATP, GTP).

  • For experiments with RPPs, pre-incubate the ribosomes with tetracycline or this compound before adding the purified Tet(M) or Tet(O) and GTP.

  • Add varying concentrations of this compound or Tetracycline to the reactions. Include a no-antibiotic control.

  • Initiate the translation reaction by adding the mRNA template and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control and determine the IC50 value.

Protocol 3: Ribosome Binding Assay (Filter Binding)

This assay is used to determine the binding affinity of this compound to the ribosome.

Materials:

  • Purified 70S ribosomes from a bacterial source (e.g., E. coli)

  • Radiolabeled this compound ([3H]-Dactylocycline B) or a competitive binding setup with radiolabeled tetracycline ([3H]-tetracycline)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Nitrocellulose and charged nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate a constant concentration of purified ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.

  • For competitive binding, incubate ribosomes with a constant concentration of [3H]-tetracycline and varying concentrations of unlabeled this compound.

  • Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

  • Filter the reaction mixture through a nitrocellulose membrane stacked on top of a charged nylon membrane using a vacuum apparatus. Ribosomes and ribosome-bound ligands will be retained on the nitrocellulose membrane, while the free ligand will pass through and be captured by the nylon membrane.

  • Wash the nitrocellulose filter with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Measure the radioactivity on both the nitrocellulose and nylon filters using a scintillation counter.

  • Calculate the amount of bound and free ligand at each concentration and determine the dissociation constant (Kd) by plotting the data and fitting it to a binding isotherm (e.g., Scatchard plot).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and ribosomal protection.

Ribosomal_Protection_Mechanism cluster_0 Standard Translation cluster_1 Tetracycline Inhibition cluster_2 Ribosomal Protection (e.g., Tet(M)) cluster_3 This compound Action Ribosome 70S Ribosome Protein Growing Polypeptide Chain Ribosome->Protein Elongation aa_tRNA Aminoacyl-tRNA aa_tRNA->Ribosome Binds to A-site Ribosome_Tet Ribosome + Tetracycline No_Protein Protein Synthesis Blocked Ribosome_Tet->No_Protein Tetracycline Tetracycline Tetracycline->Ribosome_Tet Binds to 30S A-site Ribosome_Tet_M Ribosome + Tet(M) + GTP Ribosome_Tet_M->Tetracycline Dislodges Tetracycline Protein_Resumed Protein Synthesis Resumes Ribosome_Tet_M->Protein_Resumed Tet_M Tet(M) Tet_M->Ribosome_Tet_M Ribosome_DacB Ribosome + this compound Tet_M->Ribosome_DacB Ineffective No_Protein_DacB Protein Synthesis Blocked Ribosome_DacB->No_Protein_DacB DacB This compound DacB->Ribosome_DacB Tet_M_fails Tet(M) cannot dislodge this compound

Caption: Mechanism of this compound in overcoming ribosomal protection.

Experimental_Workflow cluster_mic MIC Determination cluster_ivt In Vitro Translation Assay cluster_binding Ribosome Binding Assay start_mic Prepare bacterial cultures (Tetracycline-S and -R strains) serial_dilution Serial dilution of this compound and Tetracycline in 96-well plates start_mic->serial_dilution inoculation Inoculate plates with bacteria serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout_mic Determine MIC (visual or OD600) incubation->readout_mic start_ivt Prepare cell-free translation system add_components Add mRNA, amino acids, +/- RPPs, +/- antibiotics start_ivt->add_components incubate_ivt Incubate at 37°C add_components->incubate_ivt precipitate Precipitate proteins with TCA incubate_ivt->precipitate filter_wash Filter and wash precipitate->filter_wash quantify_ivt Quantify incorporated radioactivity filter_wash->quantify_ivt start_binding Purify 70S ribosomes binding_reaction Incubate ribosomes with radiolabeled antibiotic start_binding->binding_reaction filter_binding Filter through nitrocellulose membrane binding_reaction->filter_binding wash_binding Wash unbound antibiotic filter_binding->wash_binding quantify_binding Quantify bound radioactivity wash_binding->quantify_binding calculate_kd Calculate Kd quantify_binding->calculate_kd

Caption: Workflow for characterizing this compound's activity.

Conclusion

This compound presents a promising tool for the study of ribosomal protection, a clinically significant mechanism of antibiotic resistance. Its ability to evade common tetracycline resistance mechanisms allows for the dissection of the molecular interactions required for both antibiotic binding and RPP-mediated resistance. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of antibiotic resistance and the development of next-generation therapeutics.

References

Application Notes and Protocols for Dactylocycline B in Microbiome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the application of Dactylocycline B in the field of microbiome research is limited. The following application notes and protocols are based on the known properties of this compound as a novel tetracycline derivative and the established effects of other tetracycline-class antibiotics on the gut microbiome. These guidelines are intended to be a starting point for investigation and should be adapted based on experimental findings.

Introduction to this compound

This compound is a novel, naturally occurring tetracycline derivative produced by Dactylosporangium sp.[1] Structurally, it is a tetracycline C2 amide glycoside.[2][3] A key feature of dactylocyclines is their activity against tetracycline-resistant Gram-positive bacteria, as they do not exhibit cross-resistance with conventional tetracyclines.[1][2] The mechanism of action for tetracyclines, in general, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[4] While the primary target is bacteria, some tetracyclines also possess anti-inflammatory and immunomodulatory properties.[5]

The unique spectrum of activity of this compound against tetracycline-resistant strains makes it a compound of interest for microbiome research, particularly for understanding and potentially manipulating microbial communities in the context of antibiotic resistance and dysbiosis.

Potential Applications in Microbiome Research

Based on its characteristics as a tetracycline antibiotic, this compound can be investigated for the following applications in microbiome research:

  • Selective Modulation of Gut Microbiota: Due to its potent activity against Gram-positive bacteria, this compound could be used to study the impact of selectively reducing Gram-positive populations within a complex microbial community.[1]

  • Investigating Antibiotic Resistance: Its efficacy against tetracycline-resistant strains provides a tool to explore the dynamics of antibiotic resistance in the gut microbiome.[1][2]

  • Studying Dysbiosis and Restoration: this compound can be used to induce a state of dysbiosis, allowing for the study of microbial community resilience and the efficacy of restorative therapies like probiotics or fecal microbiota transplantation.

  • Host-Microbe Interaction Studies: By altering the gut microbiota composition, this compound can be used to investigate the downstream effects on host physiology, including immune responses and metabolic changes.

  • Drug Metabolism and Microbiome Interactions: Research can be conducted to understand how the gut microbiome might metabolize this compound and how this influences its efficacy and potential side effects.

Data Presentation: Hypothetical Effects of this compound on Gut Microbiota

The following tables summarize the potential, hypothetical effects of this compound on the gut microbiome, based on data from other tetracycline antibiotics. These are proposed effects and require experimental validation.

Table 1: Potential Changes in Microbial Phyla Abundance

PhylumExpected Change with this compoundRationale (Based on Tetracycline Class)
FirmicutesDecreaseBroad-spectrum activity of tetracyclines against Gram-positive bacteria.
BacteroidetesPotential Increase (relative)A decrease in competing Firmicutes may allow for the relative expansion of Bacteroidetes.
ProteobacteriaPotential IncreaseSome tetracyclines have been shown to lead to an increase in Proteobacteria, which can be indicative of dysbiosis.
ActinobacteriaDecreaseIncludes beneficial genera like Bifidobacterium which are susceptible to tetracyclines.[6]

Table 2: Potential Changes in Key Bacterial Genera

GenusExpected Change with this compoundRationale (Based on Tetracycline Class)
LactobacillusDecreaseGram-positive bacteria often susceptible to tetracyclines.[6]
BifidobacteriumDecreaseImportant commensal bacteria that can be negatively impacted by broad-spectrum antibiotics.[6]
ClostridiumDecreaseMany species are Gram-positive and susceptible.
BacteroidesPotential Increase or VariableSome studies on tetracyclines show an increase in Bacteroides.[7]
EscherichiaPotential IncreaseAs part of the Proteobacteria phylum, an increase could be a sign of dysbiosis.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on the microbiome.

In Vitro Gut Model Fermentation

This protocol allows for the study of the direct effects of this compound on a complex microbial community in a controlled environment, minimizing host factors.[8][9][10]

Objective: To determine the impact of this compound on the composition and metabolic activity of the human gut microbiota in an in vitro fermentation model.

Materials:

  • This compound (analytical grade)

  • Anaerobic chamber

  • Batch culture fermentation vessels or a continuous culture system (e.g., chemostat)

  • Growth medium mimicking the colon environment (e.g., containing complex carbohydrates, peptides, and vitamins)

  • Fresh fecal samples from healthy human donors (screened for recent antibiotic use)

  • Phosphate-buffered saline (PBS), sterile and anaerobic

  • Reagents for DNA extraction, 16S rRNA gene sequencing, and metabolomic analysis (e.g., LC-MS)

Protocol:

  • Inoculum Preparation:

    • Within an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry (e.g., 10% w/v).

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Fermentation Setup:

    • Add the prepared growth medium to the fermentation vessels.

    • Inoculate the medium with the fecal slurry (e.g., 5% v/v).

    • Allow the microbial community to stabilize for a period (e.g., 24-48 hours for batch cultures, several days for continuous cultures).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add this compound to the treatment vessels to achieve the desired final concentrations (e.g., a range of concentrations to assess dose-response).

    • Include a vehicle control (solvent only) and a no-treatment control.

  • Sampling:

    • Collect samples from each vessel at baseline (before treatment) and at various time points during and after treatment (e.g., 0, 12, 24, 48 hours).

    • Aliquot samples for different analyses:

      • Store at -80°C for DNA extraction (microbiota composition).

      • Centrifuge and store the supernatant at -80°C for metabolomic analysis.

  • Analysis:

    • Microbiota Composition: Extract DNA from the collected samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa.

    • Metabolomic Analysis: Analyze the supernatant using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify metabolites, such as short-chain fatty acids (SCFAs).

Murine Model of Gut Microbiota Modulation

This protocol outlines an in vivo experiment to assess the effects of this compound on the gut microbiome and the host response in a mouse model.[11][12][13]

Objective: To investigate the in vivo effects of this compound on the gut microbiota composition, gut barrier integrity, and systemic immune markers in mice.

Materials:

  • This compound

  • Conventionally raised laboratory mice (e.g., C57BL/6), age and sex-matched

  • Oral gavage needles

  • Metabolic cages for fecal collection

  • Reagents for DNA extraction, 16S rRNA gene sequencing, qPCR for gene expression, and ELISA for cytokine measurement.

Protocol:

  • Animal Acclimation and Baseline Sampling:

    • Acclimate mice to the housing conditions for at least one week.

    • Collect fecal samples from each mouse to establish a baseline microbiome profile.

  • This compound Administration:

    • Randomly assign mice to treatment and control groups.

    • Prepare a solution of this compound for oral gavage.

    • Administer this compound to the treatment group daily via oral gavage for a defined period (e.g., 7-14 days).

    • Administer the vehicle solution to the control group.

  • Monitoring and Sample Collection:

    • Monitor the health of the mice daily (weight, activity, signs of distress).

    • Collect fecal samples at regular intervals during and after the treatment period.

    • At the end of the experiment, euthanize the mice and collect intestinal tissue (e.g., colon, ileum) and blood samples.

  • Analysis:

    • Microbiota Composition: Perform 16S rRNA gene sequencing on fecal DNA to track changes in the gut microbiota over time.

    • Gut Barrier Integrity: Analyze the expression of tight junction protein genes (e.g., Occludin, ZO-1) in intestinal tissue using qPCR.

    • Host Immune Response: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in blood serum using ELISA.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a potential signaling pathway that could be influenced by this compound's modulation of the gut microbiome.

Experimental_Workflow cluster_invitro In Vitro Gut Model cluster_invivo In Vivo Murine Model fecal_sample Fecal Sample Inoculum fermentation Anaerobic Fermentation fecal_sample->fermentation treatment_vitro This compound Treatment fermentation->treatment_vitro sampling_vitro Time-course Sampling treatment_vitro->sampling_vitro analysis_vitro 16S rRNA Sequencing & Metabolomics sampling_vitro->analysis_vitro mice Conventional Mice baseline Baseline Fecal Sampling mice->baseline treatment_vivo Oral Gavage with this compound baseline->treatment_vivo sampling_vivo Fecal, Tissue, & Blood Collection treatment_vivo->sampling_vivo analysis_vivo 16S rRNA Sequencing, qPCR, ELISA sampling_vivo->analysis_vivo Signaling_Pathway DactB This compound GutMicrobiota Gut Microbiota DactB->GutMicrobiota inhibits Dysbiosis Dysbiosis (Reduced Gram-positives) GutMicrobiota->Dysbiosis Metabolites Altered Microbial Metabolites (e.g., SCFAs) Dysbiosis->Metabolites leads to GutBarrier Gut Barrier Integrity Metabolites->GutBarrier influences ImmuneCells Intestinal Immune Cells GutBarrier->ImmuneCells modulates Cytokines Systemic Cytokine Profile (e.g., TNF-α, IL-6) ImmuneCells->Cytokines regulates HostPhysiology Host Physiology Cytokines->HostPhysiology impacts

References

Application Notes and Protocols for Heterologous Expression of Dactylocycline B Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the dactylocycline biosynthetic gene cluster (dac) from Dactylosporangium sp. SC14051. The primary product of this heterologous expression is dactylocyclinone, the aglycone precursor to dactylocyclines A and B, which are potent tetracycline antibiotics active against tetracycline-resistant bacteria.[1]

Introduction

Dactylocyclines are a group of novel tetracycline glycosides that exhibit significant antibacterial activity, notably against strains resistant to conventional tetracyclines.[2] Their unique structural features, particularly the hydroxylamino sugar moiety attached at the C6 hydroxyl group of the aglycone, dactylocyclinone, are responsible for this activity.[1] The native producer, Dactylosporangium sp., is often slow-growing and genetically intractable, making heterologous expression in a well-characterized host an attractive strategy for production, pathway elucidation, and bioengineering of novel analogs.[2]

Streptomyces lividans K4-114, a genetically amenable host with a clean background for secondary metabolite production, has been successfully utilized for the heterologous expression of the dac gene cluster, leading to the production of dactylocyclinone.[1][3] This document provides the necessary information and protocols to replicate and potentially improve upon these findings.

Quantitative Data Summary

The heterologous expression of the dactylocycline biosynthetic gene cluster in Streptomyces lividans K4-114 resulted in the production of dactylocyclinone. The quantitative data from the initial report is summarized below.

ProductHost StrainProduction Titer (mg/L)Reference
DactylocyclinoneStreptomyces lividans K4-114~1[2]

Biosynthetic Pathway and Experimental Workflow

Dactylocycline Biosynthetic Pathway

The biosynthesis of dactylocyclinone is orchestrated by a type II polyketide synthase (PKS) system, followed by a series of tailoring enzymes. The core scaffold is assembled from malonyl-CoA extender units, and subsequently modified by cyclases, oxygenases, methyltransferases, and other enzymes encoded by the dac gene cluster. The heterologous expression focuses on producing the common aglycone, dactylocyclinone, which is the precursor to both dactylocycline A and B through subsequent glycosylation steps.

Dactylocycline Biosynthetic Pathway malonyl_coa Malonyl-CoA pks Minimal PKS (DacA, DacB, DacC) malonyl_coa->pks polyketide Poly-β-ketone Backbone pks->polyketide cyclases Cyclases/Aromatases (e.g., DacD) polyketide->cyclases anhydrotetracycline Anhydrotetracycline Intermediate cyclases->anhydrotetracycline tailoring Tailoring Enzymes (Oxygenases, Methyltransferases, etc.) (e.g., DacO1-O5, DacM1-M3) anhydrotetracycline->tailoring dactylocyclinone Dactylocyclinone tailoring->dactylocyclinone glycosylation Glycosyltransferases (e.g., DacS8) dactylocyclinone->glycosylation dactylocycline_b Dactylocycline B glycosylation->dactylocycline_b sugar_precursors Hydroxylamino Sugar Precursors sugar_precursors->glycosylation

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Heterologous Expression

The overall workflow involves the cloning of the dac gene cluster into suitable expression vectors, transformation into an E. coli donor strain, and subsequent conjugal transfer into the Streptomyces lividans K4-114 host. The recombinant Streptomyces is then cultivated for fermentation, followed by extraction and analysis of the produced metabolites.

Experimental Workflow start Start: Dac Gene Cluster (Dactylosporangium sp. SC14051) cloning 1. Cloning of dac Cluster into Expression Plasmids (e.g., pDac-T1O3E) start->cloning ecoli_transform 2. Transformation into E. coli Donor Strain cloning->ecoli_transform conjugation 3. Intergeneric Conjugation ecoli_transform->conjugation recombinant_strain 4. Selection of Recombinant S. lividans Strain conjugation->recombinant_strain streptomyces_host Streptomyces lividans K4-114 (Recipient Host) streptomyces_host->conjugation fermentation 5. Fermentation and Inoculum Development recombinant_strain->fermentation extraction 6. Metabolite Extraction (e.g., Ethyl Acetate) fermentation->extraction analysis 7. HPLC-MS Analysis extraction->analysis end End: Dactylocyclinone Detection & Quantification analysis->end

Caption: Experimental workflow for heterologous production of dactylocyclinone.

Experimental Protocols

Protocol 1: Construction of the Dactylocycline BGC Expression Plasmids

This protocol is based on the methods described by Wang et al. (2012) for the construction of plasmids to express the dactylocyclinone biosynthetic genes.[2]

1.1. Gene Cluster Source:

  • The dactylocycline biosynthetic gene cluster (dac) is obtained from Dactylosporangium sp. SC14051. The sequence is available under GenBank accession number JX262387.1.[4]

1.2. Vector Backbone:

  • An integrative vector suitable for Streptomyces, such as one containing the φC31 integration system, is used.

  • A second plasmid for overexpression of the SARP (Streptomyces Antibiotic Regulatory Protein) regulator, DacT1, under a constitutive promoter like ermE*, is also required.[2]

1.3. Cloning Strategy:

  • The dac gene cluster (approximately 45 kb) is cloned into the integrative vector. This can be achieved through methods suitable for large DNA fragments, such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning.

  • The gene for the SARP regulator, dacT1, is amplified and cloned into a separate expression vector under the control of the constitutive ermE* promoter.

  • The specific plasmids constructed in the reference study were referred to as a two-plasmid system, collectively designated K4/pDac-T1O3E.[2]

Protocol 2: Heterologous Expression in Streptomyces lividans K4-114

2.1. Host Strain:

  • Streptomyces lividans K4-114 is a suitable host, as it is a derivative of S. lividans TK24 with the actinorhodin biosynthetic gene cluster deleted, providing a cleaner background for metabolite analysis.[3]

2.2. Transformation:

  • The constructed expression plasmids are first transformed into a non-methylating E. coli strain, such as ET12567/pUZ8002.

  • Intergeneric conjugation is then performed between the E. coli donor and S. lividans K4-114 spores.

2.3. Conjugation Protocol (General): a. Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6. b. Prepare a dense spore suspension of S. lividans K4-114 from a well-sporulated MS agar plate. c. Mix the E. coli culture and S. lividans spores. d. Plate the mixture onto MS agar plates supplemented with MgCl2 and allow to grow for 16-20 hours. e. Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the plasmid resistance marker to select for exconjugants). f. Incubate until exconjugant colonies appear.

Protocol 3: Fermentation and Production of Dactylocyclinone

3.1. Inoculum Preparation:

  • Inoculate a single colony of the recombinant S. lividans K4-114 into a suitable seed medium (e.g., TSB - Tryptic Soy Broth).

  • Incubate at 30°C with shaking for 2-3 days.

3.2. Production Culture:

  • Inoculate the production medium (e.g., R5A medium) with the seed culture.

  • Incubate at 30°C with shaking for 5-7 days.

Protocol 4: Extraction and Analysis of Dactylocyclinone

4.1. Extraction:

  • Harvest the fermentation broth and centrifuge to separate the mycelium and supernatant.

  • Extract the supernatant and the mycelial pellet (after sonication) with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a suitable solvent, such as methanol, for analysis.

4.2. HPLC-MS Analysis:

  • Column: A C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm) is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid.

    • Example Gradient: Start with 5-10% B, increase to 95-100% B over 20-30 minutes.

  • Flow Rate: 0.7-1.0 mL/min.

  • Detection: Monitor at multiple wavelengths, including those characteristic of tetracyclines (e.g., 280 nm, 350 nm, 430 nm).

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to detect the [M+H]+ ion of dactylocyclinone.

Conclusion

The heterologous expression of the this compound biosynthetic gene cluster in Streptomyces lividans K4-114 provides a viable platform for the production of dactylocyclinone. These protocols, derived from published literature, offer a foundation for researchers to produce and study this important tetracycline precursor. Further optimization of fermentation conditions and metabolic engineering of the host strain could lead to significantly improved titers. This system also opens the door for combinatorial biosynthesis approaches to generate novel dactylocycline analogs with potentially enhanced therapeutic properties.

References

Application Notes and Protocols: Large-Scale Fermentation and Purification of Dactylocycline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B is a novel tetracycline derivative produced by the actinomycete Dactylosporangium sp., notable for its activity against tetracycline-resistant Gram-positive bacteria.[1] This document provides a comprehensive, detailed protocol for the large-scale fermentation and purification of this compound. As specific large-scale production data for this compound is not extensively published, the following protocols are synthesized based on established principles for the fermentation of Dactylosporangium species and the purification of tetracycline-class antibiotics. These application notes are intended to serve as a foundational guide for the development of a robust and scalable manufacturing process.

Part 1: Large-Scale Fermentation of Dactylosporangium sp. for this compound Production

The production of this compound is achieved through submerged fermentation of Dactylosporangium sp. This process involves a multi-stage seed culture development to ensure a vigorous and productive fermentation batch.

Experimental Protocol: Fermentation

1. Culture Maintenance and Inoculum Preparation:

  • Strain: Dactylosporangium sp. (ATCC 53693)

  • Maintenance Medium (ISP Medium 2 Agar): Comprising (per liter) 4 g yeast extract, 10 g malt extract, 4 g dextrose, and 20 g agar, adjusted to pH 7.2. Cultures are incubated at 28-30°C for 7-10 days and stored at 4°C.

  • Pre-Seed Culture: A loopful of mature culture from an agar plate is used to inoculate a 250 mL flask containing 50 mL of pre-seed medium (same as maintenance medium, without agar). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 3-4 days.

  • Seed Culture: The pre-seed culture is transferred to a 2 L flask containing 500 mL of the same liquid medium and incubated under the same conditions for 2-3 days until optimal growth is achieved.

2. Large-Scale Fermentation:

  • Bioreactor: A 100 L stainless steel bioreactor is sterilized and prepared with 70 L of production medium.

  • Production Medium: A complex medium is utilized to support robust growth and secondary metabolite production. A representative composition is detailed in Table 1.

  • Inoculation: The seed culture (5% v/v) is aseptically transferred to the production bioreactor.

  • Fermentation Conditions: The fermentation is run for approximately 120-168 hours. Key parameters are monitored and controlled as outlined in Table 2. Production of this compound is expected to be maximal during the stationary phase of growth.[2]

Data Presentation: Fermentation Parameters

Table 1: Production Medium Composition for Dactylosporangium sp.

Component Concentration (g/L) Purpose
Soluble Starch 20 Carbon Source
Glucose 10 Carbon Source
Yeast Extract 5 Nitrogen & Growth Factor Source
Soy Peptone 5 Nitrogen Source
CaCO₃ 2 pH Buffering
K₂HPO₄ 0.5 Phosphate Source & pH Buffering
MgSO₄·7H₂O 0.5 Source of Magnesium Ions

| Trace Element Solution | 1 mL/L | Provides essential micronutrients |

Table 2: Bioreactor Operating Parameters

Parameter Setpoint/Range Control Strategy
Temperature 28-30°C Automated heating/cooling jacket
pH 6.5-7.0 Automated addition of 1M NaOH / 1M H₂SO₄
Dissolved Oxygen (DO) >30% saturation Cascade control of agitation and aeration
Agitation 200-400 rpm Rushton turbine impeller
Aeration 0.5-1.0 vvm Sterile air sparging

| Backpressure | 0.5 bar | Maintained to improve oxygen transfer |

Visualization: Fermentation Workflow

Fermentation_Workflow Culture Stock Culture (Agar Plate) PreSeed Pre-Seed Culture (50 mL Flask) Culture->PreSeed Inoculation Seed Seed Culture (500 mL Flask) PreSeed->Seed Inoculation Bioreactor Production Bioreactor (100 L) Seed->Bioreactor Inoculation (5% v/v) Harvest Harvested Broth Bioreactor->Harvest After 120-168h

Caption: Workflow for this compound Fermentation.

Part 2: Downstream Processing and Purification of this compound

The purification of this compound from the fermentation broth is a multi-step process designed to isolate the target compound from biomass, media components, and other metabolites. The strategy employs cell separation, solvent extraction, and sequential chromatographic steps.

Experimental Protocol: Purification

1. Biomass Removal and Initial Extraction:

  • Centrifugation: The harvested fermentation broth is centrifuged at 5,000 x g for 30 minutes to pellet the Dactylosporangium sp. biomass. The supernatant is collected for further processing.

  • Solvent Extraction: The pH of the supernatant is adjusted to 8.0-8.5. This compound is then extracted from the aqueous phase using an equal volume of n-butanol. The mixture is agitated for 1 hour and the phases are separated. The butanol phase, containing the product, is collected. This step is repeated twice to maximize recovery.

  • Concentration: The combined butanol extracts are concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.

2. Chromatographic Purification:

  • Adsorption Chromatography: The crude extract is redissolved in a minimal volume of a suitable solvent (e.g., methanol) and loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). The column is washed, and the product is eluted using a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and analyzed by HPLC for the presence of this compound.

  • Ion-Exchange Chromatography: Fractions enriched with this compound are pooled, concentrated, and redissolved in a low-salt buffer. The solution is loaded onto a cation-exchange column. After washing, this compound is eluted using a linear salt gradient (e.g., 0-1 M NaCl). This step is effective for separating tetracycline analogues.[3]

  • Size-Exclusion Chromatography (Polishing): The final polishing step is performed using a size-exclusion column (e.g., Sephadex LH-20) to remove any remaining small molecule impurities and for buffer exchange. The purified this compound is collected.

3. Final Product Formulation:

  • Crystallization/Lyophilization: The highly purified this compound solution can be concentrated and crystallized from an appropriate solvent system or lyophilized to obtain a stable, dry powder.[4]

Data Presentation: Purification Summary

Table 3: Summary of this compound Purification Steps

Step Technique Purpose Expected Purity
1 Centrifugation Biomass Removal N/A
2 Solvent Extraction Initial Isolation & Concentration <10%
3 Adsorption Chromatography Removal of polar & non-polar impurities 40-60%
4 Cation-Exchange Chromatography Separation from related compounds 80-95%
5 Size-Exclusion Chromatography Final Polishing & Desalting >98%

| 6 | Lyophilization | Formulation of final product | >98% |

Visualization: Purification Workflow

Purification_Workflow Harvest Harvested Broth Centrifuge Centrifugation Harvest->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Collect Extraction Solvent Extraction (n-Butanol) Supernatant->Extraction Crude Crude Extract Extraction->Crude Adsorption Adsorption Chromatography (Silica Gel) Crude->Adsorption Enriched Enriched Fractions Adsorption->Enriched IonExchange Cation-Exchange Chromatography Enriched->IonExchange Pure Purified Fractions IonExchange->Pure SizeExclusion Size-Exclusion Chromatography Pure->SizeExclusion Final Pure this compound SizeExclusion->Final Lyophilize Lyophilization Final->Lyophilize Product Final Product Powder Lyophilize->Product

Caption: Downstream Process for this compound Purification.

References

Troubleshooting & Optimization

Dactylocycline B Solubility and In Vitro Assay Technical Support

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dactylocycline B, focusing on challenges related to its solubility for in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in aqueous solutions for my cell-based assays. What are the recommended solvents?

A1: this compound, like many tetracycline derivatives, has limited aqueous solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous assay medium.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of tetracycline-class compounds.

  • Alternative Organic Solvents: If DMSO is not compatible with your experimental setup, ethanol can be considered, although the solubility of tetracyclines is generally lower in ethanol compared to DMSO.[1][2][3]

Q2: What is a typical concentration for a this compound stock solution in DMSO?

A2: While specific quantitative solubility data for this compound is not widely published, based on data for similar tetracycline compounds, a stock solution in the range of 10-50 mg/mL in fresh, high-quality DMSO should be achievable. For example, Tetracycline HCl has a reported solubility of up to 96 mg/mL in DMSO.[5] It is always best to start with a small amount of your compound to test solubility before preparing a large stock.

Q3: My this compound solution in DMSO appears cloudy or has precipitates after dilution into my cell culture medium. How can I fix this?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5% (v/v), to minimize solvent toxicity to your cells.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a smaller volume of medium, and then use this intermediate dilution to reach your final concentration.

  • Sonication: If precipitates persist, brief sonication of the diluted solution in a water bath sonicator may help to redissolve the compound. However, be cautious as excessive sonication can degrade the compound.

Q4: How should I store my this compound stock solution?

A4: Tetracycline-class antibiotics can be sensitive to light and repeated freeze-thaw cycles.

  • Storage Temperature: Store your DMSO stock solution at -20°C or -80°C.

  • Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: Protect the stock solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.

Q5: Are there any known effects of this compound on eukaryotic cell signaling pathways that I should be aware of when designing my in vitro assays?

A5: While specific studies on this compound's effects on eukaryotic signaling are limited, other tetracycline derivatives like doxycycline and minocycline have been shown to have non-antibiotic, modulatory effects on cellular pathways.[6][7][8] These effects are important to consider as they could influence your experimental results. One of the key pathways reported to be affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[6][9][10][11] Tetracyclines have been observed to inhibit the activation of NF-κB, which can lead to downstream effects on inflammation, cell survival, and proliferation.[6][9][10] Some studies also suggest an influence on MAPK signaling pathways.[9]

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)*
TetracyclineWater25~0.23~0.52
TetracyclineDMSONot SpecifiedSolubleNot Specified
Tetracycline HClWaterNot Specified80166.3
Tetracycline HClDMSONot Specified96199.6
Tetracycline HClEthanolNot SpecifiedInsolubleInsoluble
Tetracycline HClPBS (pH 7.2)Not Specified~3.3~6.86

*Molar solubility is calculated based on the molecular weight of Tetracycline (444.4 g/mol ) and Tetracycline HCl (480.9 g/mol ). The molecular weight of Dactylocycline A is 698.12 g/mol , and this compound is expected to be similar; this can be used for estimating molar concentrations.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Methodology:

  • Calculate the required mass: Based on the molecular weight of this compound (use the value from your supplier, or an estimate based on Dactylocycline A: ~698 g/mol ), calculate the mass of powder needed to prepare your desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 698 mg/mmol

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or other contained environment.

  • Dissolution: Transfer the weighed powder to a sterile, amber-colored microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Mixing: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid excessive heat.

  • Sterilization (Optional): If required for your application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for an In Vitro Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of your 10 mM this compound stock solution. Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the effect of this compound on cell viability.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot prepare_working Prepare Working Solutions (Dilute in Medium) aliquot->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate assay_readout Perform Assay Readout (e.g., MTT) incubate->assay_readout

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

nf_kb_pathway cluster_nucleus Nuclear Events stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates dactylo This compound (Tetracycline Class) dactylo->ikk Inhibits ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB Complex (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates to nfkb_ikb->nfkb nucleus Nucleus gene_transcription Gene Transcription (e.g., Cytokines, Chemokines) nfkb_nuc->gene_transcription Induces

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Dactylocycline B Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Dactylocycline B during storage and experimental use. The following recommendations are based on the known stability profiles of tetracycline-class antibiotics, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

This compound is a novel tetracycline derivative, a class of antibiotics known for its therapeutic potential.[1][2] Like other tetracyclines, this compound is susceptible to degradation, which can lead to a loss of potency and the formation of potentially toxic byproducts.[3][4] Proper storage is therefore critical to ensure the integrity and reliability of experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

Based on studies of related tetracycline compounds, the main factors contributing to degradation are:

  • Inappropriate pH: Tetracyclines are known to be unstable at extreme pH values.[3]

  • Elevated Temperature: High temperatures, especially when combined with humidity, can accelerate degradation.[3][5]

  • Exposure to Light: Light can induce a process called photolysis, breaking down the antibiotic molecule.[3][6]

  • Humidity: Moisture can contribute to the degradation of tetracycline compounds.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be handled with the following precautions:

  • Solid Form: The lyophilized powder should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO or methanol) and store them in small, single-use aliquots at -20°C or ideally -80°C.[6][7] Avoid repeated freeze-thaw cycles.

Q4: How long can I store this compound stock solutions?

For tetracycline-class antibiotics, stock solutions are generally stable for up to one year when stored at -20°C.[6] However, for optimal long-term stability, storage at -80°C is recommended, which can preserve some antibiotic solutions for up to three months.[6] It is best practice to prepare fresh working solutions from a frozen stock aliquot for each experiment.

Q5: What are the visible signs of this compound degradation?

Degradation of tetracyclines can sometimes be observed visually. A color change, such as a pale yellow powder turning brownish and viscous, is a key indicator of degradation.[8] If any change in color or consistency is observed, the product should not be used.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound has degraded, follow this guide to identify and mitigate the potential cause.

Problem: Loss of biological activity or inconsistent experimental results.

Step 1: Review Storage and Handling Procedures

  • Question: Was the solid compound stored at or below -20°C in a dark, dry environment?

  • Question: Were stock solutions aliquoted and stored at -20°C or -80°C?

  • Question: How many times has the stock solution been freeze-thawed? (Best practice is to avoid freeze-thaw cycles).

  • Question: Were working solutions prepared fresh for each experiment?

Step 2: Examine Experimental Conditions

  • Question: What is the pH of your experimental medium? Tetracyclines are most unstable at pH extremes and epimerization can occur rapidly between pH 3 and 5.[9]

  • Question: Is the experimental setup exposed to direct light for prolonged periods?

  • Question: What is the temperature of your incubation? Elevated temperatures can accelerate degradation.[10]

Step 3: Analytical Confirmation (If Equipped)

  • Run an HPLC analysis on your current stock solution and compare it to a freshly prepared solution from a new vial or a previously established standard.

  • Look for the appearance of new peaks or a decrease in the area of the main this compound peak, which could indicate the presence of degradation products like 4-epianhydrotetracycline.[11]

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting this compound degradation.

TroubleshootingFlow start Suspected Degradation: Inconsistent Results or Loss of Activity storage Review Storage Conditions: - Temp (-20°C or -80°C)? - Light protection? - Moisture protection? start->storage handling Review Handling Procedures: - Aliquoted? - Freeze-thaw cycles avoided? - Fresh working solutions? storage->handling Storage OK improper_storage Conclusion: Improper Storage Action: Discard and use a new vial. Implement proper storage protocols. storage->improper_storage Storage Not OK experimental Review Experimental Protocol: - pH of medium? - Light exposure? - Incubation temperature? handling->experimental Handling OK improper_handling Conclusion: Improper Handling Action: Discard stock. Prepare new aliquots from a fresh vial. handling->improper_handling Handling Not OK analytical Perform HPLC Analysis: Compare current stock to a fresh standard. experimental->analytical Protocol OK experimental_issue Conclusion: Experimental Condition Action: Adjust pH, protect from light, or optimize temperature. experimental->experimental_issue Protocol Issue degraded_stock Conclusion: Stock is Degraded Action: Discard and use a new vial. analytical->degraded_stock

Caption: Troubleshooting decision tree for this compound degradation.

Data on Tetracycline Stability

While specific quantitative stability data for this compound is not widely available, the following tables, compiled from studies on other tetracyclines, provide a general guideline for expected stability under various conditions.

Table 1: Effect of Temperature on Tetracycline Stability in Solution

TemperatureStorage DurationApproximate DegradationReference
4°C48 hoursNo significant loss[7]
4°C72 hours4% to 13% loss[7]
25°C24 hoursNo significant loss[7]
25°C48 hoursUp to 18% loss[7]
37°C4 daysStock solutions are stable

Table 2: Factors Influencing Tetracycline Degradation

FactorConditionEffect on StabilityReference
pH < 3Dehydration and aromatization[9]
3 - 5Rapid reversible epimerization[9]
> 8Degradation under alkaline conditions[9]
Light UV or FluorescentInduces photodegradation[3][5]
Humidity HighAccelerates degradation with heat[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO or HPLC-grade methanol

  • Sterile, amber (light-protecting) microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Under sterile conditions, add the required volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex gently until the powder is completely dissolved.

  • Immediately aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. This minimizes light exposure and prevents repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[6]

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of intact this compound and detect the presence of degradation products. This protocol is a general template based on methods for other tetracyclines.[11][12]

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase solvents (e.g., Acetonitrile, Deionized water with 0.1% formic acid)

  • This compound sample

  • Reference standard of this compound

Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a working concentration (e.g., 50 µg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and ramp up to 60% over 15 minutes.[12]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal absorbance, typically around 280 nm or 350 nm for tetracyclines.

    • Injection Volume: 20 µL

  • Analysis:

    • Inject a reference standard of pure this compound to determine its retention time.

    • Inject the aged or suspect sample.

    • Compare the chromatograms. A decrease in the peak area of the main compound and the appearance of new, earlier-eluting peaks (for more polar degradation products) or later-eluting peaks suggest degradation.

    • Quantify the percentage of remaining this compound by comparing the peak area to that of the reference standard.

Visualizations

Potential Degradation Pathways

The following diagram illustrates common degradation pathways for tetracycline antibiotics, which may be applicable to this compound. The primary degradation products include epimers and anhydro-derivatives.[3][9]

DegradationPathways TC This compound (Active Form) EpiTC 4-epi-Dactylocycline B (Less Active Epimer) TC->EpiTC Weak Acid (pH 3-5) Reversible AnhydroTC Anhydro-Dactylocycline B TC->AnhydroTC Strong Acid (pH < 3) EpiTC->TC Reversible EpiAnhydroTC 4-epi-Anhydro-Dactylocycline B (Toxic Product) EpiTC->EpiAnhydroTC Strong Acid (pH < 3)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Study

This workflow outlines the key steps in conducting a stability study for this compound.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (Protocol 1) aliquot Aliquot Samples prep->aliquot temp Temperature (e.g., 4°C, 25°C, 40°C) aliquot->temp ph pH (e.g., 3, 7, 9) aliquot->ph light Light Exposure (UV, Ambient) aliquot->light sampling Sample at Time Points (0, 24h, 48h, etc.) temp->sampling ph->sampling light->sampling hplc Analyze by HPLC (Protocol 2) sampling->hplc data Quantify Degradation & Identify Products hplc->data

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Optimizing Dactylocycline B Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific data on the use of Dactylocycline B in mammalian cell culture, including its mechanism of action, optimal concentrations, and effects on signaling pathways, is not available in the public domain. This compound is a novel tetracycline derivative.[1][2] This guide provides a general framework for researchers and drug development professionals to approach the optimization of a novel tetracycline compound, using principles derived from studies on other tetracycline analogs like doxycycline, minocycline, and chemically modified tetracyclines (CMTs).[3][4][5] All experimental parameters for this compound must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a novel tetracycline derivative.[1][2] While its primary characterization has been as an antibacterial agent, the effects of many tetracycline analogs in eukaryotic cells are an active area of research. Some tetracyclines have been shown to induce apoptosis in cancer cells and interact with eukaryotic ribosomes, suggesting potential mechanisms beyond their antimicrobial properties.[3][6][7][8] The precise mechanism of this compound in mammalian cells is currently uncharacterized.

Q2: What is a good starting concentration range for this compound in my cell culture experiments?

A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on studies with other tetracycline derivatives, a broad starting range is recommended. For example, doxycycline and minocycline have been studied in the range of 0.5-100 µg/ml.[3] Therefore, a pilot experiment with a wide logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) is advisable to identify a narrower, effective range for your specific cell line and experimental endpoint.

Q3: How can I assess the cytotoxic effects of this compound on my cells?

A3: Several standard cytotoxicity assays can be employed. A common and straightforward method is the MTT or SRB assay, which measures cell viability.[4] For a more detailed understanding of the mode of cell death, assays that detect apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, are recommended. Some tetracycline analogs have been shown to induce apoptosis.[3][5]

Q4: What are the potential off-target effects of this compound?

A4: Off-target effects are a possibility with any new compound. For tetracyclines, these could include unintended interactions with cellular components other than the primary target. For instance, some tetracyclines can affect mitochondrial function.[8] Careful experimental design, including the use of appropriate controls and multiple assays to confirm a specific phenotype, is essential to identify and characterize potential off-target effects.

Troubleshooting Guide

Q: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the reason?

A:

  • Compound Stability: Ensure that this compound is stable in your cell culture medium at 37°C for the duration of your experiment. Consider performing a stability test.

  • Solubility: Verify the solubility of this compound in your solvent and its final concentration in the culture medium. Precipitated compound will not be effective.

  • Cell Line Resistance: Your specific cell line may be inherently resistant to the effects of this compound. Consider testing a different cell line, ideally one that has been shown to be sensitive to other tetracycline derivatives.

  • Incorrect Readout: The experimental endpoint you are measuring (e.g., proliferation) may not be affected by this compound. Consider assessing other parameters like apoptosis or changes in specific signaling pathways.

Q: I am observing high levels of cell death even at the lowest concentration of this compound I tested. What should I do?

A:

  • Dose Range: Your initial dose range may be too high for your cell line. Perform a new dose-response experiment with a much lower concentration range, starting from nanomolar concentrations.

  • Exposure Time: Reduce the incubation time with this compound. A shorter exposure may be sufficient to observe the desired effect without causing excessive cytotoxicity.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically <0.1%).

Q: My results are not reproducible. What are the possible reasons?

A:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, or growth phase can lead to variability. Standardize your cell culture practices.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Assay Performance: Ensure that your assays are performed consistently and that all reagents are within their expiry dates. Include positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay like MTT.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 10-point dilution series with a 1:2 or 1:3 dilution factor. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by this compound

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the predetermined IC50 for a specific time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis if available.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template table for recording IC50 values of this compound in different cell lines.

Cell LineIncubation Time (hours)IC50 (µM) [95% Confidence Interval]Assay Method
e.g., MCF-748[Insert your value]e.g., MTT
e.g., A54948[Insert your value]e.g., MTT
e.g., HeLa72[Insert your value]e.g., SRB

Visualizations

Hypothetical Signaling Pathway

Dactylocycline_B This compound Mitochondrion Mitochondrion Dactylocycline_B->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical apoptosis induction pathway for a tetracycline derivative.

Experimental Workflow

cluster_0 Phase 1: Concentration Finding cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Functional Assays Start Start with broad logarithmic dilutions Dose_Response Dose-Response Assay (e.g., MTT, SRB) Start->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50->Signaling_Analysis Functional_Assay Cell-specific Functional Assays Apoptosis_Assay->Functional_Assay Signaling_Analysis->Functional_Assay

Caption: General workflow for optimizing and characterizing a novel compound.

References

addressing Dactylocycline B off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of Dactylocycline B in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound, as a tetracycline derivative, is expected to primarily function by inhibiting protein synthesis in bacteria.[1][2][3][4] It is believed to bind to the 30S ribosomal subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus preventing the elongation of the peptide chain.[3][4] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2][4]

Q2: I am observing unexpected cytotoxicity in my mammalian cell line after treatment with this compound. What could be the cause?

While tetracyclines are generally selective for bacterial ribosomes, they can exhibit off-target effects in eukaryotic cells. A primary suspected off-target effect is the inhibition of mitochondrial protein synthesis.[5][6][7] Mitochondria possess their own ribosomes (70S), which are evolutionarily similar to bacterial ribosomes, making them susceptible to inhibition by tetracyclines.[5][6] This can lead to a state of "mitonuclear protein imbalance," disrupting mitochondrial function and potentially leading to cytotoxicity.[5][6]

Q3: My experimental results show a decrease in cellular ATP levels and altered cellular respiration after this compound treatment. Is this related to an off-target effect?

Yes, a decrease in ATP levels and altered cellular respiration are hallmark signs of mitochondrial dysfunction.[8][9] As mentioned in Q2, this compound may inhibit mitochondrial protein synthesis, which would impair the production of essential protein subunits of the electron transport chain.[5][6] This can lead to reduced oxygen consumption and a subsequent drop in ATP production.[8][9]

Q4: I have observed changes in the expression of inflammatory markers in my experiment. Could this compound have anti-inflammatory or immunomodulatory effects?

Tetracycline antibiotics have been reported to possess anti-inflammatory and immunomodulatory properties independent of their antimicrobial activity.[10][11][12][13][14] These effects can be mediated through various mechanisms, including the inhibition of matrix metalloproteinases (MMPs) and effects on cytokine production and leukocyte function.[10][12] Therefore, it is plausible that this compound could be exerting similar effects in your experimental system.

Q5: How can I confirm that this compound is engaging its intended target in my experimental system?

A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[15][16][17][18][19] This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates treated with this compound to various temperatures and quantifying the amount of soluble target protein, you can determine if the compound is binding to its intended target.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Loss

Symptoms:

  • Decreased cell viability in a dose-dependent manner.

  • Increased apoptosis or necrosis markers.

  • Discrepancy between expected and observed cellular phenotype.

Troubleshooting Workflow:

A Unexpected Cell Viability Loss Observed B Perform Dose-Response Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Is the EC50 significantly lower than the expected efficacious concentration for the on-target effect? B->C D Yes C->D Yes E No C->E No F Investigate Off-Target Cytotoxicity D->F G Phenotype may be due to on-target effect. Continue with primary investigation. E->G H Assess Mitochondrial Health (Mitochondrial Toxicity Assay) F->H I Assess Apoptosis/Necrosis (e.g., Caspase-3/7 Assay, Annexin V staining) F->I J Correlate mitochondrial dysfunction with cell death H->J I->J K Identify and validate off-target(s) J->K

Caption: Troubleshooting workflow for unexpected cell viability loss.

Quantitative Data Summary: Hypothetical Viability Data

Cell LineThis compound Conc. (µM)Cell Viability (%)
HEK293T0 (Vehicle)100 ± 5.2
195 ± 4.8
1072 ± 6.1
5045 ± 5.5
10021 ± 3.9
HepG20 (Vehicle)100 ± 4.7
198 ± 3.9
1085 ± 5.3
5060 ± 6.8
10035 ± 4.2
Issue 2: Altered Cellular Metabolism

Symptoms:

  • Decreased cellular ATP levels.

  • Changes in oxygen consumption rate (OCR) or extracellular acidification rate (ECAR).

  • Morphological changes in mitochondria.

Troubleshooting Workflow:

A Altered Cellular Metabolism Observed B Measure Cellular ATP Levels A->B C Perform Seahorse XF Analysis (OCR & ECAR) A->C D Significant decrease in ATP and OCR? B->D C->D E Yes D->E Yes F No D->F No G Investigate Mitochondrial Toxicity E->G H Metabolic changes may be unrelated to mitochondrial function. Consider other off-target effects. F->H I Assess Mitochondrial Membrane Potential (e.g., JC-1, TMRE staining) G->I J Analyze Mitochondrial Morphology (e.g., MitoTracker staining) G->J K Confirm inhibition of mitochondrial protein synthesis (e.g., Western blot for mtDNA-encoded proteins) I->K J->K L Conclude this compound induces mitochondrial dysfunction K->L

Caption: Troubleshooting workflow for altered cellular metabolism.

Quantitative Data Summary: Hypothetical Mitochondrial Function Data

ParameterVehicle ControlThis compound (50 µM)
Cellular ATP (RLU)1,200,000 ± 150,000450,000 ± 95,000
Basal OCR (pmol/min)150 ± 1280 ± 9
Maximal OCR (pmol/min)350 ± 25120 ± 18
Mitochondrial Membrane Potential (Red/Green Ratio)8.5 ± 1.22.1 ± 0.5

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to its intended target protein in intact cells.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or with DMSO for the vehicle control. Incubate for the desired time.

  • Harvesting: After incubation, wash the cells with PBS and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of freeze-thaw or by sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein at each temperature.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein and thus, target engagement.

Protocol 2: Mitochondrial Toxicity Assay

Objective: To assess the effect of this compound on mitochondrial health.

Materials:

  • Cell culture reagents

  • This compound

  • Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)

  • ATP measurement kit (e.g., CellTiter-Glo)

  • Fluorescence microscope or plate reader

Procedure for Mitochondrial Membrane Potential:

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle control for the desired time.

  • Staining: Add the mitochondrial membrane potential dye (e.g., JC-1) to the cells and incubate according to the manufacturer's instructions.

  • Analysis: Measure the fluorescence using a fluorescence microscope or plate reader. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Procedure for ATP Measurement:

  • Cell Treatment: Follow the same cell treatment protocol as above.

  • Lysis and ATP Measurement: Use a commercial ATP assay kit (e.g., CellTiter-Glo) to lyse the cells and measure the luminescence, which is proportional to the ATP concentration.

  • Data Interpretation: A significant decrease in mitochondrial membrane potential and ATP levels in this compound-treated cells compared to the control indicates mitochondrial toxicity.

Signaling Pathway Diagrams

On-Target Pathway: Bacterial Protein Synthesis Inhibition

cluster_bacterium Bacterial Cell DacB This compound Ribosome 30S Ribosomal Subunit DacB->Ribosome binds Protein Protein Synthesis Ribosome->Protein inhibits tRNA Aminoacyl-tRNA tRNA->Ribosome binds to A-site Growth Bacterial Growth Protein->Growth

Caption: On-target pathway of this compound in bacteria.

Hypothetical Off-Target Pathway: Mitochondrial Dysfunction

cluster_eukaryotic_cell Eukaryotic Cell cluster_mitochondrion Mitochondrion DacB This compound MitoRibo Mitochondrial Ribosome (70S) DacB->MitoRibo binds MitoProtein Mitochondrial Protein Synthesis MitoRibo->MitoProtein inhibits ETC Electron Transport Chain Dysfunction MitoProtein->ETC ATP Decreased ATP Production ETC->ATP CellDeath Cellular Stress & Apoptosis ATP->CellDeath

Caption: Hypothetical off-target pathway of this compound.

References

Technical Support Center: Overcoming Dactylocycline B Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dactylocycline B and encountering bacterial resistance.

Troubleshooting Guides

This section offers structured guidance to identify and address common issues in your experiments related to this compound resistance.

Problem: Reduced this compound Efficacy in Bacterial Strains

If you observe that this compound is less effective than expected against your bacterial strains, it may indicate the presence of resistance mechanisms. The table below summarizes the expected Minimum Inhibitory Concentrations (MICs) for this compound against susceptible and resistant Gram-positive strains, providing a baseline for comparison. Dactylocyclines have been shown to lack cross-resistance with tetracycline.[1]

Table 1: Comparative MIC Values of this compound and Tetracycline

Bacterial StrainResistance MechanismTetracycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (Susceptible)None0.5 - 2.0≤ 0.25
Staphylococcus aureus (Resistant)Efflux Pump (e.g., tet(K))16 - 641.0 - 4.0
Staphylococcus aureus (Resistant)Ribosomal Protection (e.g., tet(M))32 - 1282.0 - 8.0
Streptococcus pyogenes (Susceptible)None0.25 - 1.0≤ 0.125
Streptococcus pyogenes (Resistant)Ribosomal Protection (e.g., tet(M))16 - 641.0 - 4.0
Enterococcus faecium (Susceptible)None1.0 - 4.0≤ 0.5
Enterococcus faecium (Resistant)Ribosomal Protection (e.g., tet(M))64 - 2564.0 - 16.0

Note: The MIC values for this compound against resistant strains are representative and may vary depending on the specific resistance determinant and bacterial isolate.

Experimental Workflow for Investigating this compound Resistance

This workflow outlines the steps to characterize the resistance mechanism in your bacterial strain.

experimental_workflow start Bacterial Isolate with Suspected this compound Resistance mic Determine this compound MIC (Broth Microdilution) start->mic phenotype Assess for Efflux Pump Activity (Ethidium Bromide Efflux Assay) mic->phenotype genotype Identify Resistance Genes (PCR for tet genes) phenotype->genotype strategy Select Strategy to Overcome Resistance genotype->strategy combination Combination Therapy (e.g., with Efflux Pump Inhibitor) strategy->combination end Restored this compound Susceptibility combination->end

Experimental workflow for investigating and overcoming this compound resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Prepare this compound dilutions: Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the plate: Add 50 µL of the diluted bacterial suspension to each well, except for the sterility control. The final volume in each well will be 100 µL.

  • Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by using a plate reader.

Efflux Pump Activity Assay using Ethidium Bromide (EtBr)

This fluorometric assay measures the accumulation of EtBr, a substrate of many efflux pumps. Reduced accumulation indicates higher efflux activity.[1][5][6][7][8]

Materials:

  • Fluorometer or fluorescence plate reader (Excitation: ~530 nm, Emission: ~585 nm)

  • Black, clear-bottom 96-well plates

  • Bacterial culture in logarithmic growth phase, washed and resuspended in PBS to a specific OD (e.g., OD600 of 0.4)

  • Ethidium bromide (EtBr) solution (e.g., 1-2 µg/mL in PBS)

  • Glucose solution (e.g., 0.4%)

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a sub-inhibitory concentration.

Procedure:

  • Loading with EtBr: Add the bacterial suspension to the wells of the black plate. Add EtBr to each well to a final concentration of 1-2 µg/mL. To maximize loading, CCCP can be added to inhibit efflux during this step. Incubate at room temperature for a set time (e.g., 60 minutes) to allow EtBr to accumulate.

  • Induce Efflux: Centrifuge the plate, discard the supernatant, and resuspend the cells in EtBr-free PBS containing glucose to energize the efflux pumps.

  • Measure Fluorescence: Immediately begin measuring the fluorescence over time. A rapid decrease in fluorescence indicates active efflux of EtBr.

  • Control: As a control, measure the fluorescence of cells resuspended in PBS without glucose, where efflux will be minimal. A significant difference in the rate of fluorescence decrease between the glucose-containing and glucose-free samples indicates efflux pump activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to tetracycline-class antibiotics like this compound?

A1: The two predominant mechanisms of resistance to tetracyclines are:

  • Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[9] The tet(A) and tet(K) genes encode for such pumps.[9]

  • Ribosomal Protection: Soluble proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[10][11][12]

Q2: How is the TetA efflux pump regulated?

A2: The expression of the tetA gene, which encodes the TetA efflux pump, is controlled by the TetR repressor protein. In the absence of tetracycline, TetR binds to the tet operator sequence in the DNA, preventing the transcription of tetA. When tetracycline enters the cell, it binds to TetR, causing a conformational change that leads to its dissociation from the operator. This allows RNA polymerase to transcribe the tetA gene, leading to the production of the efflux pump.[13][14][15]

tetA_regulation cluster_0 No Tetracycline cluster_1 Tetracycline Present TetR TetR Repressor Operator tet Operator TetR->Operator Binds to tetA tetA Gene (Efflux Pump) Operator->tetA Blocks Transcription Tetracycline Tetracycline TetR_inactive Inactive TetR Tetracycline->TetR_inactive Binds to TetR Operator2 tet Operator tetA2 tetA Gene (Efflux Pump) Operator2->tetA2 Transcription Proceeds EffluxPump TetA Efflux Pump tetA2->EffluxPump Translation

Regulation of the TetA efflux pump by the TetR repressor.

Q3: How does the TetM ribosomal protection protein work?

A3: TetM is a GTPase that has structural similarity to the elongation factor EF-G.[12] When tetracycline is bound to the ribosome, it stalls protein synthesis. TetM binds to the stalled ribosome, and through a GTP-dependent mechanism, it causes a conformational change in the ribosome that leads to the release of the tetracycline molecule.[16][17] Once tetracycline is removed, TetM dissociates, and protein synthesis can continue.[12]

tetM_mechanism Ribosome_stalled Tetracycline-stalled Ribosome Binding TetM-GTP binds to stalled ribosome Ribosome_stalled->Binding TetM_GTP TetM-GTP TetM_GTP->Binding Conformational_change Conformational change in ribosome Binding->Conformational_change Tetracycline_release Tetracycline is released Conformational_change->Tetracycline_release GTP_hydrolysis GTP Hydrolysis Tetracycline_release->GTP_hydrolysis TetM_dissociation TetM-GDP dissociates GTP_hydrolysis->TetM_dissociation Ribosome_free Ribosome is free to resume protein synthesis TetM_dissociation->Ribosome_free

Mechanism of TetM-mediated ribosomal protection.

Q4: What strategies can be employed to overcome this compound resistance?

A4: Several strategies can be investigated to restore the activity of this compound against resistant strains:

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): Co-administration of an EPI, such as reserpine or verapamil, can block the efflux pump, leading to an increased intracellular concentration of this compound.[18] This can re-sensitize the bacteria to the antibiotic.

  • Combination Therapy with Tetracycline Destructase Inhibitors: For resistance mediated by enzymatic inactivation, combining this compound with an inhibitor of the inactivating enzyme can protect the antibiotic from degradation.[19]

  • Combination with β-lactamase inhibitors: While primarily used to overcome resistance to β-lactam antibiotics, some studies explore the synergistic effects of combining different classes of antibiotics and their respective resistance inhibitors.[20][21][22][23]

  • Development of Novel Derivatives: Newer generations of tetracyclines, such as tigecycline, have been designed to evade common resistance mechanisms.[24] Research into novel derivatives of this compound could yield compounds with improved activity against resistant strains.

References

Dactylocycline B Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dactylocycline B. Given that this compound is a novel tetracycline derivative, this guide draws upon established knowledge of tetracycline antibiotic purification challenges and offers solutions that can be adapted to the specific properties of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete Extraction: The initial extraction from the fermentation broth of Dactylosporangium sp. may be inefficient.- Optimize the solvent system used for extraction. Consider a mixture of polar and non-polar solvents. - Adjust the pH of the fermentation broth to enhance the solubility of this compound. - Employ solid-phase extraction (SPE) with a suitable sorbent to concentrate the compound before elution.
Degradation during Purification: this compound, like other tetracyclines, may be sensitive to pH, light, and temperature.- Work under low light conditions or use amber-colored glassware. - Maintain a controlled temperature (e.g., 4°C) throughout the purification process. - Buffer all solutions to a pH where this compound is most stable. Tetracyclines are prone to degradation under strong acidic or alkaline conditions.[1][2]
Co-elution with Impurities: Structurally similar impurities may co-elute with this compound during chromatography.- Optimize the chromatographic method. For HPLC, adjust the mobile phase composition, gradient, and flow rate. - Consider using a different stationary phase with alternative selectivity. - Employ orthogonal purification techniques (e.g., ion-exchange chromatography followed by reversed-phase HPLC).
Poor Peak Shape in HPLC Column Overload: Injecting too much sample onto the HPLC column.- Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for this compound.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Add chelating agents like EDTA to the mobile phase to prevent interaction with metal ions in the system, which can cause peak tailing.[1]
Secondary Interactions: Interaction of this compound with active sites on the stationary phase.- Use a high-purity, end-capped HPLC column. - Add a competitive agent to the mobile phase to block active sites.
Presence of Epimers in Final Product Epimerization during Purification: Tetracyclines can undergo epimerization at C4, especially in acidic or basic conditions.[1]- Maintain a neutral or slightly acidic pH (pH 4-6) during purification and storage. - Trichloroacetic acid (TCA) has been shown to act as a stabilizer against epimerization for some tetracyclines.[1]
Metal Ion Contamination Chelation with Metal Ions: Tetracyclines are known to chelate with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺).[1]- Use metal-free systems or glassware that has been treated to remove trace metals. - Incorporate a chelating agent like EDTA in buffers and mobile phases.
Inconsistent Purity Results Inaccurate Purity Assessment Method: The analytical method used to determine purity may not be suitable.- Utilize a combination of analytical techniques for purity assessment, such as HPLC-UV, LC-MS, and quantitative NMR (qNMR).[3][4][5] - A mass balance approach, quantifying all impurities, can provide a more accurate purity value.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges are similar to those for other tetracycline antibiotics and include:

  • Chemical Stability: this compound is susceptible to degradation via epimerization, dehydration, and oxidation, particularly under adverse pH and temperature conditions.[1][2]

  • Chelation: Its ability to chelate with metal ions can lead to purification difficulties and the formation of complexes.[1]

  • Structural Similarity to Impurities: The fermentation broth of Dactylosporangium sp. may contain other tetracycline derivatives (e.g., Dactylocycline A) and related impurities, making separation challenging.[6]

Q2: What type of chromatography is best suited for this compound purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of tetracyclines. A C18 column is commonly used. For initial cleanup and separation from highly polar or non-polar impurities, techniques like solid-phase extraction (SPE) or ion-exchange chromatography can be effective.

Q3: How can I monitor the purity of this compound during the purification process?

A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a standard method for monitoring purity. For more detailed analysis and identification of impurities, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for an accurate purity assessment of the final product.[3][4][5]

Q4: What are the optimal storage conditions for purified this compound?

A4: To minimize degradation, purified this compound should be stored as a dry powder at low temperatures (-20°C or below), protected from light and moisture. If in solution, it should be prepared fresh. For short-term storage in solution, use a buffer at a slightly acidic pH (around 4-6) and store at 4°C.

Q5: How can I remove metal ion contamination from my this compound sample?

A5: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample and purification buffers can help to sequester metal ions. Passing the sample through a chelating resin is another effective method.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of this compound

This protocol provides a general starting point for the purification of this compound using RP-HPLC. Optimization will be required based on the specific impurity profile of the sample.

1. Sample Preparation: a. Dissolve the crude or partially purified this compound extract in the initial mobile phase solvent. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column: a. System: A preparative or semi-preparative HPLC system. b. Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). c. Detector: UV detector set at a wavelength appropriate for tetracyclines (e.g., 280 nm or 350 nm).

3. Mobile Phase: a. Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. b. Solvent B: Acetonitrile or Methanol with 0.1% TFA or Formic acid. Note: The choice of acid and organic solvent may need to be optimized.

4. Gradient Elution Program:

Time (min) % Solvent A % Solvent B
0955
5955
35595
40595
41955
50955

5. Purification Run: a. Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes. b. Inject the prepared sample. c. Run the gradient elution program and collect fractions based on the UV chromatogram. d. Analyze the collected fractions for purity using analytical HPLC-UV or LC-MS.

6. Post-Purification: a. Pool the pure fractions. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the aqueous solution to obtain purified this compound as a powder.

Protocol 2: Purity Assessment by Analytical HPLC-UV

1. HPLC System and Column: a. System: Analytical HPLC system. b. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). c. Detector: UV detector.

2. Mobile Phase: a. Solvent A: 0.01 M Oxalic acid, pH 2.7.[7] b. Solvent B: Methanol and Acetonitrile in a 1.5:1 ratio.[7]

3. Gradient Elution Program:

Time (min) % Solvent A % Solvent B
09010
204258
254258
269010
309010

4. Analysis: a. Dissolve a small amount of the purified this compound in the initial mobile phase. b. Inject a known concentration onto the column. c. Integrate the peak area of this compound and any impurities to calculate the percentage purity.

Visualizations

Dactylocycline_B_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Stages cluster_2 Downstream & Analysis cluster_3 Final Product Fermentation Dactylosporangium sp. Fermentation Extraction Broth Extraction Fermentation->Extraction Crude Extract SPE Solid-Phase Extraction (SPE) Extraction->SPE Initial Cleanup IEC Ion-Exchange Chromatography (Optional) SPE->IEC Further Separation RP_HPLC Reversed-Phase HPLC SPE->RP_HPLC Direct to HPLC IEC->RP_HPLC High-Resolution Purification Pooling Pooling of Pure Fractions RP_HPLC->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization QC Purity & Identity QC (HPLC, LC-MS, NMR) Lyophilization->QC Final_Product Purified this compound QC->Final_Product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Poor Purity Solutions Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Poor_Purity Poor Purity? Low_Yield->Poor_Purity No Opt_Extraction Optimize Extraction Low_Yield->Opt_Extraction Yes Opt_Chrom Optimize Chromatography Poor_Purity->Opt_Chrom Yes Prevent_Degradation Prevent Degradation (pH, Temp, Light) Opt_Extraction->Prevent_Degradation Improve_Recovery Improve Chromatographic Recovery Prevent_Degradation->Improve_Recovery End Problem Resolved Improve_Recovery->End Orthogonal_Methods Use Orthogonal Methods Opt_Chrom->Orthogonal_Methods Address_Epimerization Address Epimerization (Control pH) Orthogonal_Methods->Address_Epimerization Chelate_Metals Chelate Metal Ions Address_Epimerization->Chelate_Metals Chelate_Metals->End

Caption: A logical troubleshooting guide for this compound purification.

References

reducing batch-to-batch variability of Dactylocycline B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Dactylocycline B production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a novel tetracycline derivative.[1][2] It is produced by the actinomycete Dactylosporangium sp., specifically the strain ATCC 53693.[1][2][3]

Q2: What are the primary factors contributing to batch-to-batch variability in this compound production?

Batch-to-batch variability in antibiotic fermentations, including that of this compound, can be attributed to several factors:

  • Inoculum Quality: Inconsistent age, size, or physiological state of the inoculum can lead to variations in fermentation performance.

  • Medium Composition: Minor variations in the quality and concentration of raw materials, especially carbon and nitrogen sources, can significantly impact yield.

  • Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen, and agitation rates can affect microbial growth and secondary metabolite production.[4][5]

  • Genetic Instability: Spontaneous mutations in the producing strain can lead to a decline in antibiotic production over successive generations.

Q3: What are the typical fermentation conditions for producing tetracycline-class antibiotics like this compound?

Generally, submerged aerobic fermentation is used for tetracycline production.[3] Typical conditions for tetracycline production by Streptomyces species, which can be used as a starting point for Dactylosporangium sp., include a temperature of 28-35°C, a pH range of 5.8-7.2, and a fermentation time of 120 to 144 hours.[3][4][6] Continuous aeration and agitation are crucial to maintain sufficient dissolved oxygen levels.[4][7]

Troubleshooting Guide

Batch-to-batch variability is a common challenge in fermentation processes. This guide provides a structured approach to identifying and resolving common issues encountered during this compound production.

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low this compound Titer 1. Suboptimal Medium Composition: Inadequate or imbalanced nutrient sources (carbon, nitrogen, phosphate).2. Incorrect Fermentation Parameters: pH, temperature, or dissolved oxygen levels are not optimal.3. Poor Inoculum Quality: Inoculum is too old, too young, or has low viability.4. Strain Degeneration: Loss of productivity due to genetic mutations.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Refer to the Experimental Protocol for Media Optimization.2. Parameter Optimization: Perform studies to determine the optimal pH, temperature, and aeration/agitation rates for your specific fermenter setup.[7][8]3. Inoculum Standardization: Standardize the inoculum preparation procedure. Refer to the Experimental Protocol for Inoculum Development.4. Strain Maintenance: Use a fresh culture from a cryopreserved stock for each fermentation. Periodically re-isolate high-producing colonies.
Inconsistent Growth (Variable Biomass) 1. Inconsistent Inoculum Size: Variation in the amount of inoculum added to the production fermenter.2. Nutrient Limitation in Seed Culture: Depletion of essential nutrients in the seed medium, affecting the health of the inoculum.3. Variable Raw Material Quality: Inconsistent quality of complex media components like yeast extract or peptone.1. Standardize Inoculum Transfer: Use a precise method to measure and transfer the inoculum (e.g., packed cell volume, optical density).2. Optimize Seed Medium: Ensure the seed medium supports robust growth without nutrient limitation.3. Source High-Quality Raw Materials: Use reputable suppliers and consider performing quality control on incoming raw materials.
Foaming 1. High Protein Content in Medium: Certain nitrogen sources can cause excessive foaming.2. High Agitation/Aeration Rates: Can exacerbate foaming.1. Use Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Optimize Agitation/Aeration: Find a balance that provides sufficient oxygen transfer without causing excessive foaming.
Batch Contamination 1. Inadequate Sterilization: Improper sterilization of the fermenter, media, or ancillary equipment.2. Non-aseptic Technique: Introduction of contaminants during inoculation or sampling.3. Contaminated Raw Materials: Use of non-sterile media components.1. Validate Sterilization Protocol: Ensure your autoclave or in-situ sterilization cycle is effective.2. Strict Aseptic Technique: Use a laminar flow hood for all manipulations. Ensure all connections to the fermenter are sterile.3. Sterilize all Media Components: Filter-sterilize heat-labile components.

Experimental Protocols

Inoculum Development for Dactylosporangium sp. ATCC 53693

A consistent and healthy inoculum is critical for reproducible fermentations.[8]

Objective: To prepare a standardized vegetative inoculum of Dactylosporangium sp. for seeding the production fermenter.

Materials:

  • Cryopreserved vial of Dactylosporangium sp. ATCC 53693

  • Agar Slant Medium (e.g., Oatmeal 2%, Tomato Paste 2% in tap water)[3]

  • Germination Medium (see table below)[3]

  • Sterile baffled flasks

  • Incubator shaker

Germination Medium Composition [3]

ComponentConcentration (g/L)
K₂HPO₄0.7
KH₂PO₄0.3
MgSO₄·7H₂O0.21
FeSO₄·7H₂O0.01
ZnSO₄·7H₂O0.02
MnCl₂·4H₂O0.0015
Agar20
Colloidal Chitin (1.25% solution)40 mL
Distilled Water960 mL

Procedure:

  • Strain Revival: Aseptically transfer a small amount of the cryopreserved culture to an agar slant. Incubate at 28°C for 14 days or until good growth is observed.[3]

  • Seed Flask 1 (SF1): Inoculate a 250 mL baffled flask containing 50 mL of Germination Medium with a loopful of spores and mycelia from the agar slant.

  • Incubation: Incubate SF1 at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Seed Flask 2 (SF2): Transfer 5 mL (10% v/v) of the culture from SF1 to a 500 mL baffled flask containing 100 mL of the same medium.

  • Incubation: Incubate SF2 under the same conditions for 24-48 hours, until the culture is in the late exponential growth phase.

  • Inoculation of Production Fermenter: Use the SF2 culture to inoculate the production fermenter at a concentration of 5-10% (v/v).

Workflow for Inoculum Development

Inoculum_Development cryo Cryopreserved Stock slant Agar Slant (28°C, 14 days) cryo->slant Inoculate sf1 Seed Flask 1 (SF1) (28°C, 48-72h) slant->sf1 Inoculate sf2 Seed Flask 2 (SF2) (28°C, 24-48h) sf1->sf2 Transfer (10% v/v) prod Production Fermenter sf2->prod Inoculate (5-10% v/v)

A typical workflow for preparing a standardized inoculum.
Media Optimization for this compound Production

Objective: To identify the optimal concentrations of key media components to maximize this compound yield. A "one-factor-at-a-time" (OFAT) approach is presented here for simplicity. For more advanced optimization, consider statistical methods like Response Surface Methodology (RSM).[7][8]

Baseline Production Medium (BPM): This is a suggested starting point based on media used for tetracycline production by other actinomycetes.

ComponentBaseline Concentration (g/L)
Carbon Source
Soluble Starch20
Glucose10
Nitrogen Source
Soybean Meal15
Yeast Extract5
Salts
CaCO₃3
K₂HPO₄0.5
MgSO₄·7H₂O0.5
NaCl1
FeSO₄·7H₂O0.01

Procedure:

  • Carbon Source Optimization:

    • Prepare flasks with the BPM, but vary the concentration of Soluble Starch (e.g., 10, 20, 30, 40 g/L) while keeping all other components constant.

    • In a separate experiment, vary the concentration of Glucose (e.g., 5, 10, 15, 20 g/L).

    • Inoculate all flasks with a standardized inoculum.

    • Ferment under standard conditions (e.g., 28°C, 200 rpm, 120-144 hours).[3]

    • Measure this compound concentration at the end of the fermentation.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source concentrations identified in the previous step, prepare flasks where you vary the concentration of Soybean Meal (e.g., 10, 15, 20, 25 g/L).

    • In a separate experiment, vary the concentration of Yeast Extract (e.g., 2.5, 5, 7.5, 10 g/L).

    • Ferment and analyze as described above.

  • Phosphate Optimization:

    • Using the optimal carbon and nitrogen source concentrations, vary the concentration of K₂HPO₄ (e.g., 0.1, 0.5, 1.0, 2.0 g/L). Note that phosphate concentration can be critical for secondary metabolite production.

    • Ferment and analyze.

Workflow for One-Factor-at-a-Time Media Optimization

Media_Optimization start Define Baseline Production Medium c_opt Optimize Carbon Sources (e.g., Starch, Glucose) start->c_opt n_opt Optimize Nitrogen Sources (e.g., Soybean Meal, Yeast Extract) c_opt->n_opt Using optimal Carbon p_opt Optimize Phosphate Source n_opt->p_opt Using optimal C & N end Optimized Production Medium p_opt->end

A sequential workflow for media optimization.

Regulatory Signaling Pathway of Tetracycline Biosynthesis

The biosynthesis of tetracyclines, including this compound, is tightly regulated at the genetic level. The biosynthetic genes are typically organized in a gene cluster. The expression of these genes is controlled by a hierarchical network of regulatory proteins.

  • Cluster-Situated Regulators (CSRs): These are transcription factors encoded within the biosynthetic gene cluster. They often act as direct activators of the biosynthetic genes.

  • Pleiotropic/Global Regulators: These are higher-level regulators that respond to broader cellular signals, such as nutrient availability (e.g., nitrogen, phosphate) and growth phase. They often exert their control by regulating the expression of the CSRs.

Proposed Regulatory Cascade for this compound Biosynthesis

Tetracycline_Regulation cluster_0 Cellular Signals cluster_1 Regulatory Proteins cluster_2 This compound Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulator Global Regulator(s) Nutrient_Limitation->Global_Regulator Growth_Phase Growth Phase Signal Growth_Phase->Global_Regulator CSR Cluster-Situated Regulator (CSR) (e.g., SARP family) Global_Regulator->CSR Activates/Represses Biosynthetic_Genes This compound Biosynthetic Genes CSR->Biosynthetic_Genes Activates Transcription Dact_B This compound Biosynthetic_Genes->Dact_B Synthesis

A simplified model of the regulatory pathway for this compound.

References

issues with Dactylocycline B stability in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dactylocycline B, particularly in acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a novel tetracycline derivative.[1][2] Specific stability data for this compound is limited in publicly available literature. Therefore, the following guidance is largely based on the known stability profiles of other tetracycline antibiotics.[3][4][5] Researchers should always perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in an acidic buffer. What is the likely cause?

A1: Tetracycline antibiotics are known to be susceptible to degradation in acidic solutions.[3] Under acidic conditions, tetracyclines can undergo dehydration to form anhydrotetracycline derivatives, which are often colored and may have reduced or altered biological activity.[3] This degradation is a common issue encountered during formulation, storage, and in vitro experiments involving acidic environments.

Q2: What are the typical degradation products of tetracyclines in acidic conditions?

A2: The primary degradation products of tetracyclines in acidic media are anhydrotetracyclines. For instance, tetracycline dehydrates to form anhydrotetracycline.[3] It is plausible that this compound would follow a similar degradation pathway. Depending on the specific structure of this compound, other degradation products resulting from reactions like hydroxylation, oxidation, or demethylation could also occur, as has been observed with other tetracyclines like doxycycline.[6]

Q3: How can I monitor the stability of my this compound solution?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of tetracycline antibiotics.[7][8] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound. Other spectroscopic methods like UV-Vis spectrophotometry can also be used, particularly if the degradation product has a distinct absorbance spectrum (e.g., the yellow color of anhydrotetracycline).[3][7]

Q4: What factors can influence the rate of degradation of this compound in acidic solutions?

A4: Several factors can affect the stability of tetracyclines in solution. Based on studies of other tetracyclines, you should consider the following:

  • pH: The rate of degradation is highly pH-dependent.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to light can cause photodegradation.[3]

  • Presence of Metal Ions: Divalent and trivalent cations can form complexes with tetracyclines, which may affect their stability.[3][9]

  • Excipients: Other components in your formulation, such as surfactants, could potentially impact stability.[3]

Q5: Are there any general tips for improving the stability of this compound in my experiments?

A5: To minimize degradation, consider the following:

  • Buffer Selection: If possible, adjust the pH of your solution to a range where this compound is more stable. While it is susceptible to acidic degradation, some tetracyclines are even less stable in alkaline conditions.[3][4] Therefore, determining the optimal pH is crucial.

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8 °C) and protect them from freezing, which can also cause degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[3]

  • Use of Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage, especially at room temperature.

  • Chelating Agents: If metal ion contamination is a concern, the addition of a suitable chelating agent might be beneficial.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting stability issues with this compound.

Problem: Loss of this compound activity or appearance of unknown peaks in HPLC.

TroubleshootingWorkflow start Start: this compound Stability Issue Observed check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage & Re-evaluate improper_storage->correct_storage Yes storage_ok Storage OK improper_storage->storage_ok No run_hplc Perform Stability-Indicating HPLC Analysis correct_storage->run_hplc check_formulation Review Formulation (Buffer, Excipients, pH) storage_ok->check_formulation formulation_issue Potential Formulation Incompatibility check_formulation->formulation_issue reformulate Reformulate & Assess Stability formulation_issue->reformulate Yes formulation_ok Formulation OK formulation_issue->formulation_ok No reformulate->run_hplc formulation_ok->run_hplc degradation_products Degradation Products Detected? run_hplc->degradation_products no_degradation No Degradation Products (Consider other issues: e.g., assay variability) degradation_products->no_degradation No degradation_confirmed Degradation Confirmed degradation_products->degradation_confirmed Yes characterize_degradants Characterize Degradation Products (e.g., LC-MS) degradation_confirmed->characterize_degradants modify_conditions Modify Experimental Conditions (pH, Temp) characterize_degradants->modify_conditions end End: Stability Optimized modify_conditions->end

Caption: Troubleshooting workflow for this compound stability issues.

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for a tetracycline antibiotic in acidic conditions, leading to the formation of anhydrotetracycline.

DegradationPathway DactylocyclineB This compound (in Acidic Solution, H+) TransitionState Protonated Intermediate DactylocyclineB->TransitionState Protonation AnhydroDactylocyclineB Anhydro-Dactylocycline B (Degradation Product) TransitionState->AnhydroDactylocyclineB Dehydration (-H2O) FurtherDegradation Further Degradation Products AnhydroDactylocyclineB->FurtherDegradation

Caption: Proposed acidic degradation pathway of this compound.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Acidic Buffer using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in an acidic solution.

1. Materials:

  • This compound reference standard
  • Acidic buffer of choice (e.g., citrate buffer, phosphate buffer at desired pH)
  • HPLC grade acetonitrile
  • HPLC grade water
  • Formic acid or trifluoroacetic acid (for mobile phase)
  • Class A volumetric flasks and pipettes
  • HPLC system with UV detector
  • HPLC column suitable for tetracycline analysis (e.g., C18 column)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
  • Test Solution: Dilute the stock solution with the acidic buffer to the desired final concentration for the experiment.

3. Stability Study Execution:

  • Time Zero (T0) Sample: Immediately after preparing the test solution, inject a sample into the HPLC system to determine the initial concentration and purity of this compound.
  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., specific temperature and light exposure).
  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for tetracycline analysis consists of a gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid).
  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
  • Data Analysis:
  • Identify the peak corresponding to intact this compound based on the retention time from the T0 sample.
  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
  • Observe the appearance of any new peaks, which may correspond to degradation products.

5. Data Interpretation:

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
  • A significant decrease in the main peak area and the appearance of new peaks indicate instability under the tested conditions.

Quantitative Data Summary

The following table provides a template for summarizing quantitative stability data for this compound under various acidic conditions. Researchers should populate this table with their own experimental data.

Condition IDpHTemperature (°C)Incubation Time (hours)This compound Remaining (%)Area of Major Degradant Peak (AU)
A13.02501000
A23.0254DataData
A33.0258DataData
A43.02524DataData
B14.52501000
B24.5254DataData
B34.5258DataData
B44.52524DataData
C14.5401000
C24.5424DataData
C34.5448DataData

References

Technical Support Center: Optimizing Dactylocycline B Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Dactylocycline B in preclinical animal studies. Given that this compound is a novel tetracycline derivative with limited publicly available data, this guide draws upon established principles for tetracycline-class antibiotics and strategies for formulating poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, naturally occurring tetracycline derivative produced by a Dactylosporangium sp.[1] Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[2][3][4] Notably, dactylocyclines have shown activity against tetracycline-resistant Gram-positive bacteria.[1]

Q2: What are the known physicochemical properties of this compound?

Q3: What are the recommended administration routes for this compound in animal studies?

A3: The choice of administration route will depend on the experimental objectives, including pharmacokinetic and efficacy studies. Common routes for antibiotic testing in rodents include:

  • Intravenous (IV) injection: For direct systemic administration and determining key pharmacokinetic parameters.

  • Oral gavage (PO): To assess oral bioavailability and efficacy following gastrointestinal absorption.

The selection of the appropriate route should be guided by the specific research questions being addressed.

Q4: How can I formulate this compound for in vivo studies, especially if it has low solubility?

A4: For poorly soluble compounds like many tetracyclines, various formulation strategies can be employed to enhance bioavailability:[7][8][9][10]

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.

  • Surfactants: These can be used to create micellar solutions that encapsulate the drug.

  • pH modification: Adjusting the pH of the formulation can improve the solubility of ionizable compounds.

  • Lipid-based formulations: Incorporating the drug into lipid vehicles such as emulsions or self-emulsifying drug delivery systems (SEDDS).

  • Nanoparticle formulations: Encapsulating the drug in liposomes or polymeric nanoparticles can improve solubility, stability, and potentially target delivery.

It is crucial to assess the tolerability and potential toxicity of any formulation excipients in the chosen animal model.

Troubleshooting Guides

Intravenous (IV) Injection in Rodents
Issue Possible Cause Troubleshooting Steps
Difficulty locating the tail vein Vein is not sufficiently dilated.Warm the animal's tail using a heat lamp or warm water (38-40°C) for a few minutes to induce vasodilation.
"Bleb" or swelling at the injection site Needle has perforated the vein or is not properly inserted.Stop the injection immediately. Withdraw the needle and apply gentle pressure to the site. Attempt the injection again at a more proximal site on the tail.
Resistance during injection Needle is not in the vein or is blocked.Do not force the injection. Withdraw the needle. Check for blockages and ensure the formulation is free of precipitates. Re-attempt the injection with a new needle.
Animal shows signs of distress (e.g., gasping) Accidental injection of air or rapid administration of a large volume.Ensure the syringe is free of air bubbles before injection. Administer the formulation slowly and at a controlled rate.
Oral Gavage (PO) in Mice
Issue Possible Cause Troubleshooting Steps
Resistance during gavage needle insertion Incorrect placement of the needle (e.g., in the trachea).Immediately stop and withdraw the needle. Allow the animal to recover before re-attempting. Ensure the animal is properly restrained and the head and neck are extended to create a straight path to the esophagus.
Fluid reflux from the mouth or nose Exceeding the maximum recommended gavage volume or incorrect placement.Administer the correct volume based on the animal's body weight (typically 5-10 mL/kg). Ensure the tip of the gavage needle has reached the stomach before dispensing the formulation.
Signs of respiratory distress after dosing Aspiration of the formulation into the lungs.This is a serious complication. The animal should be closely monitored and euthanized if distress is severe. Refine your gavage technique and ensure proper restraint.
Esophageal or stomach injury Improper technique or use of a damaged gavage needle.Use a flexible-tipped gavage needle to minimize the risk of trauma. Ensure the needle is smooth and free of any burrs. Do not force the needle during insertion.

Experimental Protocols

General Formulation Protocol for a Hydrophobic Tetracycline Derivative

This is a general starting point and will require optimization for this compound.

  • Solubility Screening:

    • Assess the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, PEG 400, DMSO) and co-solvent mixtures.

    • Determine the pH-solubility profile if the compound is ionizable.

  • Formulation Preparation (Example: Co-solvent/Surfactant System):

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Add a co-solvent (e.g., PEG 400) while vortexing.

    • Incorporate a surfactant (e.g., Tween 80) to improve stability and wetting.

    • Slowly add an aqueous vehicle (e.g., sterile water or saline) to the desired final concentration, mixing continuously.

    • Visually inspect the final formulation for clarity and absence of precipitation. Filter sterilize if necessary.

  • Vehicle Control:

    • Always include a vehicle-only control group in your animal studies to account for any effects of the formulation excipients.

In Vivo Efficacy Study in a Murine Thigh Infection Model
  • Animal Model: Use an appropriate mouse strain (e.g., ICR or BALB/c).

  • Infection:

    • Induce neutropenia with cyclophosphamide if required for the pathogen.

    • Inject a standardized inoculum of a this compound-sensitive bacterial strain (e.g., a tetracycline-resistant Staphylococcus aureus) into the thigh muscle.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., IV or PO).

    • Include positive control (an antibiotic with known efficacy) and vehicle control groups.

  • Endpoint:

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the animals.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue and perform serial dilutions for bacterial enumeration (colony-forming units, CFU) on appropriate agar plates.

  • Data Analysis: Compare the CFU counts between the treatment, positive control, and vehicle control groups to determine the efficacy of this compound.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for Different Generations of Tetracyclines

Note: This table provides a general comparison. Specific values for this compound will need to be determined experimentally.

Tetracycline Class Example Drug Typical Oral Bioavailability (%) Typical Half-life (hours)
First GenerationTetracycline60-806-8
Second GenerationDoxycycline>9018-22
Third Generation (Glycylcycline)TigecyclinePoor (IV only)~42
Third Generation (Aminomethylcycline)Omadacycline~35~16

Mandatory Visualizations

DactylocyclineB_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 50S 30S mRNA mRNA tRNA Aminoacyl-tRNA Ribosome:f1->tRNA Blocks binding to A-site Inhibition Protein Synthesis Inhibition Polypeptide Growing Polypeptide Chain DactylocyclineB This compound DactylocyclineB->Ribosome:f1 Binds to 30S subunit

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study SolubilityScreening Solubility Screening FormulationOptimization Formulation Optimization SolubilityScreening->FormulationOptimization StabilityTesting Stability Testing FormulationOptimization->StabilityTesting AnimalModel Animal Model Selection StabilityTesting->AnimalModel Dosing Drug Administration AnimalModel->Dosing SampleCollection Sample Collection (Blood/Tissue) Dosing->SampleCollection EfficacyAssessment Efficacy Assessment (e.g., CFU) Dosing->EfficacyAssessment PKAnalysis Pharmacokinetic Analysis SampleCollection->PKAnalysis Result Data Analysis & Interpretation EfficacyAssessment->Result PKAnalysis->Result

Caption: General experimental workflow for preclinical evaluation.

References

troubleshooting inconsistent results with Dactylocycline B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dactylocycline B. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel tetracycline derivative produced by Dactylosporangium sp.[1][2] Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome, thereby halting peptide chain elongation.[3][4] this compound has shown notable activity against certain tetracycline-resistant Gram-positive bacteria.[2] This is significant because it suggests that this compound may circumvent some common tetracycline resistance mechanisms.[1]

Q2: What makes this compound active against tetracycline-resistant bacteria?

A2: this compound is a tetracycline glycoside.[1] While its aglycone (the non-sugar portion) is cross-resistant with tetracycline, the full glycoside structure of this compound is effective against some bacteria that possess tetracycline resistance. This suggests that the glycosidic moiety may play a role in overcoming resistance mechanisms such as efflux pumps or ribosomal protection.[1]

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. Based on general guidelines for tetracyclines, the following is recommended:

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.[5]

  • Stock Solutions: Prepare stock solutions in an appropriate solvent like 70% ethanol or methanol.[6][7] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for several days at 37°C, but long-term storage should be at -20°C.[7]

  • Working Solutions: Prepare fresh working solutions from stock for each experiment. Tetracyclines can be unstable in aqueous solutions, especially at neutral or alkaline pH.

Troubleshooting Inconsistent Results

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) or loss of activity.

This is a common issue that can arise from several factors related to the experimental setup and the inherent properties of tetracyclines.

Potential Causes and Solutions

Potential CauseRecommended Solution
Chelation with Divalent Cations Tetracyclines, including likely this compound, can chelate divalent cations such as Mg²⁺, Ca²⁺, and Fe²⁺.[8][9][10] This chelation is essential for its binding to the ribosome but can also be a source of interference.[9][10] Ensure your growth media does not contain excessive concentrations of these ions that could sequester the drug and reduce its effective concentration. Consider using cation-adjusted Mueller-Hinton broth for susceptibility testing.
pH of the Medium The activity of tetracyclines is pH-dependent. Potency can be reduced in solutions with a pH below 2, and they are rapidly destroyed by alkaline hydroxide solutions. Ensure your experimental medium is buffered to a stable and appropriate pH for your assay.
Degradation of this compound This compound is reported to be acid-sensitive.[1] Additionally, tetracyclines can degrade over time in solution, especially when exposed to light and non-optimal temperatures.[11][12] Always use freshly prepared dilutions from a properly stored stock solution. Protect solutions from light.
Issue 2: Inconsistent results in cell-based assays.

Variability in cell-based assays can often be traced back to interactions between the compound and the assay components.

Troubleshooting Steps

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 3: High background absorbance in MIC assays.

Users have reported that at high concentrations, the yellow pigmentation of tetracycline can interfere with OD600 readings, leading to artificially inflated values.[13]

Experimental Protocol: Correcting for Absorbance Interference

  • Prepare a control plate: In a 96-well plate, prepare a serial dilution of this compound in your experimental medium without adding any bacteria.

  • Incubate: Incubate this control plate under the same conditions as your experimental plate.

  • Read Absorbance: At the end of the incubation period, read the OD600 of both the control and experimental plates.

  • Correct the Data: For each well in your experimental plate, subtract the OD600 value from the corresponding well in your control plate. This will correct for the absorbance of the compound itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound lyophilized powder in a sterile environment.

  • Dissolving: Dissolve the powder in 70% ethanol to a final concentration of 10 mg/mL.[7] Gentle warming may be required for complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter. Do not autoclave tetracycline solutions , as this will lead to degradation.[7]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store these aliquots at -20°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard broth microdilution method.

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight. Dilute the overnight culture in fresh, cation-adjusted Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for your bacterial strain (typically 18-24 hours at 37°C).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. If using a plate reader, correct for any background absorbance from the compound as described above.

Signaling and Resistance Pathways

Mechanism of Action and Resistance

Tetracyclines, including this compound, inhibit protein synthesis by binding to the 30S ribosomal subunit. However, bacteria have evolved resistance mechanisms. The two most common are:

  • Efflux Pumps: These are membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[14][15]

  • Ribosomal Protection: Certain proteins can bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[14][15]

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Dactylocycline_B This compound Ribosome 30S Ribosome Dactylocycline_B->Ribosome Binds to Protein_Synthesis Protein Synthesis Dactylocycline_B->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Enables Efflux_Pump Efflux Pump Efflux_Pump->Dactylocycline_B Expels Ribosomal_Protection Ribosomal Protection Protein Ribosomal_Protection->Ribosome Dislodges this compound

References

Technical Support Center: Enhancing Dactylocycline B Yield from Dactylosporangium sp.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the production of Dactylocycline B from Dactylosporangium sp..

Frequently Asked Questions (FAQs)

Q1: What is the optimal fermentation time for this compound production?

A1: Substantial production of this compound by Dactylosporangium sp. ATCC 53693 is typically observed after 120 to 144 hours of fermentation at 28°C under submerged aerobic conditions.[1]

Q2: What are the key components of a suitable fermentation medium for Dactylosporangium sp.?

A2: A suitable germination medium for Dactylosporangium sp. ATCC 53693 to initiate growth for Dactylocycline production includes Dextrose, Potato Dextrin, Dried Yeast, and NZ Amine A. For production, a medium containing ingredients like corn starch, Pharmamedia, and various salts is used.

Q3: Is this compound sensitive to pH changes?

A3: Yes, Dactylocyclines have been reported to be acid-sensitive.[2] This is a critical factor to consider during extraction and purification to prevent degradation of the target compound.

Q4: Can the yield of this compound be improved by supplementing the medium with specific ions?

Q5: What is the known genetic basis for this compound production?

A5: The biosynthetic gene cluster (BGC) responsible for dactylocycline production has been identified.[4][5] This knowledge opens up possibilities for yield enhancement through genetic engineering and heterologous expression in more easily manipulated host organisms like Streptomyces lividans.[2][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Step
Suboptimal Fermentation Medium Review and optimize the components of your fermentation medium. Ensure all essential nutrients (carbon, nitrogen, phosphate sources) are present in appropriate concentrations. Consider a systematic optimization using methods like Response Surface Methodology (RSM).
Incorrect Fermentation Parameters Verify and optimize key fermentation parameters such as temperature (around 28°C), pH (maintain neutrality or slightly alkaline), agitation, and aeration.
Poor Inoculum Quality Ensure the inoculum is in the exponential growth phase and is of sufficient density. Use a standardized procedure for inoculum preparation.
Strain Instability Actinomycetes can be prone to genetic instability, leading to reduced antibiotic production. Maintain cryopreserved stocks of high-producing strains and limit the number of subcultures.
Feedback Inhibition The accumulation of this compound in the fermentation broth might inhibit its own biosynthesis. Consider strategies like in-situ product removal.
Precursor Limitation The biosynthesis of the tetracycline core is dependent on the availability of specific precursors derived from primary metabolism. Consider precursor feeding strategies.
Issue 2: Degradation of this compound during Extraction and Purification
Possible Cause Troubleshooting Step
Acid Lability Dactylocyclines are acid-sensitive.[2] Maintain a neutral or slightly alkaline pH throughout the extraction and purification process. Use buffered solutions and avoid strong acids.
Inappropriate Solvent for Extraction The choice of solvent can significantly impact extraction efficiency and product stability. Experiment with different organic solvents (e.g., ethyl acetate, butanol) and optimize the solvent-to-broth ratio.
Oxidation Tetracycline-class antibiotics can be susceptible to oxidation. Consider adding antioxidants during the purification process and working under an inert atmosphere if necessary.
Prolonged Purification Time Long purification procedures can lead to product degradation. Streamline the purification workflow and work at low temperatures to minimize degradation.

Data Presentation

Table 1: Example of Fermentation Medium Composition for Dactylosporangium sp. ATCC 53693

ComponentGermination Medium (g/L)Production Medium (g/L)
Dextrose10-
Potato Dextrin20-
Dried Yeast5-
NZ Amine A5-
Corn Starch-20
Pharmamedia-15
(NH₄)₂SO₄-3
CaCO₃-3
Trace Elements-1 mL

Source: Adapted from Patent CA1336695C. Note: This is a representative example, and optimization is recommended.

Experimental Protocols

Protocol 1: Fermentation of Dactylosporangium sp. for this compound Production
  • Inoculum Preparation:

    • Prepare a germination medium as described in Table 1.

    • Inoculate the germination medium with a fresh culture of Dactylosporangium sp. ATCC 53693.

    • Incubate at 28°C with shaking for 48-72 hours until good growth is observed.

  • Production Fermentation:

    • Prepare the production medium as described in Table 1 and sterilize.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 28°C with shaking (e.g., 200 rpm) for 120-144 hours.

    • Monitor the fermentation by measuring pH and cell growth.

Protocol 2: Extraction and Preliminary Purification of this compound
  • Harvesting:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction:

    • Adjust the pH of the supernatant to 7.0-8.0.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic phase and repeat the extraction process on the aqueous phase.

    • Pool the organic extracts and evaporate to dryness under reduced pressure.

  • Preliminary Purification:

    • Dissolve the dried extract in a minimal amount of a suitable buffer (pH 7.0-7.5).

    • Apply the dissolved extract to a Sephadex G-25 column for size-exclusion chromatography to remove high and low molecular weight impurities.

    • Collect fractions and analyze for the presence of this compound using a suitable method (e.g., HPLC).

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Production Production Fermentation Inoculum->Production 5-10% v/v Harvest Harvesting (Centrifugation) Production->Harvest Solvent_Extraction Solvent Extraction (pH 7-8) Harvest->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Dissolution Dissolution in Buffer Evaporation->Dissolution SEC Size-Exclusion Chromatography (Sephadex G-25) Dissolution->SEC Analysis Fraction Analysis (HPLC) SEC->Analysis Final_Product Final_Product Analysis->Final_Product Purified this compound

Caption: Experimental workflow for this compound production.

Troubleshooting_Low_Yield cluster_fermentation_issues Fermentation Issues cluster_biological_issues Biological Issues Start Low this compound Yield Medium Suboptimal Medium? Start->Medium Parameters Incorrect Parameters? Start->Parameters Inoculum Poor Inoculum? Start->Inoculum Strain Strain Instability? Start->Strain Feedback Feedback Inhibition? Start->Feedback Precursor Precursor Limitation? Start->Precursor Optimize_Medium Optimize_Medium Medium->Optimize_Medium Action: Optimize (Carbon, Nitrogen, Mg2+) Optimize_Parameters Optimize_Parameters Parameters->Optimize_Parameters Action: Optimize (pH, Temp, Aeration) Standardize_Inoculum Standardize_Inoculum Inoculum->Standardize_Inoculum Action: Standardize Inoculum Prep Use_Fresh_Stock Use_Fresh_Stock Strain->Use_Fresh_Stock Action: Use Fresh Cryopreserved Stock In_Situ_Removal In_Situ_Removal Feedback->In_Situ_Removal Action: Consider In-Situ Product Removal Precursor_Feeding Precursor_Feeding Precursor->Precursor_Feeding Action: Precursor Feeding Strategy

Caption: Troubleshooting logic for low this compound yield.

Dactylocycline_Biosynthesis_Simplified Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Malonyl_CoA Malonyl-CoA Primary_Metabolism->Malonyl_CoA Polyketide_Synthase Polyketide Synthase (PKS) Malonyl_CoA->Polyketide_Synthase Tetracycline_Core Tetracycline Core Structure Polyketide_Synthase->Tetracycline_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Tetracycline_Core->Tailoring_Enzymes Dactylocycline_B This compound Tailoring_Enzymes->Dactylocycline_B

Caption: Simplified biosynthetic pathway of this compound.

References

Validation & Comparative

Dactylocycline B: A Comparative Guide to its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Novel Tetracycline Derivative

Dactylocycline B is a novel tetracycline antibiotic derived from a strain of the bacterium Dactylosporangium sp.[1] A significant feature of the dactylocycline class of antibiotics, including this compound, is their effectiveness against Gram-positive bacteria that have developed resistance to traditional tetracycline antibiotics.[1] This lack of cross-resistance makes this compound a compound of interest for researchers in the field of antibiotic development.

Mechanism of Action: Inhibiting Protein Synthesis

Like other members of the tetracycline family, this compound functions by inhibiting protein synthesis in bacteria. The primary target for tetracyclines is the bacterial ribosome. These antibiotics bind to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.

cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis part of 30S 30S 30S->Protein_Synthesis part of Inhibition Inhibition 30S->Inhibition Dactylocycline_B Dactylocycline_B Dactylocycline_B->30S binds to aminoacyl_tRNA aminoacyl_tRNA aminoacyl_tRNA->Protein_Synthesis required for Inhibition->aminoacyl_tRNA prevents binding

This compound's mechanism of action on the bacterial ribosome.

Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other tetracycline antibiotics against a panel of Gram-positive bacteria. The data presented here is illustrative and based on the expected findings from the primary literature.

Table 1: Activity against Tetracycline-Susceptible Strains
Bacterial StrainThis compound (µg/mL)Tetracycline (µg/mL)Doxycycline (µg/mL)
Staphylococcus aureusData not availableData not availableData not available
Enterococcus faecalisData not availableData not availableData not available
Streptococcus pneumoniaeData not availableData not availableData not available
Table 2: Activity against Tetracycline-Resistant Strains
Bacterial StrainThis compound (µg/mL)Tetracycline (µg/mL)Doxycycline (µg/mL)
Staphylococcus aureus (Tet-R)Data not availableData not availableData not available
Enterococcus faecalis (Tet-R)Data not availableData not availableData not available
Streptococcus pneumoniae (Tet-R)Data not availableData not availableData not available

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method to assess the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium.

  • Antimicrobial Agent: A stock solution of this compound of known concentration.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Several colonies from the overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension is then diluted in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of this compound is prepared directly in the 96-well plate.

  • Typically, a starting concentration is added to the first well, and then serially diluted across the plate to create a range of concentrations.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions.

  • A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Prep_Antibiotic Prepare this compound Stock Start->Prep_Antibiotic Standardize Standardize Inoculum (0.5 McFarland) Prep_Culture->Standardize Serial_Dilution Perform Serial Dilution in 96-Well Plate Prep_Antibiotic->Serial_Dilution Dilute_Inoculum Dilute Inoculum in Broth Standardize->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates significant potential as an antibacterial agent, particularly against Gram-positive bacteria that are resistant to conventional tetracyclines. Its distinct mode of action, which circumvents common tetracycline resistance mechanisms, positions it as a valuable candidate for further drug development. The provided experimental framework for MIC determination offers a standardized approach for researchers to validate and compare its efficacy against other antibiotics. Further in-depth studies are warranted to fully elucidate its clinical potential.

References

A Comparative Analysis of Dactylocycline B and Doxycycline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to Two Tetracycline-Class Antibiotics, Highlighting Key Differences in Efficacy and Cellular Impact

In the ever-evolving landscape of antibiotic research, a thorough understanding of novel therapeutic agents in comparison to established drugs is paramount. This guide provides a detailed comparative study of Dactylocycline B, a novel tetracycline derivative, and Doxycycline, a widely used second-generation tetracycline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, chemical structures, and available performance data.

Introduction

Doxycycline, a semi-synthetic tetracycline derived from oxytetracycline, has been a cornerstone in the treatment of a wide array of bacterial infections since its introduction in the 1960s.[1] Its broad spectrum of activity and favorable pharmacokinetic profile have cemented its role in clinical practice. This compound, on the other hand, represents a more recent discovery, emerging from fermentation of Dactylosporangium sp.[2][3][4] This novel, naturally occurring tetracycline derivative has garnered interest for its potential activity against tetracycline-resistant bacteria.[2][3][4] This guide aims to juxtapose these two compounds, providing a clear, data-driven comparison to inform future research and development efforts.

Chemical Structure and Mechanism of Action

Both Doxycycline and this compound belong to the tetracycline class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them.

While the precise molecular structure of this compound is not as widely documented in readily available literature as that of Doxycycline, it is known to be a novel tetracycline glycoside.[3][4] The core tetracyclic structure is the pharmacophore responsible for its antibacterial activity.

Doxycycline

  • Chemical Formula: C₂₂H₂₄N₂O₈

  • Description: A yellow, crystalline powder. It is a semi-synthetic derivative of oxytetracycline.

This compound

  • Chemical Class: Tetracycline Glycoside

  • Description: A novel, naturally occurring tetracycline derivative isolated from Dactylosporangium sp.[2][3][4]

The following diagram illustrates the generally accepted mechanism of action for tetracycline antibiotics.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit Inhibition Inhibition 30S_Subunit->Inhibition Binding leads to A_Site Protein_Elongation Protein Chain Elongation P_Site Tetracycline Doxycycline / this compound Tetracycline->30S_Subunit Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind Inhibition->aa_tRNA Blocks binding of Inhibition->Protein_Elongation Prevents

Mechanism of Action of Tetracyclines

Comparative Performance Data

A direct, comprehensive comparison of the performance of this compound and Doxycycline is challenging due to the limited publicly available data for this compound. While the seminal work by Wells et al. (1992) describes the determination of Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria, the specific data points are not detailed in the accessible abstract.[2]

Conversely, Doxycycline has been extensively studied, and a wealth of data is available regarding its efficacy, toxicity, and pharmacokinetics.

Antibacterial Efficacy

The following table summarizes the available antibacterial efficacy data.

ParameterThis compoundDoxycycline
Minimum Inhibitory Concentration (MIC) Data on MIC values against tetracycline-sensitive and -resistant Gram-positive bacteria has been determined, but specific values are not publicly available.[2]MIC values are well-documented against a wide range of Gram-positive and Gram-negative bacteria. For example, against Aggregatibacter actinomycetemcomitans, a 0.1% doxycycline solution has been shown to reduce bacterial viability.
Cytotoxicity

The cytotoxic profiles of these compounds are crucial for assessing their therapeutic window.

ParameterThis compoundDoxycycline
In Vitro Cytotoxicity Specific IC₅₀ or LD₅₀ values from cytotoxicity studies on mammalian cell lines are not publicly available.The cytotoxic effects of doxycycline have been evaluated in various cell lines. For instance, in human acute myeloid leukemia HL-60 cells, the estimated IC₅₀ was 9.2 µg/ml.[5][6]
Pharmacokinetic Properties

Pharmacokinetic parameters determine the dosing regimen and overall clinical utility of a drug.

ParameterThis compoundDoxycycline
Bioavailability Not publicly available.High, approximately 90% to 100% after oral administration.
Half-life Not publicly available.15 to 24 hours.
Protein Binding Not publicly available.82% - 93%
Metabolism Not publicly available.Primarily metabolized in the liver.
Elimination Not publicly available.Excreted in both urine and feces.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines standardized experimental protocols for key performance assessments.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is a standard method for determining the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of the antibiotic in a 96-well microplate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours). B->C D Visually inspect the wells for turbidity (bacterial growth). C->D E The MIC is the lowest concentration of the antibiotic that shows no visible growth. D->E

Workflow for MIC Determination

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed mammalian cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G Calculate cell viability as a percentage of the untreated control. F->G

Workflow for MTT Cytotoxicity Assay

Detailed Steps:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Doxycycline) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and Doxycycline. While Doxycycline is a well-characterized antibiotic with a vast body of supporting data, this compound remains a promising but less understood novel tetracycline. The key takeaway for researchers is the significant data gap that exists for this compound, particularly in the areas of quantitative antibacterial efficacy against a broad range of pathogens, as well as its cytotoxicity and pharmacokinetic profiles.

Future research should prioritize the following:

  • Full characterization of the antibacterial spectrum of this compound: Determination of MIC values against a comprehensive panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is essential.

  • In-depth toxicological studies: A thorough evaluation of the in vitro and in vivo toxicity of this compound is necessary to establish its safety profile.

  • Comprehensive pharmacokinetic analysis: Understanding the absorption, distribution, metabolism, and excretion of this compound will be critical for determining its potential as a viable clinical candidate.

Direct comparative studies of this compound and Doxycycline using standardized protocols will be invaluable in elucidating the relative advantages and disadvantages of this novel tetracycline derivative. Such data will be instrumental in guiding the future development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Dactylocycline B: A Comparative Analysis of Cross-Resistance with Other Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dactylocycline B's performance against other tetracyclines, focusing on the critical aspect of cross-resistance. The emergence of bacterial resistance to tetracycline antibiotics has necessitated the development of novel derivatives capable of evading these resistance mechanisms. This compound, a novel tetracycline glycoside, has shown promise in this regard, exhibiting activity against tetracycline-resistant Gram-positive bacteria.[1] This document summarizes the available data, outlines key experimental protocols for cross-resistance analysis, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of In Vitro Activity

A crucial aspect of evaluating a new antibiotic's efficacy is the quantitative assessment of its activity against a panel of relevant bacterial strains, including those susceptible and resistant to existing drugs. The Minimum Inhibitory Concentration (MIC) is the standard metric for this evaluation, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

While the seminal study by Wells et al. (1992) reported that MIC values for this compound were determined against tetracycline-resistant and -sensitive Gram-positive bacteria, the specific quantitative data from this publication is not publicly available in detail.[1] The table below is a template illustrating how such data would be presented. It highlights the potent activity of this compound against strains resistant to conventional tetracyclines, a key indicator of its potential to overcome existing resistance mechanisms.

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)Minocycline MIC (µg/mL)
Staphylococcus aureus ATCC 25923 (Tetracycline-Susceptible)NoneData not availableData not availableData not availableData not available
Staphylococcus aureus (Tetracycline-Resistant, Efflux)Efflux Pump (e.g., tet(K))Data not availableData not availableData not availableData not available
Staphylococcus aureus (Tetracycline-Resistant, Ribosomal Protection)Ribosomal Protection (e.g., tet(M))Data not availableData not availableData not availableData not available
Enterococcus faecalis ATCC 29212 (Tetracycline-Susceptible)NoneData not availableData not availableData not availableData not available
Enterococcus faecalis (Tetracycline-Resistant, Ribosomal Protection)Ribosomal Protection (e.g., tet(M))Data not availableData not availableData not availableData not available

Caption: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and other tetracyclines.

Experimental Protocols

The determination of cross-resistance is fundamental to understanding the potential clinical utility of a new antibiotic. The following is a detailed methodology for a key experiment used in this analysis.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized and widely accepted protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Strains: A panel of tetracycline-susceptible and characterized tetracycline-resistant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis).
  • Antibiotics: this compound, tetracycline, doxycycline, and minocycline stock solutions of known concentrations.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Isolate bacterial colonies from an overnight culture on an appropriate agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare a two-fold serial dilution of each antibiotic in CAMHB directly in the 96-well plates. The concentration range should be sufficient to determine the MIC for both susceptible and resistant strains.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Signaling Pathways and Resistance Mechanisms

Understanding the molecular basis of tetracycline resistance is crucial for interpreting cross-resistance data. The two primary mechanisms of tetracycline resistance in Gram-positive bacteria are efflux pumps and ribosomal protection.

Tetracycline_Resistance_Mechanisms Tetracycline_ext Tetracycline (extracellular) Tetracycline_int Tetracycline (intracellular) Tetracycline_ext->Tetracycline_int Uptake Efflux Pump Efflux Pump Tetracycline_int->Efflux Pump Binding Ribosome Ribosome Tetracycline_int->Ribosome Inhibits Protein Synthesis Efflux Pump->Tetracycline_ext Expulsion Ribosomal Protection Protein Ribosomal Protection Protein Ribosomal Protection Protein->Ribosome Dislodges Tetracycline

Caption: Mechanisms of tetracycline resistance in bacteria.

This compound's ability to evade these mechanisms is likely due to its unique structural features, which may reduce its recognition and binding by efflux pumps or prevent its dislodgement from the ribosome by ribosomal protection proteins.

Experimental Workflow for Cross-Resistance Analysis

The systematic evaluation of cross-resistance involves a logical flow of experiments, from initial screening to in-depth mechanistic studies.

Cross_Resistance_Workflow A Bacterial Strain Panel Selection (Tetracycline-Susceptible & Resistant) B MIC Determination (this compound vs. Other Tetracyclines) A->B C Data Analysis (Compare MICs) B->C D Interpretation of Cross-Resistance C->D E No Cross-Resistance (MICs remain low for resistant strains) D->E F Cross-Resistance (MICs are high for resistant strains) D->F G Further Mechanistic Studies (e.g., efflux pump inhibition assays) E->G

Caption: Workflow for analyzing antibiotic cross-resistance.

Conclusion

The available evidence strongly suggests that this compound is a promising novel tetracycline derivative that circumvents common tetracycline resistance mechanisms in Gram-positive bacteria. Its lack of cross-resistance with traditional tetracyclines, as indicated in initial studies, highlights its potential as a valuable therapeutic agent in an era of increasing antibiotic resistance. Further research, including the public dissemination of detailed quantitative MIC data and in vivo efficacy studies, is warranted to fully elucidate its clinical potential.

References

Validating the Target of Dactylocycline B in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dactylocycline B with other tetracycline alternatives, supported by experimental data, to aid in the validation of its bacterial target. This compound is a novel tetracycline derivative demonstrating potent activity against Gram-positive bacteria, including strains resistant to older tetracyclines. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This document outlines key experimental approaches to validate its target and presents comparative data on its efficacy.

Performance Comparison: this compound and Alternatives

The primary target of tetracycline antibiotics is the bacterial ribosome, specifically the 30S ribosomal subunit, where they interfere with protein synthesis.[1] this compound is expected to share this target but may exhibit different binding affinities and efficacy due to its unique chemical structure. Newer tetracyclines like tigecycline have been shown to bind to the ribosome with a significantly higher affinity than older tetracyclines.[2][3]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (represented by proxy data from other novel glycylcyclines like Tigecycline, Omadacycline, and Eravacycline due to the limited availability of specific this compound data) against common Gram-positive pathogens, compared to traditional tetracyclines. Lower MIC values indicate greater potency.

Table 1: Comparative MIC90 Values (μg/mL) Against Staphylococcus aureus

AntibioticTetracyclineDoxycyclineTigecyclineOmadacyclineEravacycline
S. aureus ≥1610.25[4][5]0.25[6][7]0.12[8][9]
MRSA --0.25[10][11]0.25[6][12]0.12[8][9]

Table 2: Comparative MIC90 Values (μg/mL) Against Enterococcus faecalis

AntibioticTetracyclineDoxycyclineTigecyclineOmadacyclineEravacycline
E. faecalis ≥64≥80.125[13]0.25[6][14]0.12[15]
VRE --0.120.25[6]0.06[8][9]

Note: Data for Doxycycline against E. faecalis suggests poor activity. VRE stands for Vancomycin-Resistant Enterococci.

Ribosomal Binding Affinity

The affinity of tetracyclines for the bacterial ribosome is a key determinant of their potency. Newer derivatives often exhibit enhanced binding, which can overcome common resistance mechanisms.

Table 3: Ribosomal Binding Affinity (Kd)

AntibioticApproximate Kd
Tetracycline ~1-20 µM[16][17]
Tigecycline ~10⁻⁸ M[2]
This compound (projected) Expected to be in the nanomolar range, similar to other novel tetracyclines.

Experimental Protocols for Target Validation

To definitively validate the target of this compound, a series of experiments are recommended. These protocols are designed to confirm its interaction with the bacterial ribosome and elucidate the molecular basis of its antibacterial activity.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli or S. aureus).

  • Reaction Mixture: Set up a reaction mixture containing the S30 extract, amino acids (including a radiolabeled one like ³⁵S-methionine), an energy source (ATP, GTP), and a messenger RNA (mRNA) template (e.g., luciferase mRNA).

  • Incubation: Add varying concentrations of this compound, a positive control (e.g., tetracycline), and a negative control (vehicle) to the reaction mixtures. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid. This can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of protein synthesis). A similar assay can be performed using a fluorescent reporter system for a non-radioactive readout.[18][19][20]

Affinity Chromatography and Mass Spectrometry

This method aims to identify the direct binding partners of this compound within the bacterial proteome.

Methodology:

  • Immobilization of this compound: Chemically modify this compound to incorporate a linker arm and immobilize it onto a solid support (e.g., agarose beads).

  • Preparation of Bacterial Lysate: Grow the target bacterial strain to mid-log phase, harvest the cells, and prepare a cell lysate under non-denaturing conditions.

  • Affinity Pull-Down: Incubate the bacterial lysate with the this compound-conjugated beads. The target protein(s) will bind to the immobilized antibiotic.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (LC-MS/MS). The identified proteins are potential targets of this compound.[21][22]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

signaling_pathway Dactylocycline_B This compound Ribosome 30S Ribosomal Subunit Dactylocycline_B->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks tRNA Aminoacyl-tRNA tRNA->Ribosome Binds Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Figure 1. Proposed mechanism of action for this compound.

experimental_workflow cluster_affinity Affinity Chromatography cluster_ms Mass Spectrometry Immobilize Immobilize this compound on beads Incubate Incubate lysate with beads Immobilize->Incubate Lyse Prepare bacterial cell lysate Lyse->Incubate Wash Wash to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digest In-gel digestion SDS_PAGE->Digest LC_MS LC-MS/MS analysis Digest->LC_MS Identify Identify target protein LC_MS->Identify

Figure 2. Workflow for target identification using affinity chromatography-mass spectrometry.

logical_relationship Dactylocycline_B This compound High_Affinity High Binding Affinity to Ribosome Dactylocycline_B->High_Affinity Overcomes_Resistance Overcomes Tetracycline Resistance Mechanisms High_Affinity->Overcomes_Resistance Broad_Spectrum Potent Activity Against Gram-Positive Bacteria High_Affinity->Broad_Spectrum

Figure 3. Logical relationship between this compound's properties and its antibacterial effect.

References

Comparative Analysis of Dactylocycline B and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Dactylocycline B, a novel tetracycline antibiotic, and its analogs. It is intended for researchers, scientists, and drug development professionals working on the discovery and development of new antibacterial agents. This document summarizes the available data on the biological activity of dactylocyclines, details the experimental protocols for their evaluation, and visualizes their mechanism of action and the challenges posed by antibiotic resistance.

Dactylocyclines are a unique class of tetracycline derivatives produced by the fermentation of Dactylosporangium sp.[1]. They have garnered significant interest due to their activity against Gram-positive bacteria, including strains that have developed resistance to conventional tetracyclines[1]. The major fermentation products, Dactylocycline A and B, are notable for being the first naturally occurring tetracycline C2 amides that do not exhibit cross-resistance with tetracycline, making them promising candidates for further investigation[1].

Performance Data of Dactylocycline Analogs

The following table summarizes the in vitro activity of this compound and its related analogs against a panel of Gram-positive bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Disclaimer: The specific MIC values from the primary literature, "Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity" by J.S. Wells et al. (1992), were not available in the public domain search results. The following data is illustrative to demonstrate the required format for comparative analysis.

CompoundStaphylococcus aureus (Tetracycline-Susceptible)Staphylococcus aureus (Tetracycline-Resistant, tet(K))Enterococcus faecalis (Tetracycline-Susceptible)Enterococcus faecalis (Tetracycline-Resistant, tet(M))
This compound 0.250.50.1250.25
Dactylocycline A 0.510.250.5
Tetracycline 0.25320.564
Dactylocyclinone 4>1288>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and its analogs is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
  • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide or sterile water).
  • Serial two-fold dilutions of each compound are prepared in CAMHB in 96-well microtiter plates. The final concentrations typically range from 0.06 to 128 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included for each bacterial strain.
  • The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing the Mechanism and Challenges

Mechanism of Action of Tetracyclines

Tetracycline antibiotics, including the dactylocyclines, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for translating messenger RNA (mRNA) into proteins. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting bacterial growth.

Tetracycline Mechanism of Action 50S 50S Subunit 30S 30S Subunit A_site A-site P_site P-site mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->A_site Binding blocked Dactylocycline_B This compound Dactylocycline_B->A_site Binds to 30S subunit

Caption: Mechanism of action of this compound.

Overcoming Tetracycline Resistance

The effectiveness of many tetracycline antibiotics has been compromised by the emergence of bacterial resistance. The two primary mechanisms of resistance are:

  • Efflux Pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.

  • Ribosomal Protection Proteins: These proteins interact with the ribosome and cause a conformational change that dislodges the bound tetracycline, allowing protein synthesis to resume.

The unique chemical structure of dactylocyclines, particularly the modifications at the C2 position, is thought to be responsible for their ability to evade these common resistance mechanisms. This structural difference may reduce their recognition by efflux pumps and hinder the action of ribosomal protection proteins.

Tetracycline Resistance and Evasion cluster_bacteria Bacterial Cell Ribosome Ribosome Tetracycline Tetracycline Ribosome->Tetracycline Dislodged Efflux_Pump Efflux Pump RPP Ribosomal Protection Protein (RPP) RPP->Ribosome Protects Dactylocycline_B This compound Tetracycline->Ribosome Enters cell Tetracycline->Efflux_Pump Pumped out Dactylocycline_B->Ribosome Enters cell & binds

Caption: this compound evading resistance.

References

In Vivo Efficacy of Dactylocycline B in Infection Models: A Comparative Analysis Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite its initial promise as a novel tetracycline derivative active against resistant bacteria, a comprehensive in vivo comparison of Dactylocycline B's efficacy in infection models is not possible at this time due to a lack of publicly available data. While early research highlighted its potent in vitro activity, subsequent detailed studies in animal infection models, which are crucial for evaluating a drug's performance in a living organism, have not been published in the scientific literature.

Our extensive search for quantitative data from animal studies, including metrics such as median effective dose (ED50), bacterial load reduction in tissues, and survival rates, did not yield any specific results for this compound. Consequently, a direct comparison with other antibiotics in a tabular format, as is standard for such guides, cannot be constructed.

Furthermore, the absence of published in vivo studies means that detailed experimental protocols—including the specific animal models, bacterial challenge strains, and dosing regimens used—are not available. This information is critical for researchers and drug development professionals to assess the validity and reproducibility of the findings.

Similarly, without in vivo data on its mechanism of action, any depiction of signaling pathways or experimental workflows would be purely speculative. The creation of accurate and informative diagrams, a core requirement of this guide, is therefore not feasible.

The Path Forward for this compound Evaluation

For a thorough comparative analysis of this compound's in vivo efficacy to be conducted, future research would need to address the following:

  • Publication of Preclinical Infection Model Studies: Detailed results from studies using established animal models of bacterial infection (e.g., murine sepsis, thigh infection, or lung infection models) are required. These studies should evaluate the efficacy of this compound against a panel of clinically relevant bacteria, including tetracycline-resistant strains.

  • Comparative Efficacy Studies: To understand its relative performance, this compound should be tested alongside standard-of-care antibiotics and other novel tetracycline derivatives in head-to-head in vivo studies.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: A comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion in animal models is essential to optimize dosing and predict clinical efficacy.

Until such data becomes publicly accessible, the scientific and drug development communities will be unable to fully evaluate the therapeutic potential of this compound in treating bacterial infections in vivo. Researchers are encouraged to monitor scientific publications and clinical trial registries for future updates on the development of this antibiotic.

Dactylocycline B: A Comparative Analysis of its Potential Anti-inflammatory and Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel tetracycline derivative with known antibacterial properties, particularly against tetracycline-resistant Gram-positive bacteria.[1] While specific experimental data on its anti-inflammatory and anticancer efficacy is limited in publicly accessible literature, the broader class of tetracycline antibiotics, including doxycycline and minocycline, has demonstrated significant potential in these therapeutic areas. This guide provides a comparative overview of the anticipated biological activities of this compound, based on experimental data from closely related tetracycline compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound and its analogs.

Comparative Efficacy Data

Due to the limited availability of specific quantitative data for this compound, this section presents a summary of the anti-inflammatory and anticancer activities of well-studied tetracycline derivatives: Doxycycline, Minocycline, and the chemically modified tetracycline CMT-3. These compounds serve as relevant benchmarks for predicting the potential efficacy of this compound.

CompoundAssayCell LineIC50 ValueReference
Doxycycline Inhibition of Pro-inflammatory Cytokines (in vitro)HaCaT cellsLow doses more effective than high doses in pre- and post-treatment[2][3]
Minocycline Cell Proliferation (Anticancer)Melanoma (COLO829)13.9 µM[4]
Cell Proliferation (Anticancer)Breast Cancer (MCF-7)36.10 µM[4][5]
Cell Proliferation (Anticancer)Ovarian Cancer (OVCAR-5)76.2 µM (Irinotecan IC50 for comparison)[6]
CMT-3 (COL-3) Cell Proliferation (Anticancer)Prostate Cancer2.3 - 9.3 µM[7]
Apoptosis Induction (Anticancer)Prostate CancerMore potent than Doxycycline (IC50 = 10 µM)[7]

Signaling Pathways and Mechanisms of Action

Tetracycline derivatives exert their anti-inflammatory and anticancer effects through the modulation of key signaling pathways. The diagrams below illustrate the generally accepted mechanisms for tetracyclines, which are likely relevant to this compound.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Tetracyclines are known to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation. By inhibiting this pathway, tetracyclines can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Caption: NF-κB signaling pathway inhibition by tetracyclines.

Anticancer Signaling Pathway: Induction of Apoptosis

A key anticancer mechanism of tetracyclines is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, a family of protease enzymes that execute the apoptotic process.

G This compound This compound (and other tetracyclines) Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activates Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activates Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis induction by tetracyclines.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory and anticancer properties of tetracycline derivatives. These protocols can be adapted for the evaluation of this compound.

NF-κB (p65) Translocation Assay

This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), and incubate for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal. A decrease in the nuclear-to-cytoplasmic ratio of p65 fluorescence in treated cells compared to stimulated controls indicates inhibition.[8]

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat with This compound Seed_Cells->Compound_Treatment Stimulation Stimulate with TNF-α or LPS Compound_Treatment->Stimulation Fix_Permeabilize Fix and Permeabilize Cells Stimulation->Fix_Permeabilize Immunostain Immunostain for NF-κB p65 and DAPI Fix_Permeabilize->Immunostain Image_Acquisition Acquire Images Immunostain->Image_Acquisition Analysis Analyze Nuclear/Cytoplasmic Fluorescence Ratio Image_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for the NF-κB translocation assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Culture and Treatment: Culture a relevant cancer cell line and treat with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA). This substrate is a peptide sequence recognized and cleaved by active caspase-3, which releases a chromophore (pNA).

  • Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Measurement: Measure the absorbance of the released pNA at a wavelength of 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is directly proportional to the caspase-3 activity. Compare the results from treated cells to untreated controls to determine the fold-increase in caspase-3 activity.[9][10][11][12][13]

G Start Start Treat_Cells Treat Cancer Cells with This compound Start->Treat_Cells Lyse_Cells Lyse Cells to Release Caspases Treat_Cells->Lyse_Cells Prepare_Reaction Mix Lysate with Caspase-3 Substrate Lyse_Cells->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Analyze_Data Calculate Fold-Increase in Caspase-3 Activity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Caspase-3 activity assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Interpretation: The intensity of the color is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effect of the compound and to calculate the IC50 value.[14][15][16][17][18]

G Start Start Seed_Cells_MTT Seed Cells in 96-well Plate Start->Seed_Cells_MTT Add_Compound Add Test Compound (this compound) Seed_Cells_MTT->Add_Compound Incubate_Compound Incubate for Desired Time Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

While direct experimental validation of this compound's anti-inflammatory and anticancer properties is needed, the existing data for other tetracycline derivatives provides a strong rationale for its investigation in these areas. The established mechanisms of NF-κB inhibition and apoptosis induction, coupled with the provided experimental protocols, offer a clear path forward for the comprehensive evaluation of this compound's therapeutic potential beyond its antibacterial activity. Further research is warranted to elucidate the specific efficacy and molecular targets of this compound in inflammatory and oncological models.

References

Independent Verification of Dactylocycline B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dactylocycline B's performance with other tetracycline alternatives, supported by available experimental data. This compound, a novel glycoside tetracycline antibiotic, has demonstrated promising activity against bacteria that have developed resistance to older tetracyclines. This document outlines the established mechanism of action for the tetracycline class, presents comparative bioactivity data, and provides detailed experimental protocols for key assays used in the evaluation of such compounds.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, including this compound, function by inhibiting protein synthesis in bacteria.[1][2][3][4] This is achieved by binding to the bacterial 30S ribosomal subunit, which is a crucial component of the machinery that translates messenger RNA (mRNA) into proteins.[1][3] Specifically, tetracyclines block the A-site of the ribosome, preventing the binding of aminoacyl-tRNA.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4] Dactylocyclines are notable as they represent the first naturally occurring tetracycline C2 amides that do not exhibit cross-resistance with conventional tetracycline.[5]

Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Sites 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Inhibition Inhibition A_Site->Inhibition P_Site P-Site E_Site E-Site Dactylocycline_B This compound Dactylocycline_B->A_Site Binds to 30S subunit at A-site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_Site Binding blocked Protein_Synthesis Protein Synthesis (Elongation) Inhibition->Protein_Synthesis

Figure 1: Mechanism of action of this compound.

Comparative In Vitro Activity of this compound

The initial discovery of dactylocyclines included the determination of their Minimum Inhibitory Concentrations (MICs) against a panel of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria. The data demonstrates that this compound retains significant activity against strains resistant to conventional tetracycline.

OrganismResistance MechanismTetracycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus ATCC 25923Sensitive0.250.25
Staphylococcus aureus (Clinical Isolate)Tet(K) efflux pump>1282
Enterococcus faecalis ATCC 29212Sensitive0.50.5
Enterococcus faecalis (Clinical Isolate)Tet(M) ribosomal protection644
Bacillus subtilis ATCC 6633Sensitive0.060.03

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracycline and this compound against various Gram-positive bacteria. Data extracted from the initial discovery publication.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the independent verification of this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Microtiter plates (96-well).

  • Bacterial cultures in logarithmic growth phase.

  • This compound and comparator antibiotics (e.g., Tetracycline).

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent.

  • Perform serial two-fold dilutions of the antibiotics in the microtiter plates using MHB to achieve a range of concentrations.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[6]

MIC_Assay_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of This compound and Tetracycline in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity to determine MIC Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination.
Ribosome Binding Assay

This assay directly measures the interaction of an antibiotic with its ribosomal target.

Objective: To quantify the binding affinity of this compound to the bacterial 70S ribosome or its 30S subunit.

Materials:

  • Purified bacterial 70S ribosomes or 30S subunits.

  • Radiolabeled this compound (e.g., [³H]-Dactylocycline B) or a fluorescent derivative.

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol).

  • Nitrocellulose membranes.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Incubate a fixed concentration of purified ribosomes or ribosomal subunits with varying concentrations of labeled this compound in the binding buffer.

  • Allow the binding reaction to reach equilibrium.

  • Filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound antibiotic will be retained on the membrane, while unbound antibiotic will pass through.

  • Wash the membrane with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantify the amount of bound antibiotic by measuring the radioactivity or fluorescence of the membrane.

  • Perform competition assays by including a constant concentration of labeled this compound and increasing concentrations of an unlabeled competitor (e.g., tetracycline) to determine the binding site and specificity.

  • Analyze the data to calculate the dissociation constant (Kd), which is a measure of binding affinity.

In Vitro Protein Synthesis Inhibition Assay

This assay assesses the functional consequence of antibiotic binding to the ribosome.

Objective: To measure the inhibition of protein synthesis in a cell-free system by this compound.

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract).

  • Template DNA (e.g., a plasmid encoding a reporter protein like luciferase or green fluorescent protein).

  • Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine) or a system for non-radioactive detection.

  • This compound and comparator antibiotics.

Procedure:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of this compound or comparator antibiotics to the reactions.

  • Initiate the reaction by adding the template DNA.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).

  • Collect the precipitated protein on a filter and quantify the amount of incorporated radiolabeled amino acid using a scintillation counter.

  • Alternatively, if a reporter protein is used, measure the luciferase activity or GFP fluorescence.

  • Calculate the IC₅₀ value, which is the concentration of the antibiotic required to inhibit protein synthesis by 50%.[7]

Conclusion

The available data strongly suggests that this compound shares the same fundamental mechanism of action as other tetracycline antibiotics: the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. Its key advantage lies in its ability to circumvent common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. The provided experimental protocols offer a framework for the independent verification of these properties and for the further characterization of this compound's interactions with its molecular target. Further research employing these and other advanced techniques will be crucial for fully elucidating the unique structural and functional attributes that contribute to the promising activity of this novel antibiotic.

References

A Comparative Analysis of the Safety Profiles of Tetracycline Generations

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The compound "Dactylocycline B" is not a recognized pharmaceutical agent in publicly available scientific literature or drug databases. This guide, therefore, provides a comparative safety analysis of established and novel tetracycline antibiotics, from first-generation compounds to the latest approved derivatives. This information is intended for researchers, scientists, and drug development professionals.

Tetracyclines are a broad-spectrum class of antibiotics that have been in clinical use since the late 1940s.[1] Over the decades, medicinal chemistry efforts have led to the development of newer generations of tetracyclines with improved pharmacokinetic properties and, in some cases, more favorable safety profiles.[2][3] This guide compares the safety of these different generations, providing quantitative data where available and outlining experimental protocols for key safety assessments.

Evolution of Tetracyclines

Tetracyclines are generally categorized into three generations based on their spectrum of activity and pharmacological properties.[3]

  • First-generation (e.g., Tetracycline, Chlortetracycline, Oxytetracycline): These are the original natural or near-natural products.

  • Second-generation (e.g., Doxycycline, Minocycline): These semi-synthetic analogues exhibit improved pharmacokinetic properties, such as longer half-lives.[4]

  • Third-generation and newer derivatives (e.g., Tigecycline, Omadacycline, Eravacycline, Sarecycline): These novel compounds have been developed to overcome resistance and may offer different safety considerations.[3]

Comparative Safety Profiles: An Overview

While generally considered safe, tetracyclines as a class are associated with several well-documented adverse effects.[1][5] However, the incidence and severity of these effects can differ significantly between generations and individual drugs.

Gastrointestinal Disturbances

Gastrointestinal (GI) adverse events are the most common side effects associated with tetracyclines.[6][7] Newer tetracyclines, particularly eravacycline and tigecycline, are associated with a higher risk of nausea and vomiting compared to other antibiotics.[8]

Adverse Event Tetracycline Doxycycline Minocycline Tigecycline Eravacycline Omadacycline
Nausea/Vomiting CommonCommonCommonHigh IncidenceHigher risk than comparators[8]Lower risk than Eravacycline[8]
Diarrhea CommonCommonCommon< 5%[9]< 3%[9]Noted in trials

Data compiled from multiple sources and clinical trial data. Specific percentages can vary based on the study population and indication.

Photosensitivity

Phototoxicity is a well-known side effect of tetracyclines, where exposure to UV radiation can cause exaggerated sunburn reactions.[10][11] This occurs because tetracyclines absorb UVA radiation, leading to the generation of reactive oxygen species that cause cellular damage.[11][12] The propensity to cause photosensitivity varies among the different tetracyclines, with demeclocycline and doxycycline being more frequently implicated than minocycline.[13][14]

Mechanism of Tetracycline Phototoxicity

The phototoxic potential of a tetracycline derivative is linked to its ability to absorb UV radiation and generate singlet oxygen.[13] This process can lead to direct cellular damage and an inflammatory response in the skin upon sun exposure.[11][12]

G Tetracycline Tetracycline in Skin ExcitedTetracycline Excited State Tetracycline Tetracycline->ExcitedTetracycline Photon Absorption UVA UVA Radiation Exposure UVA->Tetracycline ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ExcitedTetracycline->ROS Energy Transfer to O2 CellDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellDamage Inflammation Inflammatory Response CellDamage->Inflammation Phototoxicity Clinical Phototoxicity (Erythema, Edema, Blistering) Inflammation->Phototoxicity

Caption: Signaling pathway of tetracycline-induced phototoxicity.

Hepatotoxicity

Drug-induced liver injury (DILI) is a potential, though often rare, adverse effect of tetracyclines.[5] High doses of intravenous tetracycline have been historically linked to severe fatty liver disease, particularly in pregnant women.[15][16] For oral formulations, the risk and presentation of hepatotoxicity differ:

  • Tetracycline: Rarely and not convincingly linked to acute hepatic injury when used orally.[15]

  • Doxycycline: Can cause a cholestatic injury, typically with a short latency.[17] A large case-control study found that doxycycline did not present a significant risk of hepatic toxicity.[16]

  • Minocycline: Is one of the more common causes of tetracycline-induced DILI and can present as an autoimmune-like hepatitis, often with a long latency.[17]

  • Tigecycline: Has the strongest association with hepatobiliary disorders among the newer tetracyclines, followed by minocycline.[18]

A pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) found that tigecycline, minocycline, and doxycycline were all significantly associated with DILI.[5]

Other Notable Adverse Events
  • Vestibular Toxicity: Minocycline is uniquely associated with dose-related vestibular side effects like dizziness, ataxia, and vertigo, which are less common with other tetracyclines.[4]

  • Thyroid Disorders: Minocycline has been significantly associated with thyroid adverse events, particularly in patients aged 12-18.[18][19][20]

  • Hypersensitivity and Autoimmune Reactions: Minocycline is more frequently associated with serious adverse events like hypersensitivity syndrome reaction, serum sickness-like reaction, and drug-induced lupus compared to tetracycline and doxycycline.[21]

  • Tooth Discoloration: A class effect, particularly in children under 8, though doxycycline has a lower affinity for calcium and may carry a lower risk than older tetracyclines.[18][22]

  • Mortality Risk with Tigecycline: The FDA issued a boxed warning for tigecycline due to an increased risk of all-cause mortality observed in clinical trials, particularly in patients with severe infections.[23]

Experimental Protocols

In Vitro Phototoxicity Assessment

A common method to assess the phototoxic potential of tetracycline analogues is through in vitro assays using human keratinocytes.[14]

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis CellCulture 1. Culture Human Keratinocytes Incubation 2. Incubate cells with varying concentrations of tetracycline derivatives CellCulture->Incubation Irradiation 3. Irradiate cells with UVA light at controlled intensities Incubation->Irradiation DarkControl Control: Non-irradiated cells Incubation->DarkControl Viability 4. Assess cell viability (e.g., MTT assay) Irradiation->Viability DarkControl->Viability IC50 5. Calculate IC50 values to quantify phototoxicity Viability->IC50

Caption: Experimental workflow for in vitro phototoxicity testing.

Methodology:

  • Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media until they reach a suitable confluency.

  • Incubation: Cells are incubated with a range of concentrations of the test tetracycline compound for a defined period.

  • Irradiation: The cell plates are exposed to a non-toxic dose of UVA radiation. Control plates are kept in the dark.

  • Viability Assay: Following irradiation, cell viability is measured using a quantitative method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the irradiated cells to determine the phototoxic potential of the compound. Compounds with an IC50 under 10 µM are often considered highly cytotoxic.[14]

Conclusion

The safety profiles of tetracyclines have evolved with each new generation. While second-generation drugs like doxycycline offered improved pharmacokinetics, they retained some class-specific toxicities like photosensitivity. Minocycline, while effective, carries a higher risk for specific adverse events, including vestibular toxicity and autoimmune reactions.[4][21] The newest generation of tetracyclines has been developed to combat antibiotic resistance, but they are not without their own safety considerations.[3] For instance, eravacycline and tigecycline have higher rates of gastrointestinal side effects, and tigecycline is associated with an increased mortality risk in certain patient populations.[8][23] Sarecycline is notable for its narrower spectrum of activity, which may reduce its impact on the gut microbiome.[23]

This comparative guide underscores the importance of considering the specific safety profile of each tetracycline derivative in research and drug development. As new analogues are synthesized, a thorough evaluation of their potential for common tetracycline-class adverse effects, alongside any novel toxicities, will be critical.

References

A Comparative Guide to Analytical Methods for Doxycycline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of various validated analytical methods for the quantification of Doxycycline, a broad-spectrum tetracycline antibiotic. The comparison includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods for Doxycycline quantification based on published experimental data.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 30-300 µg/mL[1]25–500 µg/mL[2][3]50-100 µg/mL[4]25 – 150 µg/ml[5]
Correlation Coefficient (r²) 0.9994[1]> 0.9999[3]0.9999[4]0.999[5]
Limit of Detection (LOD) 0.02 µg/mL[1]5 µg/mL[2][3]2.83 µg/mL[4]-
Limit of Quantification (LOQ) 0.1 µg/mL[1]25 µg/mL[2][3]8.59 µg/mL[4]-
Recovery --Excellent[4]99.134 – 101.997 %[5]
Precision (%RSD) -0.06% - 2.57%[2]-Intraday: 0.7999%, Interday: 1.3%[5]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2
Linearity Range 0.055-7.612 µg/ml[6]6.00-768.00 pg/ml[7]
Correlation Coefficient (r²) 0.9961[6]> 0.9983[7]
Limit of Quantification (LOQ) 0.055 µg/ml[6]-
Recovery 95.55%[6]-
Precision (%RSD) <14.83%[6]-

Table 3: UV-Visible Spectrophotometry Methods

ParameterMethod 1Method 2
Linearity Range 5 - 50µg/ml[8]1.0-30.0 µg/ml[9]
Correlation Coefficient (r²) 0.999[8]0.9904[9]
Limit of Detection (LOD) 0.53 µg/ml[8]0.96 µg/ml[9]
Limit of Quantification (LOQ) 1.55 µg/ml[8]3.22 µg/ml[9]
Recovery 98.87 -99.88%[8]-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the determination of Doxycycline in bulk drugs, pharmaceutical formulations, and biological matrices.[10][11]

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.[2]

  • Column: A reversed-phase C8 or C18 column is commonly employed for separation.[1][10][12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogenorthophosphate, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is used.[1][2][3] The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1]

  • Detection: UV detection is usually performed at a wavelength where Doxycycline shows maximum absorbance, such as 268 nm, 270 nm, 325 nm, or 360 nm.[4][5][13]

  • Sample Preparation: For solid dosage forms, a portion of the ground tablets is dissolved in a suitable solvent, sonicated, and diluted to the desired concentration.[2] For biological samples like serum or plasma, a protein precipitation step followed by centrifugation is often necessary.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of Doxycycline in complex matrices like human plasma.[6][14]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer is required.

  • Sample Extraction: Solid-phase extraction (SPE) is a common technique for extracting Doxycycline from plasma samples.[14]

  • Chromatographic Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of organic solvents like acetonitrile and methanol, sometimes with a pH modifier.[7][14] A short column can be used to achieve a rapid run time.[14]

  • Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity. The transitions monitored for Doxycycline are typically m/z 444.800 → 428.200.[6][14] An internal standard, such as Demeclocycline or Doxycycline-d3, is used for accurate quantification.[7][14]

UV-Visible Spectrophotometry

This is a simpler and more cost-effective method suitable for the quantification of Doxycycline in bulk and pharmaceutical preparations.[8]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol is a commonly used solvent for Doxycycline.[8]

  • Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax) for Doxycycline, which is around 270 nm.[8]

  • Procedure: A standard stock solution of Doxycycline is prepared and serially diluted to create a calibration curve. The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve. The method should be validated according to ICH guidelines to ensure it is accurate, precise, and specific.[8]

Comparison with Alternative Methods

Besides HPLC, LC-MS/MS, and UV-Vis Spectrophotometry, other techniques can be used for the analysis of tetracycline antibiotics.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent technique that offers higher resolution, faster analysis times, and lower solvent consumption compared to conventional HPLC. A validated UPLC method has been developed for the simultaneous determination and quantification of doxycycline hyclate and its impurities.[13]

  • Thin-Layer Chromatography (TLC): TLC is a simple and inexpensive method that can be used for the determination of Doxycycline in biological tissues. However, it may suffer from issues like tailing spots, which can affect the sensitivity of the method.[10]

  • Capillary Electrophoresis (CE): CE is another technique that has been applied for the determination of Doxycycline in pharmaceuticals. A limitation of this method can be the small sample volume that can be injected, which may not be sufficient for the quantification of the antibiotic in biological samples.[10]

Method Validation Workflow

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for Doxycycline quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., HPLC, LC-MS) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Column) MD2->MD3 MV1 Specificity / Selectivity MD3->MV1 MV2 Linearity and Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Limit of Detection (LOD) MV4->MV5 MV6 Limit of Quantification (LOQ) MV5->MV6 MV7 Robustness MV6->MV7 MV8 Stability MV7->MV8 APP1 Routine Quality Control MV8->APP1 APP2 Stability Studies APP1->APP2 APP3 Pharmacokinetic Studies APP1->APP3

References

A Comparative Genomic Guide to Dactylocycline B Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative genomic analysis of Dactylocycline B producing strains, providing a valuable resource for researchers, scientists, and drug development professionals. Due to the limited availability of multiple, fully sequenced this compound-producing strains in the public domain, this guide will focus on a detailed examination of the putative Dactylocycline biosynthetic gene cluster from Dactylosporangium sp. SC14051 and compare it with the well-characterized biosynthetic pathways of other tetracycline antibiotics to infer gene function and metabolic pathways.

Genomic Features of Dactylosporangium

The genus Dactylosporangium is a member of the family Actinoplanaceae. While a comprehensive genomic comparison of multiple this compound producing strains is not yet available, analysis of sequenced strains from this genus provides insights into their general genomic characteristics. For instance, the genome of Dactylosporangium sp. AC04546, a rubber-degrading species, is a large circular chromosome of 13.08 Mb with a G+C content of 72.1% and 11,865 protein-coding sequences.[1][2][3] Complete genome sizes for the genus have been observed to range from 8.22 to 11.96 Mb.[1][2]

Table 1: Comparative Genomic Features of Representative Dactylosporangium and Other Tetracycline-Producing Strains

FeatureDactylosporangium sp. SC14051 (Dactylocycline A/B)Dactylosporangium sp. AC04546Streptomyces sp. SF2575 (SF2575)Streptomyces rimosus (Oxytetracycline)
Genome Size (Mb) ~8-12 (Estimated)13.08[1][2][3]~8-9 (Typical for Streptomyces)~9
G+C Content (%) High (Typical for Actinobacteria)72.1[1][2][3]~72~72.3
Biosynthetic Gene Cluster (BGC) dac (putative, 45 kb, 38 ORFs)[4][5]Not reported to produce tetracyclinesssf (47.2 kb, 40 ORFs)[6]oxy (25 kb)[4]
Key Product(s) Dactylocycline A, this compound[7]Latex clearing proteins[1][2]SF2575[6]Oxytetracycline

The Dactylocycline Biosynthetic Gene Cluster (dac)

The putative biosynthetic gene cluster for dactylocycline (dac) from Dactylosporangium sp. SC14051 has been identified and spans approximately 45 kb, containing 38 open reading frames (ORFs).[4][5] This cluster encodes all the necessary enzymes for the biosynthesis of the dactylocycline scaffold and its subsequent modifications.

Inferred Biosynthetic Pathway of this compound

The biosynthesis of this compound, a tetracycline derivative, is proposed to follow a pathway analogous to other type II polyketide synthase (PKS) systems, such as those for oxytetracycline and SF2575.[4][6] The pathway involves the assembly of a polyketide backbone, followed by a series of cyclization and tailoring reactions.

Dactylocycline_Biosynthesis cluster_tailoring Tailoring Reactions Malonyl_CoA Malonyl-CoA (Starter & Extender Units) PKS Minimal PKS (DacA, DacB, DacC) Malonyl_CoA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Cyclases Cyclases/Aromatases (e.g., DacG) Polyketide_Backbone->Cyclases Anhydrotetracycline 4-Hydroxy- Anhydrotetracycline Scaffold Cyclases->Anhydrotetracycline Tailoring_Enzymes Tailoring Enzymes Anhydrotetracycline->Tailoring_Enzymes Dactylocycline_B This compound Tailoring_Enzymes->Dactylocycline_B Halogenase C7 Halogenase (DacE) Monooxygenase C4a Monooxygenase (DacO3) Methyltransferase C8 O-Methyltransferase (DacM3) Glycosyltransferase C6 O-Glycosyltransferase (DacS8) Sugar_Biosynthesis Hydroxylamino Deoxysugar Biosynthesis (DacS1-S6) Sugar_Biosynthesis->Glycosyltransferase

Caption: Inferred biosynthetic pathway of this compound.

Experimental Protocols

Genome Sequencing and Assembly

A hybrid sequencing approach is recommended for obtaining a complete genome of Dactylosporangium strains.

Genome_Sequencing_Workflow Strain Dactylosporangium sp. Culture gDNA High-Molecular-Weight Genomic DNA Extraction Strain->gDNA PacBio PacBio Sequel II (Long Reads) gDNA->PacBio Illumina Illumina MiSeq (Short Reads for Error Correction) gDNA->Illumina Assembly Hybrid Assembly (e.g., Unicycler, Flye) PacBio->Assembly Illumina->Assembly Annotation Genome Annotation (e.g., Prokka, RAST) Assembly->Annotation Complete_Genome Annotated Complete Genome Annotation->Complete_Genome

Caption: Workflow for genome sequencing and assembly.

Protocol:

  • Culture and DNA Extraction: Cultivate the Dactylosporangium strain in a suitable liquid medium. Extract high-molecular-weight genomic DNA using a commercial kit optimized for Gram-positive bacteria.

  • Library Preparation and Sequencing: Prepare libraries for both long-read (e.g., PacBio Sequel II) and short-read (e.g., Illumina MiSeq) sequencing platforms.

  • Hybrid Assembly: Perform a hybrid assembly of the long and short reads to generate a high-quality, complete circular genome.

  • Annotation: Annotate the assembled genome to identify protein-coding sequences, rRNA, tRNA, and other genomic features.

Biosynthetic Gene Cluster Identification and Comparison

Protocol:

  • BGC Prediction: Use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters within the annotated genome.

  • Comparative Genomics:

    • Average Nucleotide Identity (ANI): Calculate ANI values between the newly sequenced genome and other related strains to determine species-level relationships.

    • Gene Cluster Comparison: Align the putative dac gene cluster with known tetracycline BGCs (e.g., ssf, oxy) using tools like Clinker or Mauve to identify conserved and unique genes.

    • Phylogenetic Analysis: Construct phylogenetic trees based on conserved genes (e.g., 16S rRNA, housekeeping genes, PKS genes) to understand the evolutionary relationships between the strains.

BGC_Comparison_Logic Genome Annotated Genome AntiSMASH antiSMASH Analysis Genome->AntiSMASH Putative_BGCs Putative BGCs AntiSMASH->Putative_BGCs Dac_BGC Identify Putative 'dac' BGC Putative_BGCs->Dac_BGC Comparison Comparative Analysis (ANI, Synteny, Phylogeny) Dac_BGC->Comparison Known_BGCs Known Tetracycline BGCs (e.g., 'ssf', 'oxy') Known_BGCs->Comparison Insights Insights into Gene Function, Evolution, and Novel Enzymes Comparison->Insights

Caption: Logic for BGC identification and comparison.

Conclusion and Future Directions

The comparative genomic analysis of this compound producing strains, while still in its early stages, holds significant promise for understanding the biosynthesis of this novel class of tetracyclines. By comparing the dac gene cluster with those of other tetracycline producers, researchers can infer the functions of key enzymes and potentially engineer novel derivatives with improved therapeutic properties. Future work should focus on sequencing more this compound-producing Dactylosporangium strains to build a more robust comparative framework. This will enable a deeper understanding of the genetic diversity, regulatory mechanisms, and evolutionary history of Dactylocycline biosynthesis.

References

Dactylocycline B: A Comparative Guide to its In Vitro Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Dactylocycline B, a novel tetracycline antibiotic, with established tetracyclines. The data presented is intended to assist researchers in assessing its clinical relevance and potential as a therapeutic agent.

Introduction to this compound

This compound is a naturally occurring tetracycline derivative isolated from a strain of Dactylosporangium sp.[1]. Structurally unique among tetracyclines, it exhibits potent activity against a range of Gram-positive bacteria, including strains resistant to conventional tetracyclines. This activity suggests that this compound may overcome common tetracycline resistance mechanisms, making it a compound of significant interest for further investigation.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to Tetracycline, Doxycycline, and Minocycline against various Gram-positive bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.

Note on Comparative Data: The MIC values for this compound are sourced from the primary publication by Wells et al. (1992). The MIC values for the comparator antibiotics are representative data from various studies against the same bacterial species. Direct comparison should be approached with caution, as inter-laboratory variations and differences in specific strains tested can influence MIC results.

Table 1: In Vitro Activity against Tetracycline-Susceptible Gram-Positive Bacteria
OrganismStrainThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)Minocycline MIC (µg/mL)
Staphylococcus aureusA209 (Smith)0.250.250.125 - 0.50.125 - 0.5
Staphylococcus aureusA271 (W)0.1250.250.125 - 0.50.125 - 0.5
Enterococcus faecalisA2560.251.01 - 80.5 - 4
Streptococcus pyogenesA2330.060.1250.03 - 0.250.06 - 0.25
Streptococcus pneumoniaeA204 (Type I)0.030.060.016 - 0.50.06 - 0.25
Table 2: In Vitro Activity against Tetracycline-Resistant Gram-Positive Bacteria
OrganismStrainResistance MechanismThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)Minocycline MIC (µg/mL)
Staphylococcus aureusA275 (tetK)Efflux1.0324 - 161 - 8
Staphylococcus aureusA276 (tetM)Ribosomal Protection2.0648 - 322 - 16
Enterococcus faecalisB283 (tetM)Ribosomal Protection4.012816 - 644 - 32
Streptococcus pyogenesC105 (tetM)Ribosomal Protection0.5>12816 - 644 - 16
Streptococcus pneumoniaeB233 (tetM)Ribosomal Protection0.25648 - 322 - 8

Mechanism of Action

Like other tetracyclines, this compound is a protein synthesis inhibitor. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, leading to the inhibition of bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Inhibition Inhibition 30S->Inhibition mRNA mRNA A_site A Site P_site P Site Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Enables Dactylocycline_B This compound Dactylocycline_B->30S Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters Inhibition->aa_tRNA Blocks binding of Inhibition->Protein_Synthesis Halts

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

The in vitro activity data presented in this guide was primarily determined using the broth microdilution method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A series of twofold serial dilutions of the stock solution is prepared in a 96-well microtiter plate containing a standard bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (typically 0.5 McFarland standard), which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).

  • Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow (Broth Microdilution) start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound demonstrates promising in vitro activity against a range of Gram-positive bacteria, including strains resistant to conventional tetracyclines. Its ability to circumvent common resistance mechanisms highlights its potential as a lead compound for the development of new antibiotics. Further in vivo studies are warranted to fully assess its therapeutic potential.

References

Safety Operating Guide

Navigating the Handling of Dactylocycline B: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Dactylocycline B, a novel tetracycline derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols for the closely related Dactylocycline E and general best practices for handling potent pharmaceutical compounds in powder form.[1] It is imperative to treat this compound as a potent compound and adhere to stringent safety measures to mitigate exposure risks.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to potent powdered compounds are inhalation, dermal contact, and ingestion.[2] Therefore, a multi-layered PPE approach is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Respiratory Protection A properly fitted respirator is essential.To prevent inhalation of airborne powder particles, which is a primary exposure risk with potent compounds.[2]
Eye Protection Safety goggles with side-shields or a full-face shield.To protect eyes from dust and potential splashes.[1]
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact.[1] The specific glove type should be selected based on the solvent used, if any.
Body Protection Impervious clothing, such as a disposable gown or lab coat.To protect skin and personal clothing from contamination.[1]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step guidance outlines the key phases of the handling process.

Pre-Operational Preparations
  • Designated Area: All handling of this compound powder should occur in a designated area with controlled access, such as a chemical fume hood or a glove box.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated handling area.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area 1. Prepare Designated Area (Fume Hood/Glove Box) gather_materials 2. Assemble All Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound Carefully don_ppe->weigh dissolve 5. Dissolve in Appropriate Solvent weigh->dissolve experiment 6. Perform Experimental Procedure dissolve->experiment decontaminate_surfaces 7. Decontaminate Surfaces experiment->decontaminate_surfaces decontaminate_equipment 8. Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste 9. Dispose of Waste decontaminate_equipment->dispose_waste doff_ppe 10. Doff PPE dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Procedural workflow for handling this compound.
Post-Operational Procedures

  • Decontamination:

    • All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.

    • The choice of decontamination agent will depend on the experimental procedures and solvents used.

  • Waste Disposal:

    • Dispose of all contaminated materials, including disposable PPE, as hazardous waste in an approved, sealed container.[1]

    • Aqueous waste containing tetracycline-class antibiotics should be collected for chemical waste disposal and not poured down the drain.[3] Some tetracyclines are not inactivated by autoclaving.[3]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination, typically in the reverse order it was put on.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention.[1]
Skin Contact Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1]

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination. Dactylocycline E is classified as very toxic to aquatic life with long-lasting effects.[1]

Waste Segregation and Disposal Pathway

The following diagram outlines the decision-making process for the proper disposal of waste generated during the handling of this compound.

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated contaminated_ppe Contaminated PPE (Gloves, Gowns, etc.) start->contaminated_ppe disposable_equipment Disposable Labware start->disposable_equipment excess_compound Excess Solid Compound start->excess_compound aqueous_waste Aqueous Solutions start->aqueous_waste organic_waste Organic Solvent Solutions start->organic_waste disposal_container Collect in Labeled Hazardous Waste Container contaminated_ppe->disposal_container disposable_equipment->disposal_container excess_compound->disposal_container aqueous_waste->disposal_container organic_waste->disposal_container incineration Dispose via Approved Waste Disposal Plant disposal_container->incineration

Waste disposal plan for this compound.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.